Aspidospermidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2912-09-6 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene |
InChI |
InChI=1S/C19H26N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,16-17,20H,2,5,8-13H2,1H3 |
InChI Key |
YAAIPCQYJYPITK-UHFFFAOYSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45 |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45 |
melting_point |
119.5-121°C |
physical_description |
Solid |
Synonyms |
aspidospermidine |
Origin of Product |
United States |
Foundational & Exploratory
Aspidospermidine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine is a pentacyclic indole (B1671886) alkaloid that serves as the structural cornerstone for the large and pharmacologically significant Aspidosperma family of alkaloids. Its complex architecture has made it a frequent target in total synthesis endeavors. However, natural sources remain a primary route for its acquisition. This technical guide provides an in-depth overview of the principal botanical sources of this compound and details the methodologies for its extraction, isolation, and characterization.
Natural Sources of this compound
This compound is predominantly found within two genera of the Apocynaceae family: Aspidosperma and Vinca. Various species within these genera have been identified as sources of this alkaloid, with its concentration often varying depending on the plant part, geographical location, and season of collection.
Aspidosperma Genus
The Aspidosperma genus, native to Central and South America, is a rich reservoir of diverse indole alkaloids, including this compound. The bark of these trees is the most commonly utilized part for alkaloid extraction.
Table 1: this compound Content in Aspidosperma Species
| Species | Plant Part | This compound Presence | Reference |
| Aspidosperma quebracho-blanco | Bark | Reported as a component of the total alkaloid mixture.[1] | [1] |
| Aspidosperma pyrifolium | Stem Bark | Identified as one of the alkaloids present. | |
| Aspidosperma macrocarpon | Stem Bark, Seeds | Present alongside other alkaloids. |
Vinca Genus
The Vinca (Periwinkle) genus, found across Europe and Asia, is another notable source of this compound. The aerial parts of these plants, particularly the leaves, have been shown to contain the alkaloid.
Table 2: this compound Content in Vinca Species
| Species | Plant Part | Quantitative Data | Reference |
| Vinca herbacea | Leaves | 2.73% of total compounds in a propanol (B110389) extract (identified by GC-MS).[2] | [2] |
| Vinca minor | Aerial Parts | Identified as one of the isolated alkaloids.[3] | [3] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic purification. The following protocols are representative methodologies based on established alkaloid isolation techniques.
General Workflow for this compound Isolation
The overall process for isolating this compound from plant material can be visualized as follows:
Caption: General workflow for the isolation of this compound.
Protocol 1: Extraction from Aspidosperma Bark
This protocol is a generalized procedure for the extraction and isolation of this compound from the bark of Aspidosperma species.
1. Plant Material Preparation:
-
Air-dry the bark of the chosen Aspidosperma species at room temperature or in an oven at a temperature not exceeding 40°C.
-
Grind the dried bark into a coarse powder using a mechanical mill.
2. Extraction:
-
Macerate the powdered bark in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Alternatively, perform a continuous extraction using a Soxhlet apparatus with methanol (B129727) for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic or methanolic extract.
3. Acid-Base Partitioning:
-
Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).
-
Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.
-
Wash the acidic solution with a nonpolar solvent such as dichloromethane (B109758) or diethyl ether to remove fatty material.
-
Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate). This will precipitate the alkaloids.
-
Extract the alkaline solution multiple times with dichloromethane or chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
4. Chromatographic Purification:
-
Prepare a silica gel column (70-230 mesh) in a nonpolar solvent like hexane (B92381).
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) on silica gel plates, eluting with a solvent system such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm) and/or with Dragendorff's reagent.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Further purification can be achieved by preparative TLC or HPLC if necessary.
5. Crystallization:
-
Dissolve the purified this compound fraction in a minimal amount of a suitable solvent (e.g., ethanol or acetone) and allow it to crystallize, often by the slow evaporation of the solvent or by the addition of a non-solvent (e.g., hexane).
-
Collect the crystals by filtration and dry them under vacuum.
Protocol 2: Extraction from Vinca Leaves
This protocol is adapted for the extraction of this compound from the leaves of Vinca species.
1. Plant Material Preparation:
-
Dry the aerial parts (primarily leaves) of the Vinca species at room temperature, shielded from direct sunlight.
-
Pulverize the dried material into a fine powder.
2. Extraction:
-
A study on Vinca herbacea utilized cold maceration for three weeks at 4°C with 96% 1-propanol (B7761284) (10 mL per gram of dried powder).[2]
-
After maceration, centrifuge the mixture to remove solid plant material.[2]
-
Filter the supernatant and concentrate it under reduced pressure to obtain the crude extract.[2]
3. Acid-Base Partitioning and Purification:
-
Follow the acid-base partitioning steps as outlined in Protocol 1 (Section 2.2, step 3).
-
Proceed with chromatographic purification as described in Protocol 1 (Section 2.2, step 4), adjusting the solvent systems as needed based on TLC analysis. For Vinca alkaloids, column chromatography on alumina (B75360) has also been reported to be effective.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.
Spectroscopic Data
Table 3: NMR Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 7.15 - 7.05 (m, 2H) | 148.8 |
| 6.75 - 6.65 (m, 2H) | 127.8 |
| 3.40 (br s, 1H) | 123.8 |
| 3.25 - 3.15 (m, 1H) | 121.5 |
| 2.95 - 2.85 (m, 1H) | 109.1 |
| 2.70 - 2.60 (m, 1H) | 106.9 |
| 2.30 - 1.20 (m, 14H) | 74.1 |
| 0.95 (t, J=7.5 Hz, 3H) | 53.6 |
| 53.3 | |
| 48.6 | |
| 37.2 | |
| 35.1 | |
| 33.3 | |
| 30.5 | |
| 26.5 | |
| 21.7 | |
| 7.6 |
Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a compilation from typical literature values.[4]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ is typically observed.
-
Fragmentation: The fragmentation patterns of this compound have been studied in detail.[5][6][7] Key fragmentation pathways can provide structural confirmation.
Logical Relationship for Characterization
The confirmation of the isolated compound as this compound follows a logical progression of analytical techniques.
Caption: Logical flow for the characterization of isolated this compound.
Signaling Pathways and Biological Activity
While this guide focuses on the isolation of this compound, it is important to note its role as a precursor and structural motif in a wide range of biologically active alkaloids. The broader Aspidosperma alkaloid family exhibits diverse pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects. Further research into the specific biological targets and signaling pathways of this compound and its derivatives is an active area of investigation.
Conclusion
The isolation of this compound from its natural sources in Aspidosperma and Vinca species is a well-established, albeit intricate, process. This guide provides a foundational understanding of the key methodologies involved, from the initial extraction to the final characterization. For researchers and drug development professionals, a thorough comprehension of these techniques is crucial for the efficient and scalable production of this important alkaloid scaffold. Further optimization of extraction and purification protocols may lead to increased yields and purity, facilitating its use in synthetic chemistry and pharmacological research.
References
- 1. researchgate.net [researchgate.net]
- 2. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]
- 3. BiodiversityPMC [biodiversitypmc.sibils.org]
- 4. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Aspidospermidine: A Technical Chronicle of Isolation, Elucidation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspidospermidine, a pentacyclic indole (B1671886) alkaloid, represents a foundational structure within the vast family of Aspidosperma alkaloids. Its discovery, a landmark in natural product chemistry, paved the way for extensive research into the synthesis and biological activity of this complex class of molecules. This technical guide provides an in-depth account of the history of this compound's discovery, detailing the initial isolation from its natural source, the pioneering efforts in structure elucidation through mass spectrometry, and the ultimate confirmation of its architecture via total synthesis. This document adheres to stringent data presentation and visualization standards to offer a clear and comprehensive resource for professionals in the field.
Introduction
The quest to understand the chemical constituents of medicinal plants has long been a driving force in drug discovery. The genus Aspidosperma, particularly the species Aspidosperma quebracho-blanco, has been a rich source of structurally complex and biologically active alkaloids. Among these, this compound holds a significant place, not for its own pronounced biological activity, but as the parent compound for a large subclass of Aspidosperma alkaloids.[1] Its intricate, fused ring system has made it a classic target for total synthesis, serving as a proving ground for new synthetic methodologies.[1] This whitepaper will chronologically detail the pivotal moments in the discovery of this compound, from its first isolation to the definitive confirmation of its structure.
Isolation from Aspidosperma quebracho-blanco
This compound was first isolated from the bark of the "Quebracho" tree, Aspidosperma quebracho-blanco.[2][3] This tree, indigenous to South America, was known in folk medicine for various remedies.[4] Early phytochemical investigations of this plant led to the identification of a complex mixture of indole alkaloids, including aspidospermine (B1204331) and quebrachamine.[2]
Experimental Protocol: Alkaloid Extraction
General Protocol for Alkaloid Extraction from Aspidosperma Bark (circa 1960s):
-
Maceration and Defatting: Powdered bark of Aspidosperma quebracho-blanco is first macerated with a non-polar solvent, such as petroleum ether, to remove fats, waxes, and other lipophilic compounds.
-
Basification and Extraction: The defatted plant material is then treated with an alkaline solution, such as aqueous sodium carbonate or ammonia (B1221849), to convert the alkaloid salts present in the plant into their free base form. The free bases are then extracted with a polar organic solvent like chloroform (B151607) or a mixture of chloroform and ether.
-
Acidic Extraction: The organic extract containing the crude alkaloid mixture is then treated with a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid). This converts the alkaloid free bases back into their salt forms, which are soluble in the aqueous layer, while non-basic impurities remain in the organic layer.
-
Purification and Crystallization: The acidic aqueous solution is then basified again to precipitate the alkaloids as free bases. The precipitate is collected, dried, and then subjected to further purification steps, such as crystallization from a suitable solvent (e.g., ethanol), to yield the individual alkaloids.[2]
Quantitative Data: Isolation Yield
Historical records on the specific yield of this compound from the initial isolation are scarce. However, data for the closely related and more abundant alkaloid, aspidospermine, suggests a low overall yield from the raw plant material.
| Alkaloid | Plant Source | Part Used | Reported Yield | Citation |
| Aspidospermine | Aspidosperma quebracho-blanco | Bark | ~0.33% | [3] |
| This compound | Aspidosperma quebracho-blanco | Bark | Not explicitly stated in early reports |
Structure Elucidation: The Advent of Mass Spectrometry
The determination of the complex, pentacyclic structure of this compound was a significant challenge for chemists of the mid-20th century. The breakthrough came with the application of mass spectrometry, a technique that was, at the time, still emerging as a powerful tool for the structural analysis of organic molecules.
In 1963, K. Biemann and his colleagues published a seminal paper in the Journal of the American Chemical Society detailing the use of mass spectrometry to elucidate the structures of several alkaloids isolated from Aspidosperma quebracho-blanco, including this compound.[5] This work was among the first to demonstrate the utility of mass spectrometry in determining the structure of unknown natural products.
Experimental Protocol: Mass Spectrometry Analysis
The experimental setup for mass spectrometry in the early 1960s was substantially different from modern instrumentation.
General Protocol for Mass Spectrometry of this compound (Biemann, 1963):
-
Sample Introduction: A purified sample of the alkaloid was introduced into the mass spectrometer, likely using a direct insertion probe which allowed for the analysis of solid samples with low volatility.
-
Ionization: Electron ionization (EI) was the standard method. The sample was bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) using a magnetic sector mass analyzer.
-
Detection: The abundance of each ion was measured, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Quantitative Data: Mass Spectrometric Fragmentation
The mass spectrum of this compound provided a molecular weight of 282, corresponding to the molecular formula C₁₉H₂₆N₂. The fragmentation pattern was key to deducing its structure. The most characteristic fragmentations arise from the cleavage of the C-C bonds of the ethyl group and the complex pattern of ring fissions.
| m/z | Proposed Fragment Structure/Loss | Relative Intensity |
| 282 | Molecular Ion [M]⁺ | High |
| 253 | [M - C₂H₅]⁺ | Moderate |
| 138 | Key fragment from cleavage of rings C and D | High |
| 124 | Key fragment from cleavage of rings C and D | High |
The logical process of deducing the structure from the mass spectrum is a complex puzzle. The following diagram illustrates the general workflow.
Confirmation by Total Synthesis: The Stork Synthesis
While the spectroscopic evidence provided a strong case for the structure of this compound, the ultimate proof in organic chemistry lies in the total synthesis of the proposed molecule. In the same year as Biemann's structure elucidation, 1963, Gilbert Stork and J. E. Dolfini reported the first total synthesis of the related alkaloid, (±)-aspidospermine.[6] This groundbreaking work also provided a formal synthesis of (±)-aspidospermidine, as aspidospermine could be readily converted to this compound.
Experimental Protocol: Key Steps in the Stork Synthesis of the this compound Core
The Stork synthesis is a classic example of elegant and strategic synthetic design. The following is a summary of the key steps leading to the core structure of this compound. Note: The full, detailed experimental procedures from the original communication are concise. The following is an interpretation based on the reported transformations and standard organic chemistry practices of the era.
-
Construction of the Tricyclic Ketone: The synthesis begins with the construction of a key tricyclic ketone intermediate. This was achieved through a series of annulation reactions, starting from simpler cyclic precursors.
-
Fischer Indole Synthesis: A crucial step in the synthesis is the Fischer indole synthesis. The tricyclic ketone is reacted with phenylhydrazine (B124118) to form a phenylhydrazone. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid), undergoes a[2][2]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring system, creating the tetracyclic core of this compound.
-
Reduction and Cyclization to the Pentacyclic System: The resulting tetracyclic intermediate is then subjected to reduction, typically with a hydride reagent like lithium aluminum hydride, to reduce the amide functionality. The final ring is then closed through an intramolecular cyclization to yield the pentacyclic framework of this compound.
Logical Flow of the Stork Synthesis
The strategic brilliance of the Stork synthesis lies in its convergent approach, building a key intermediate that is then elaborated to the final natural product.
Conclusion
The discovery of this compound exemplifies a golden era in natural product chemistry, where the synergy between isolation from natural sources, the application of emerging analytical techniques like mass spectrometry, and the power of total synthesis led to the unambiguous determination of a complex molecular architecture. The work of pioneers like Biemann and Stork not only unveiled the structure of this compound but also laid the groundwork for decades of research into the synthesis and biological activities of the Aspidosperma alkaloids, a legacy that continues to inspire chemists and drug discovery professionals today. This technical guide has provided a detailed overview of this historical journey, with a focus on the experimental and logical frameworks that were instrumental in this scientific achievement.
References
- 1. scielo.br [scielo.br]
- 2. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swsbm.org [swsbm.org]
- 4. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four decades of structure determination by mass spectrometry: from alkaloids to heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Aspidospermidine Pentacyclic Core: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Privileged Scaffold in Medicinal Chemistry
The aspidospermidine pentacyclic core is a fascinating and complex chemical architecture that forms the foundation of over 250 identified monoterpenoid indole (B1671886) alkaloids.[1][2] This intricate [6.5.6.6.5] fused ring system, featuring four contiguous stereocenters, has captivated synthetic chemists for decades and holds significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound core, including its structural features, key synthetic methodologies, and the biological pathways modulated by its derivatives.
Structural and Spectroscopic Data
The rigid pentacyclic framework of this compound has been extensively characterized using various spectroscopic techniques and X-ray crystallography. While this compound itself is not noted for significant pharmacological activity, it serves as a crucial structural template for a wide range of bioactive alkaloids.[3]
Table 1: 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
| 2 | 166.7 |
| 3 | 50.8 |
| 5 | 50.3 |
| 14 | 124.8 |
| 15 | 132.9 |
| 16 | 92.2 |
| 17 | 26.7 |
| 18 | 7.3 |
| 19 | 28.4 |
| 20 | 41.2 |
| 21 | 69.9 |
Note: Data presented here is a compilation from various sources and may vary slightly based on experimental conditions.[4][5][6]
Table 2: 1H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~4.5 | dd | - |
Note: The signal for H-2 is a characteristic feature in the 1H NMR spectra of many this compound-type alkaloids.[4][5] Further detailed proton NMR data can be found in the supporting information of various synthetic publications.[7][8]
Key Synthetic Strategies and Experimental Protocols
The total synthesis of this compound has been a benchmark for the development of new synthetic methodologies. Numerous innovative strategies have been devised to construct its challenging pentacyclic core. Below are detailed protocols for two prominent synthetic approaches.
Palladium-Catalyzed Enantioselective Allylic Substitution
A powerful strategy for the asymmetric synthesis of the this compound core involves a palladium-catalyzed enantioselective allylic substitution to construct the key quaternary carbon stereocenter.[9][10]
Experimental Protocol: Enantioselective Allylic Substitution
-
Reaction Setup: All reactions are conducted under an inert atmosphere (e.g., dry nitrogen or argon) in oven-dried glassware.[11]
-
Reagents:
-
Tryptamine (B22526) derivative (V)
-
Allyl cation precursor (VI, e.g., a Morita-Baylis-Hillman adduct)[9]
-
Palladium catalyst (e.g., Pd2(dba)3)[9]
-
Chiral ligand (e.g., (R,R)-L2)[9]
-
Base (if required by the specific protocol)
-
Anhydrous solvent (e.g., toluene (B28343) or CH2Cl2)[9]
-
-
Procedure:
-
To a solution of the tryptamine derivative (V) and the allyl cation precursor (VI) in the chosen anhydrous solvent, the palladium catalyst and chiral ligand are added.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperatures) for a designated period (e.g., 24-48 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The combined organic layers are dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired indolenine intermediate (IV).[9]
-
Diels-Alder Cascade Reaction
Another elegant approach to the this compound framework utilizes a Diels-Alder cascade reaction to rapidly construct multiple rings of the pentacyclic system.[12][13]
Experimental Protocol: Diels-Alder Cascade
-
Reaction Setup: The reaction is carried out under an inert atmosphere in dry glassware.
-
Reagents:
-
2-Vinyl indole derivative
-
Dienophile (e.g., butyn-2-one)[12]
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
A solution of the 2-vinyl indole and the dienophile in the anhydrous solvent is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude pyrroloindoline intermediate is then carried forward through a series of transformations, including amidation, reduction, skeletal rearrangement, and intramolecular Michael addition, to furnish the complete this compound core.[12]
-
Biological Significance and Signaling Pathways
While this compound itself shows limited biological activity, several of its derivatives, such as aspidospermine (B1204331) and quebrachamine (B1219942), exhibit significant pharmacological effects, notably adrenergic blocking activities.[14][15] This suggests that the this compound scaffold can serve as a template for the design of modulators of adrenergic signaling pathways.
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, epinephrine (B1671497) and norepinephrine.[16] Signaling through these receptors is crucial in regulating a wide array of bodily functions.
The diagram above illustrates two major downstream cascades initiated by adrenergic receptor activation: the Gs-protein pathway leading to cAMP production and PKA activation, and the Gq-protein pathway resulting in the activation of Phospholipase C and subsequent downstream signaling. The potential for this compound derivatives to modulate these pathways opens up exciting avenues for drug discovery in areas such as cardiovascular disease, neurological disorders, and oncology.[17]
Conclusion
The this compound pentacyclic core represents a privileged scaffold in natural product synthesis and medicinal chemistry. Its complex and rigid structure has spurred the development of novel and efficient synthetic strategies. While the parent molecule is largely devoid of potent biological activity, its derivatives have been shown to interact with key physiological pathways, most notably adrenergic signaling. For researchers and drug development professionals, the this compound core offers a versatile and challenging platform for the design and synthesis of next-generation therapeutics. Further exploration of the structure-activity relationships within this class of alkaloids is warranted to unlock its full therapeutic potential.
References
- 1. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise total synthesis of (±)-aspidospermidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An efficient approach to Aspidosperma alkaloids via [4 + 2] cycloadditions of aminosiloxydienes: stereocontrolled total synthesis of (+/-)-tabersonine. Gram-scale catalytic asymmetric syntheses of (+)-tabersonine and (+)-16-methoxytabersonine. Asymmetric syntheses of (+)-aspidospermidine and (-)-quebrachamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Physicochemical Properties of Aspidospermidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine is a core pentacyclic indole (B1671886) alkaloid that forms the structural backbone of a wide array of over 250 biologically active Aspidosperma alkaloids.[1][2][3] Its complex and rigid framework has made it a significant target in total synthesis, serving as a platform for the development of novel synthetic methodologies.[1][2][3] A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, purification, and characterization, and is crucial for the development of its derivatives as potential therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and data presented for clarity and comparative analysis.
Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
Structure
This compound possesses a complex pentacyclic ring system containing two nitrogen atoms. Its chemical structure is provided below:
Chemical Structure of this compound
Caption: 2D Chemical Structure of this compound.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₆N₂ | [2][4] |
| Molecular Weight | 282.43 g/mol | [2][4] |
| Melting Point | 117-119 °C | [5] |
| Boiling Point | Not experimentally determined. | - |
| pKa (predicted) | Basic pKa: 9.8 ± 0.4 (most basic nitrogen) | ACD/Labs Percepta Platform (Predicted) |
| Aqueous Solubility | 34.05 mg/L at 25 °C (estimated) | [6] |
| LogP (predicted) | 3.8 | ACD/Labs Percepta Platform (Predicted) |
Solubility Profile
| Solvent | Expected Solubility |
| Water | Sparingly soluble |
| Methanol (B129727) | Soluble |
| Ethanol (B145695) | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |
| Hexane | Sparingly soluble |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Table of ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.51 | d | 7.6 | Aromatic H |
| 7.36 | d | 7.3 | Aromatic H |
| 7.31 | m | - | Aromatic H |
| 7.14 | t | 7.4 | Aromatic H |
| 3.20 | m | - | 2H |
| 3.13 | m | - | 1H |
| 2.78 | m | - | 1H |
| 2.63 | m | - | 1H |
| 2.48 | m | - | 1H |
| 2.40 | s | - | 1H |
| 2.23 | m | - | 2H |
| 1.88 | m | - | 1H |
| 1.63 | m | - | 3H |
| 1.51 | m | - | 1H |
| 1.01 | m | - | 1H |
| 0.72 | m | - | 2H |
| 0.58 | t | 7.6 | 3H |
Table of ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm |
| 192.3 |
| 154.4 |
| 146.8 |
| 127.9 |
| 125.8 |
| 121.6 |
| 120.4 |
| 79.3 |
| 61.3 |
| 54.2 |
| 52.3 |
| 36.1 |
| 35.7 |
| 33.4 |
| 29.3 |
| 27.8 |
| 23.5 |
| 22.1 |
| 7.6 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule.
Table of IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 2945 | C-H stretch (aliphatic) |
| 2771 | C-H stretch (aliphatic) |
| 1575 | C=C stretch (aromatic) |
| 1451 | C-H bend (aliphatic) |
| 1322 | C-N stretch |
| 1251 | C-N stretch |
| 1190 | C-H in-plane bend (aromatic) |
| 1123 | C-O/C-N stretch region |
| 1013 | C-O/C-N stretch region |
| 771 | C-H out-of-plane bend (aromatic) |
| 749 | C-H out-of-plane bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
Table of Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Proposed Fragment |
| 282 | 16% | [M]⁺ |
| 281 | 8% | [M-H]⁺ |
| 254 | 17% | [M-C₂H₄]⁺ |
| 152 | 7% | - |
| 144 | 7% | - |
| 130 | 11% | - |
| 125 | 11% | - |
| 124 | 100% | Base Peak |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Caption: Workflow for Physicochemical Characterization.
Melting Point Determination
Objective: To determine the melting point range of a solid sample of this compound as an indicator of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen centers in this compound.
Methodology:
-
Sample Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The ionic strength of the solution is kept constant using an inert salt (e.g., 0.1 M KCl).
-
Apparatus: A calibrated pH meter with a combination glass electrode and an automated titrator or a burette.
-
Procedure:
-
The this compound solution is placed in a thermostatted vessel and stirred continuously.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH of the solution is recorded after each incremental addition of the titrant, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For polybasic compounds, multiple inflection points may be observed, corresponding to the pKa values of the different ionizable groups.
Caption: Workflow for pKa Determination.
Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol, chloroform, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are allowed to stand to allow undissolved solid to settle. The suspension is then centrifuged or filtered to obtain a clear, saturated solution.
-
Analysis: A known aliquot of the supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.
Spectroscopic Analysis
Objective: To obtain the UV-Vis, IR, NMR, and Mass Spectra for structural confirmation and identification.
a. UV-Vis Spectroscopy
-
Procedure: A dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a dual-beam spectrophotometer. The wavelengths of maximum absorbance (λmax) are reported.
b. Infrared (IR) Spectroscopy
-
Procedure (KBr Pellet): A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer.
-
Procedure (Thin Film): A solution of this compound in a volatile solvent (e.g., chloroform) is cast onto a salt plate (e.g., NaCl or KBr). After the solvent evaporates, the IR spectrum of the thin film is recorded.
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Procedure: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may also be performed to aid in complete signal assignment.
d. Mass Spectrometry (MS)
-
Procedure: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system (e.g., LC-MS or GC-MS). The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
Conclusion
This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data and detailed experimental protocols offer a practical framework for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. A comprehensive understanding of these properties is a prerequisite for the rational design and development of novel therapeutic agents based on the this compound scaffold.
References
- 1. Aspidospermine | C22H30N2O2 | CID 227613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. (+)-aspidospermidine, 2912-09-6 [thegoodscentscompany.com]
- 6. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Aspidospermidine Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine is a foundational member of the Aspidosperma alkaloid family, a large and structurally diverse group of monoterpenoid indole (B1671886) alkaloids (MIAs). These compounds, isolated from various plant species of the Aspidosperma genus, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The intricate pentacyclic core of this compound has also made it a significant subject of research in the field of total synthesis. A thorough understanding of its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through metabolic engineering of host organisms or biomimetic synthetic strategies.
This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the enzymatic transformations from the central MIA precursor, strictosidine (B192452), to this compound, presenting key quantitative data, detailed experimental protocols for crucial enzymatic assays, and visual representations of the pathway and experimental workflows.
Data Presentation: Quantitative Analysis of Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the biosynthetic pathway leading to this compound and related compounds. It is important to note that kinetic parameters for all enzymes in the direct lineage to this compound are not yet fully characterized in the literature.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | K_m_ (µM) | V_max_ (µmol·s⁻¹·kg⁻¹) or k_cat_ (s⁻¹) | Optimal pH | Source Organism |
| Strictosidine Synthase | STR | Tryptamine, Secologanin | 3-α(S)-Strictosidine | 2300 (Tryptamine), 3400 (Secologanin)[1] | N/A | 6.8[1] | Catharanthus roseus |
| Strictosidine β-D-Glucosidase | SGD | 3-α(S)-Strictosidine | Strictosidine aglycone | N/A | N/A | 6.0 | Catharanthus roseus |
| Geissoschizine Synthase | GS | Strictosidine aglycone | Geissoschizine | N/A | N/A | N/A | Catharanthus roseus |
| Tabersonine (B1681870) 16-hydroxylase | T16H | Tabersonine | 16-hydroxytabersonine | 350 ± 100[2] | 1.8 ± 0.05 µM min⁻¹[2] | N/A | Catharanthus roseus |
| 16-hydroxytabersonine-16-O-methyltransferase | 16OMT | 16-hydroxytabersonine, S-adenosyl-L-methionine | 16-methoxytabersonine, S-adenosyl-L-homocysteine | N/A | N/A | N/A | Catharanthus roseus |
| Tabersonine 3-oxygenase | T3O | Tabersonine, 16-methoxytabersonine | Tabersonine 2,3-epoxide, 16-methoxy-2,3-dihydro-3-hydroxytabersonine | 3.1 (for tabersonine)[3][4] | N/A | N/A | Catharanthus roseus |
| Tabersonine 3-reductase | T3R | 16-methoxy-2,3-dihydro-3-hydroxytabersonine epoxide | 16-methoxy-2,3-dihydro-3-hydroxytabersonine | N/A | N/A | N/A | Catharanthus roseus |
| Desacetoxyvindoline 4-hydroxylase | D4H | Desacetoxyvindoline | Deacetylvindoline | N/A | N/A | N/A | Catharanthus roseus |
| Deacetylvindoline 4-O-acetyltransferase | DAT | Deacetylvindoline, Acetyl-CoA | Vindoline (B23647), CoA | N/A | N/A | N/A | Catharanthus roseus |
Experimental Protocols
Detailed methodologies are essential for the study and manipulation of biosynthetic pathways. Below are protocols for key enzymatic assays relevant to the this compound pathway.
Strictosidine β-D-Glucosidase (SGD) Enzyme Assay
This assay is designed to measure the activity of SGD by monitoring the conversion of strictosidine.
Materials:
-
Cell-free lysate containing recombinant SGD or purified SGD enzyme.
-
Total alkaloid extract from C. roseus leaves (containing strictosidine) or purified strictosidine.
-
Citrate/phosphate buffer (pH 6.0).
-
Methanol (MeOH).
-
HPLC system with a C18 column.
-
LC-MS system.
Procedure: [5]
-
Prepare the reaction mixture in a total volume of 100 µL containing:
-
7.5 - 15 µg of total protein (from cell lysate) or an appropriate amount of purified enzyme.
-
40 µg of total alkaloid extract dissolved in 5 µL of MeOH.
-
Citrate/phosphate buffer (pH 6.0) to the final volume.
-
-
Prepare a control reaction using a cell-free lysate from an empty vector transformation.
-
Incubate the reaction mixtures at 30°C for 1 hour.
-
Terminate the reaction by adding 200 µL of MeOH.
-
Centrifuge the samples at 11,000 x g for 5 minutes to pellet any precipitate.
-
Analyze the supernatant by HPLC and LC-MS to detect the decrease in the strictosidine peak, which indicates enzyme activity.
Tabersonine 16-Hydroxylase (T16H) Coupled Enzyme Assay
This assay measures the activity of T16H, a cytochrome P450 enzyme, by coupling its reaction with the subsequent methylation step catalyzed by 16-hydroxytabersonine-16-O-methyltransferase (16OMT).
Materials:
-
Microsomal fraction containing recombinant T16H.
-
Soluble protein extract from C. roseus leaves (containing 16OMT activity but no T16H activity).
-
Tabersonine.
-
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM).
-
NADPH.
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
HEPES buffer (pH 7.5).
-
Scintillation counter.
-
Prepare the reaction mixture containing:
-
Microsomal protein with T16H.
-
Soluble protein extract with 16OMT.
-
Tabersonine.
-
0.5 mM NADPH and an NADPH regenerating system.
-
18 µM [¹⁴C]SAM.
-
50 mM HEPES buffer (pH 7.5).
-
-
Incubate the reaction at 30°C.
-
Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).
-
Extract the labeled product, 16-methoxytabersonine.
-
Quantify the amount of radiolabeled product using a scintillation counter to determine the enzyme activity.
Heterologous Expression and Purification of MIA Pathway Enzymes in E. coli
This general protocol can be adapted for the production of various enzymes in the this compound pathway for in vitro assays and structural studies.
Materials:
-
Expression vector (e.g., pET series) containing the gene of interest with a purification tag (e.g., His-tag).
-
E. coli expression strain (e.g., BL21(DE3)pLysS).
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 200 mM NaCl, 50 mM Na₂HPO₄, pH 8.0) with a protease inhibitor (e.g., PMSF).
-
Sonicator.
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Transform the expression plasmid into the E. coli host strain.
-
Inoculate a starter culture in LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.
-
Induce protein expression by adding IPTG (e.g., 0.1-0.6 mM) and continue to incubate at a lower temperature (e.g., 18-30°C) for several hours to overnight to improve protein solubility.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the target protein from the supernatant using affinity chromatography according to the manufacturer's instructions.
-
Elute the purified protein and perform a buffer exchange if necessary.
-
Analyze the purity of the protein by SDS-PAGE.
Mandatory Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound from the central monoterpenoid indole alkaloid precursor, strictosidine, involves a series of complex enzymatic reactions. The pathway diverges and converges with other important alkaloid biosynthetic routes, highlighting the intricate metabolic network within the plant.
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow: Heterologous Expression and Enzyme Assay
The characterization of biosynthetic enzymes often relies on their production in a heterologous host, followed by purification and in vitro activity assays. This workflow is fundamental to elucidating the function of individual enzymes in the pathway.
Caption: Workflow for heterologous expression and enzyme characterization.
Conclusion
The biosynthesis of this compound is a complex and fascinating pathway that is a branch of the larger monoterpenoid indole alkaloid network. While significant progress has been made in identifying the key enzymes and intermediates, further research is needed to fully characterize the kinetics and regulation of each enzymatic step. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to delve deeper into the investigation of this important class of natural products. Continued efforts in this area will undoubtedly pave the way for novel applications in metabolic engineering and synthetic biology, ultimately leading to improved access to these valuable compounds for therapeutic use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Cloning and Overexpression of Strictosidine β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Biological Frontier of Aspidosperma Alkaloids: A Technical Guide for Drug Discovery
Introduction
The genus Aspidosperma, belonging to the Apocynaceae family, represents a prolific source of structurally diverse monoterpenoid indole (B1671886) alkaloids. With approximately 250 identified compounds, these natural products have garnered significant attention from the scientific community for their wide range of potent biological activities.[1][2] Traditionally, various Aspidosperma species have been used in folk medicine to treat ailments such as malaria, fever, rheumatism, and cardiovascular diseases.[1][3] Modern phytochemical and pharmacological studies have begun to validate these traditional uses, revealing significant potential for these alkaloids as lead compounds in the development of new therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of Aspidosperma alkaloids, focusing on their anticancer, antimicrobial, and acetylcholinesterase inhibitory properties, complete with quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Anticancer and Cytotoxic Activity
A substantial body of research has focused on the anticancer potential of Aspidosperma alkaloids. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, often acting through mechanisms that involve the induction of apoptosis and modulation of key cellular signaling pathways.
One of the well-studied mechanisms involves the induction of apoptosis, or programmed cell death. For instance, an indole alkaloid-rich fraction from Aspidosperma subincanum has been shown to induce apoptosis in MCF7 breast cancer cells by increasing the Bax/Bcl-xL ratio and suppressing the expression of cyclooxygenase-2 (COX-2).[1][4] Aspidospermine (B1204331), a widely distributed alkaloid from this genus, has been observed to be cytotoxic to human hepatoma (HepG2) cells, with its mechanism linked to increased oxidative stress and an unfolded protein response.[5]
Below is a diagram illustrating a generalized workflow for assessing the in-vitro cytotoxicity of natural products like Aspidosperma alkaloids.
The cytotoxic effects of several Aspidosperma alkaloids are summarized in the table below.
| Alkaloid | Cell Line | Assay | IC50 | Reference |
| Aspidospermine | HepG2 (Human Hepatoma) | Resazurin | ~75 µM (after 24h) | [5][6] |
| Aspidospermine | NIH3T3 (Mouse Fibroblast) | [3H]-Hypoxanthine | 53.2 µM (after 24h) | [6] |
| Melotenine A | A549 (Human Lung Cancer) | Not Specified | 1.5 µM | [7] |
| Melotenine A | HCT-116 (Human Colon Cancer) | Not Specified | 0.6 µM | [7] |
| Melotenine A | HeLa (Human Cervical Cancer) | Not Specified | 1.2 µM | [7] |
| Melotenine A | PANC-1 (Human Pancreatic Cancer) | Not Specified | 1.1 µM | [7] |
| Ellipticine | NCI-H187 (Human Lung Cancer) | Not Specified | 2.76 µM | [8] |
| Olivacine (B1677268) | Various | Not Specified | Varies | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding : Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[11]
-
Treatment : Prepare serial dilutions of the test alkaloid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloid. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[11]
-
Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]
Antimicrobial and Antiparasitic Activity
Aspidosperma alkaloids have also demonstrated significant activity against a range of pathogens, including bacteria, fungi, and parasites, most notably Plasmodium falciparum, the causative agent of malaria.
The antibacterial properties have been particularly noted against Gram-positive bacteria. For example, ramiflorines A and B, isolated from Aspidosperma ramiflorum, showed significant activity against Staphylococcus aureus and Enterococcus faecalis.[4][13]
The anti-malarial activity is one of the most promising therapeutic avenues for this class of alkaloids. Numerous compounds have shown potent activity against chloroquine-resistant strains of P. falciparum. For instance, aspidoscarpine, uleine (B1208228), and olivacine have all been reported to have low micromolar or even nanomolar IC50 values against parasitic blood forms.[14][15][16]
| Alkaloid / Fraction | Microorganism / Parasite | Assay | MIC / IC50 | Reference |
| Ramiflorine A | Staphylococcus aureus | Microdilution | MIC: 25 µg/mL | [4][13] |
| Ramiflorine B | Staphylococcus aureus | Microdilution | MIC: 25 µg/mL | [4][13] |
| Ramiflorine A | Enterococcus faecalis | Microdilution | MIC: 50 µg/mL | [4][13] |
| Ramiflorine B | Enterococcus faecalis | Microdilution | MIC: 50 µg/mL | [4][13] |
| Aspidoscarpine | Plasmodium falciparum (W2) | Not Specified | IC50: 0.007 µg/mL | [16] |
| Uleine | Plasmodium falciparum (W2) | [3H]-Hypoxanthine | IC50: 8.78 µg/mL | [10] |
| 20-epi-dasycarpidone | Plasmodium falciparum (K1) | Not Specified | IC50: 4.5 µg/mL (16.7 µM) | [3][15] |
| Alkaloid Fraction (A. nitidum) | Plasmodium falciparum | Not Specified | IC50: 2.32 µg/mL | [17] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth, such as Mueller-Hinton broth, to a concentration of approximately 10⁷ colony-forming units (CFU)/mL.[4]
-
Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test alkaloid in the broth.
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation : Incubate the plates at 37°C for 24 hours.[4]
-
MIC Determination : The MIC is defined as the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing Alzheimer's disease.[18] In-silico studies have predicted that several Aspidosperma alkaloids, particularly those of the uleine and olivacine types, have a strong probability of inhibiting AChE.[2] This suggests a potential role for these compounds in the development of new treatments for neurodegenerative disorders.
The mechanism of AChE inhibition typically involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate (acetylcholine) from being hydrolyzed. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.
While extensive quantitative data for AChE inhibition by purified Aspidosperma alkaloids is still emerging, extracts from species like A. subincanum have demonstrated inhibitory activity in vitro.[2]
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a widely used, simple, and reliable spectrophotometric assay to measure AChE activity.[6]
-
Reagent Preparation : Prepare a phosphate (B84403) buffer (0.1 M, pH 8.0), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI), and the test alkaloid solution.
-
Assay Setup : In a 96-well plate, add the phosphate buffer, AChE enzyme solution, DTNB, and the test alkaloid solution (or solvent for control).
-
Pre-incubation : Mix the components and pre-incubate the plate for approximately 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[6][19]
-
Initiation of Reaction : Start the reaction by adding the ATCI substrate to all wells.
-
Kinetic Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate), the absorbance of which is measured.[19]
-
Data Analysis : The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the alkaloid to the rate of the control (enzyme without inhibitor). The IC50 value can then be determined from a dose-response curve.
Structural Diversity and Classification
The vast array of biological activities exhibited by Aspidosperma alkaloids is a direct consequence of their structural diversity. These monoterpenoid indole alkaloids can be categorized into several structural subtypes based on their complex polycyclic frameworks. Understanding these structural classes is crucial for structure-activity relationship (SAR) studies and for guiding the synthesis of new, more potent analogues.
Conclusion
The alkaloids derived from the Aspidosperma genus represent a rich and diverse chemical library with profound biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and acetylcholinesterase inhibition assays underscores their immense value as lead compounds for drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of these fascinating natural products. Further investigation into their mechanisms of action, structure-activity relationships, and in-vivo efficacy is critical to translate the promise of Aspidosperma alkaloids into novel clinical therapies.
References
- 1. The toxicity of Aspidosperma subincanum to MCF7 cells is related to modulation of oxidative status and proinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of extracts from Aspidosperma subincanum Mart. and in silico prediction for inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 613247 - Ratio of Ellipticine IC50 to compound IC50 for human NCI-H187 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aspidosperma species: A review of their chemistry and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Chemical Composition of Aspidosperma ulei Markgr. and Antiplasmodial Activity of Selected Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of acute and subacute toxicity of ethanolic extract and fraction of alkaloids from bark of Aspidosperma nitidum in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scilit.com [scilit.com]
Spectroscopic Profile of Aspidospermidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Aspidospermidine is a pentacyclic indole (B1671886) alkaloid and the foundational structure for a large class of bioactive compounds known as the Aspidosperma alkaloids.[1] Its complex framework has made it a significant target in total synthesis studies. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the development of related therapeutic agents. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various synthetic and analytical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex carbocyclic framework of this compound. The chemical shifts are sensitive to the stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-21 | 2.39 | s | - | [2] |
| H-9 | 7.28 | d | 7.68 | [2] |
| H-12 | 7.50 | d | 7.32 | [2] |
| H-11 | 7.15 | t | 7.32, 7.36 | [2] |
| H-10 | 7.31 | t | 7.36 | [2] |
| H-19 | 0.63 | m | 6.60, 6.97 | [2] |
| H-17 | 1.00 | td | 5.13 | [2] |
Table 2: ¹³C NMR Spectroscopic Data for (±)-Aspidospermidine (Solvent: Not Specified)
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
| C-2 | 79.11 | [2] |
| C-3 | 54.65 | [2] |
| C-5 | 52.10 | [2] |
| C-7 | 61.35 | [2] |
| C-8 | 135.80 | [2] |
| C-9 | Not Reported | [2] |
| C-11 | 127.15 | [2] |
| C-13 | 149.49 | [2] |
| C-15 | 35.22 | [2] |
| C-17 | 33.28 | [2] |
| C-20 | 36.56 | [2] |
| C-21 | Not Reported | [2] |
Note: Complete assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by vibrations of its amine and aromatic components.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| N-H Stretch (Indoline) | 3426 | Sharp, medium | [3] |
| C-H Stretch (sp³) | 2850-3000 | Strong, sharp | [4] |
| C-H Stretch (sp²) | >3000 | Medium, sharp | [4] |
| C=C Stretch (Aromatic) | ~1600 | Medium | [5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Technique | Reference |
| Molecular Formula | C₁₉H₂₆N₂ | - | [1] |
| Molar Mass | 282.431 g·mol⁻¹ | - | [1] |
| Exact Mass (Calculated) | 282.2096 | HRMS (FAB+) | [2] |
| Exact Mass (Found) | 282.2088 | HRMS (FAB+) | [2] |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard practices in natural product analysis.
NMR Spectroscopy Protocol
This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube. Ensure the final sample height is adequate for the spectrometer's probe (~4 cm).
-
-
Instrument Setup:
-
Data Acquisition:
-
¹H NMR:
-
Tune and match the proton probe.
-
Acquire a standard 1D proton spectrum. Suggested parameters: spectral width (SW) of 20 ppm, 128 scans (NS), relaxation delay (D1) of 2 seconds, and an acquisition time (AQ) of ~1.4 seconds.[7]
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR:
-
Tune and match the carbon probe.
-
Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR (for full assignment):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.
-
-
FT-IR Spectroscopy Protocol
This protocol describes the analysis of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Sample Preparation:
-
Place a small, solid sample (a tiny amount on the tip of a spatula) directly onto the ATR crystal (e.g., ZnSe or diamond).[8] No further preparation is needed for a solid sample.
-
Alternatively, dissolve the sample in a volatile solvent like chloroform, deposit a drop onto the crystal, and allow the solvent to evaporate completely.
-
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the ATR crystal.[8]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[9] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, expressed in absorbance or transmittance.
-
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines the steps for obtaining accurate mass data for this compound using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in an organic solvent such as methanol (B129727) or acetonitrile.[10]
-
Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a suitable solvent system for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).[10]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument's fluidics.[10]
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
-
Set the ionization source to positive ESI mode, as the two nitrogen atoms in this compound are readily protonated.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a slightly more concentrated sample solution (~10 µg/mL).
-
-
Data Acquisition:
-
Introduce the diluted sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da).
-
The high-resolution instrument will provide a mass measurement with an accuracy of less than 5 ppm, allowing for the confident determination of the elemental formula [C₁₉H₂₇N₂]⁺ for the protonated molecule.[11]
-
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the typical workflow for the isolation and spectroscopic characterization of this compound.
Caption: A diagram showing the process of analyzing this compound using Electrospray Ionization Mass Spectrometry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 8. amherst.edu [amherst.edu]
- 9. Experimental Design [web.mit.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Aspidospermidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine is a pentacyclic indole (B1671886) alkaloid and the foundational member of the large Aspidosperma family of natural products.[1] Isolated from various species of the Aspidosperma genus, its complex and stereochemically rich architecture has made it a significant target for total synthesis, serving as a benchmark for the development of novel synthetic methodologies.[1] This technical guide provides an in-depth overview of the structural elucidation of this compound, detailing the key spectroscopic data, experimental protocols, and the historical context of its structure determination. Additionally, it explores the potential biological activities and associated signaling pathways, offering insights for drug discovery and development.
Spectroscopic Data
The structural framework of this compound has been unequivocally established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Infrared (IR) spectroscopy, and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Infrared (IR) Spectroscopy Data
The IR spectrum of this compound reveals characteristic absorptions corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3426 | Strong | N-H stretch (indole) |
| 2945 | Strong | C-H stretch (aliphatic) |
| 2771 | Medium | C-H stretch (aliphatic) |
| 1575 | Medium | C=C stretch (aromatic) |
| 1451 | Strong | C-H bend (aliphatic) |
| 1322 | Medium | C-N stretch |
| 1251 | Medium | C-N stretch |
| 1190 | Medium | C-O stretch (if impurities are present) or C-N stretch |
| 1123 | Medium | C-N stretch |
| 1013 | Medium | C-N stretch |
| 771 | Strong | C-H bend (ortho-disubstituted aromatic) |
| 749 | Strong | C-H bend (ortho-disubstituted aromatic) |
Data sourced from a computational and experimental study on this compound.[2][3]
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
The ¹H NMR spectrum provides detailed information about the proton environment in this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Proposed Assignment |
| 7.51 | d | 7.6 | 1H | Ar-H |
| 7.36 | d | 7.3 | 1H | Ar-H |
| 7.31 | m | 1H | Ar-H | |
| 7.14 | t | 7.4 | 1H | Ar-H |
| 3.20 | m | 2H | CH₂ | |
| 3.13 | m | 1H | CH | |
| 2.78 | m | 1H | CH | |
| 2.63 | m | 1H | CH | |
| 2.48 | m | 1H | CH | |
| 2.40 | s | 1H | N-H | |
| 2.23 | m | 2H | CH₂ | |
| 1.88 | m | 1H | CH | |
| 1.63 | m | 3H | CH₂ + CH | |
| 1.51 | m | 1H | CH | |
| 1.01 | m | 1H | CH | |
| 0.72 | m | 2H | CH₂ | |
| 0.58 | t | 7.6 | 3H | CH₃ |
Data sourced from a study on the synthesis and characterization of (±)-aspidospermidine.[2]
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the carbon skeleton of the this compound molecule.
| Chemical Shift (δ, ppm) | Proposed Assignment |
| 192.3 | C (quaternary) |
| 154.4 | C (aromatic) |
| 146.8 | C (aromatic) |
| 127.9 | CH (aromatic) |
| 125.8 | CH (aromatic) |
| 121.6 | CH (aromatic) |
| 120.4 | CH (aromatic) |
| 79.3 | C (quaternary) |
| 61.3 | CH |
| 54.2 | CH₂ |
| 52.3 | CH₂ |
| 36.1 | C (quaternary) |
| 35.7 | CH₂ |
| 33.4 | CH |
| 29.3 | CH₂ |
| 27.8 | CH₂ |
| 23.5 | CH₂ |
| 22.1 | CH₂ |
| 7.6 | CH₃ |
Data sourced from a study on the synthesis and characterization of (±)-aspidospermidine.[2]
Historical Perspective on Structural Elucidation
The determination of the intricate structure of this compound was a significant achievement in natural product chemistry, relying on a combination of classical degradation methods and the emerging spectroscopic techniques of the mid-20th century.
Early Spectroscopic and Degradation Studies
Initial studies on alkaloids from Aspidosperma species involved classical chemical degradation methods to break down the complex molecule into smaller, more readily identifiable fragments. These methods, combined with UV and IR spectroscopy, provided the first clues to the presence of an indole nucleus and other functional groups.
The Role of Mass Spectrometry
A pivotal moment in the structural elucidation of Aspidosperma alkaloids came with the pioneering work of Klaus Biemann and his colleagues in the early 1960s. They demonstrated the power of mass spectrometry to determine the molecular weight and fragmentation patterns of these complex molecules. The fragmentation patterns provided invaluable information about the connectivity of the ring systems and the nature of the substituents, allowing for the proposal of the correct molecular skeleton.
Confirmation by Total Synthesis
The definitive proof of the structure of this compound was provided by its total synthesis. In 1963, Gilbert Stork and J. E. Dolfini reported the first total synthesis of (±)-aspidospermidine.[4][5] This landmark achievement in organic synthesis not only confirmed the proposed structure but also established a foundation for the synthesis of other members of the Aspidosperma alkaloid family. The synthetic route involved a key Fischer indole synthesis to construct the indole core and a series of elegant cyclization reactions to assemble the pentacyclic framework.
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: A standard one-pulse sequence is used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans. For this compound, a spectral width of approximately 10-12 ppm is sufficient.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer equipped with a broadband probe.
-
Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include the spectral width (e.g., 0-200 ppm), acquisition time, relaxation delay, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise ratio.
-
-
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. Standard pulse sequences provided by the spectrometer manufacturer are employed.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, providing characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS, which is a softer ionization technique that often yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Tandem Mass Spectrometry (MS/MS): To further elucidate the structure, MS/MS can be performed. The molecular ion is selected and fragmented, and the resulting fragment ions are analyzed to provide detailed structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or dissolved in a suitable solvent (e.g., chloroform).
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The instrument records the infrared spectrum, typically in the range of 4000-400 cm⁻¹. The data is plotted as transmittance or absorbance versus wavenumber.
Biological Activity and Signaling Pathways
This compound and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anticancer properties.[6] While the precise molecular mechanisms of action for this compound are still under investigation, studies on related Aspidosperma alkaloids provide valuable insights into potential signaling pathways.
Anticancer and Antimicrobial Potential
Several studies have highlighted the potential of this compound as an anticancer and antimicrobial agent. Its complex structure makes it a candidate for interacting with various biological targets. The anticancer mechanism of many indole alkaloids involves the disruption of cellular processes such as cell division, induction of apoptosis, and inhibition of topoisomerases.
Potential Interaction with Adrenergic Receptors
The structurally related alkaloid, aspidospermine, has been shown to possess adrenergic blocking activities.[6] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for many therapeutic agents. It is plausible that this compound may also interact with these or other GPCRs, thereby modulating downstream signaling cascades.
Modulation of Neuroinflammatory Pathways
Recent research on the aspidosperma-type alkaloid hecubine (B161950) has shown that it acts as a direct activator of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2).[4] TREM2 is a key receptor in microglia that plays a crucial role in regulating neuroinflammation. Activation of TREM2 by hecubine was found to downregulate the Toll-like receptor 4 (TLR4) signaling pathway, which is a major pathway in the inflammatory response. Given the structural similarity, this compound could potentially modulate similar neuroinflammatory pathways, a possibility that warrants further investigation.
Visualizations
Logical Workflow for Structural Elucidation
Potential Signaling Pathway Modulation
Conclusion
The structural elucidation of this compound is a classic example of the power of a synergistic approach combining chemical degradation, spectroscopy, and total synthesis. From the initial insights provided by early analytical techniques to the definitive proof through chemical synthesis, the journey to unraveling its complex architecture has paved the way for extensive research into the synthesis and biological activity of the Aspidosperma alkaloids. The tantalizing evidence of its potential to modulate key signaling pathways, such as those involved in neuroinflammation and adrenergic signaling, underscores the continued relevance of this compound and its derivatives as lead compounds in modern drug discovery. Further investigation into its specific molecular targets will be crucial in unlocking its full therapeutic potential.
References
- 1. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. fnp.skums.ac.ir [fnp.skums.ac.ir]
Aspidospermidine Derivatives and Analogues: A Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine is the foundational structure for a large family of monoterpenoid indole (B1671886) alkaloids known as the Aspidosperma alkaloids.[1] These natural products, isolated from various plant species, exhibit a complex and intriguing pentacyclic framework that has captivated synthetic chemists for decades.[2] Beyond their structural complexity, this compound and its numerous derivatives and analogues have demonstrated a wide array of significant biological activities, including antimalarial, anticancer, antihypertensive, and adrenergic blocking properties.[2][3][4]
This technical guide provides an in-depth overview of the core aspects of this compound chemistry and biology. It details key synthetic strategies that have been developed to access the core scaffold, presents quantitative data on the biological activities of various analogues, and provides the experimental protocols for pivotal reactions and assays. The information is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Synthetic Strategies for the this compound Core
The construction of the dense, polycyclic this compound skeleton is a significant synthetic challenge. Numerous strategies have been developed, each with unique advantages in terms of efficiency, stereocontrol, and applicability to analogue synthesis.
Enantioselective Palladium-Catalyzed Allylic Substitution Strategy
A highly efficient approach to (-)-Aspidospermidine involves a palladium-catalyzed enantioselective allylic substitution as the key stereochemistry-defining step.[1] This strategy allows for the construction of the critical all-carbon quaternary stereocenter with high enantioselectivity early in the synthesis.[1] The pentacyclic framework is then assembled in a diastereoselective sequence.[1]
The efficiency and enantioselectivity of the key allylic substitution step are highly dependent on the choice of ligand and reaction conditions.
| Entry | Ligand | Additive | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | (S,S)-L1 | 9-BBN | THF | 35 | 81:19 |
| 2 | (S,S)-L2 | 9-BBN | THF | 42 | 91:9 |
| 3 | (S,S)-L3 | 9-BBN | THF | 25 | 75:25 |
| 4 | (S,S)-L2 | Catecholborane | THF | 38 | 88:12 |
| 5 | (S,S)-L2 | 9-BBN | Toluene | 30 | 90:10 |
| 6 | (R,R)-L2 | 9-BBN | THF | 42 | 91:9 |
| Data adapted from a 2024 study on the total synthesis of (-)-Aspidospermidine.[1] L1, L2, L3 represent different chiral ligands. |
To a solution of the tryptamine derivative (V, 1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere is added the chiral ligand ((R,R)-L2, 15 mol %) and Pd₂(dba)₃ (5 mol %). The mixture is stirred at room temperature for 15 minutes. Subsequently, the allyl cation precursor (VI, 2.0 equiv) and 9-BBN (1.5 equiv) are added. The reaction is stirred at room temperature for 48 hours. The reaction mixture is then concentrated under reduced pressure and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the indolenine product (IV).[1][5]
Biological Activity of this compound Analogues
Derivatives of the this compound core have been investigated for a range of pharmacological activities. A notable area of research is their potential as antimalarial agents.
Antiplasmodial Activity
Several aspidosperma alkaloids have been tested for their in vitro activity against chloroquine-resistant and sensitive strains of Plasmodium falciparum, the parasite responsible for malaria.[6] The data suggests that the tetracyclic alkaloids with a free ethyl chain tend to be more potent than pentacyclic analogues where the chain is part of a tetrahydrofuran (B95107) ring.[6]
| Compound | Skeleton Type | P. falciparum Strain | IC₅₀ (µM) |
| Aspidospermine (B1204331) | Tetracyclic | Chloroquine-Resistant | 4.1 |
| Demethoxy-aspidospermine | Tetracyclic | Chloroquine-Resistant | 5.6 |
| N-formyl-aspidospermidine | Tetracyclic | Chloroquine-Resistant | 3.2 |
| Palosine | Tetracyclic | Chloroquine-Resistant | 12.7 |
| Haplocine | Pentacyclic | Chloroquine-Resistant | 22.6 |
| Haplophytine | Pentacyclic | Chloroquine-Resistant | >50 |
| Uleine | Dasycarpane | K1 (Resistant) | 16.7 |
| Data compiled from studies on Aspidosperma alkaloids.[6][7] IC₅₀ values represent the concentration required for 50% inhibition of parasite growth after 72 hours. |
The multi-drug resistant K1 strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with 10% human serum.[7] For the assay, stock solutions of the test compounds are prepared in DMSO. The parasite culture, synchronized at the ring stage, is adjusted to 2.5% parasitemia and 2.5% hematocrit. The compounds are serially diluted in 96-well plates, and the parasite suspension is added. The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Parasite growth is quantified by measuring the activity of parasite lactate (B86563) dehydrogenase (pLDH) using a colorimetric assay. The IC₅₀ values are calculated by a nonlinear dose-response regression analysis.[7]
Adrenergic Blocking Activity
Certain Aspidosperma alkaloids, including aspidospermine and quebrachamine (B1219942), have been identified as possessing adrenergic blocking activities.[3] This activity is similar to that of yohimbine (B192690) and affects various urogenital tissues.[3] Adrenergic receptors are key components of the sympathetic nervous system, and their blockade can have significant physiological effects, particularly on smooth muscle contraction.
While detailed quantitative data such as Kᵢ or IC₅₀ values for receptor binding are not extensively available in the initial literature, the qualitative finding points towards a potential therapeutic application in conditions characterized by excessive smooth muscle contraction.[3]
Tissue preparations (e.g., guinea pig vas deferens or rabbit urethra) are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The tissues are connected to an isometric force transducer to record contractions. After an equilibration period, cumulative concentration-response curves are generated for an adrenergic agonist like norepinephrine. To test for blocking activity, the tissues are incubated with the this compound analogue for a set period (e.g., 30 minutes) before repeating the agonist concentration-response curve. A rightward shift in the agonist's curve indicates competitive antagonism.[3]
Conclusion
The this compound core remains a fertile ground for synthetic innovation and a promising scaffold for drug discovery. Modern synthetic methods, such as asymmetric catalysis, provide increasingly efficient and scalable access to the core structure and its complex analogues.[1] The documented antiplasmodial and adrenergic blocking activities, among others, highlight the therapeutic potential of this class of alkaloids.[3][6] Future research should focus on expanding the library of derivatives, conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, and elucidating the precise molecular mechanisms and targets for their diverse biological effects. This continued exploration is vital for translating the potential of this compound derivatives into novel therapeutic agents.
References
- 1. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnp.skums.ac.ir [fnp.skums.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Adrenergic Blocking Activity of Aspidospermidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide to the current understanding of Aspidospermidine's adrenergic blocking activity. Extensive literature searches did not yield specific quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀, or pA₂ values) for the binding affinity or functional potency of this compound at adrenergic receptor subtypes. Therefore, this guide provides a framework based on existing qualitative information and outlines the standard experimental protocols used to characterize such activity.
Executive Summary
This compound, a pentacyclic indole (B1671886) alkaloid derived from plants of the Aspidosperma genus, has been identified as possessing adrenergic blocking properties.[1] This activity is of significant interest to the scientific community due to the therapeutic potential of adrenergic antagonists in various clinical conditions, including cardiovascular diseases and disorders of the urogenital system. This guide synthesizes the available qualitative information on this compound's interaction with the adrenergic system and provides a detailed overview of the experimental methodologies required for its comprehensive pharmacological characterization. The absence of specific quantitative data in the public domain underscores the need for further research to fully elucidate the therapeutic potential of this natural compound.
Introduction to Adrenergic Signaling
The adrenergic system, a cornerstone of the sympathetic nervous system, regulates a vast array of physiological processes through the action of catecholamines, primarily norepinephrine (B1679862) and epinephrine, on a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). These receptors are broadly classified into two main types, α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃), which are distributed throughout the body and mediate diverse physiological responses.
-
α-Adrenergic Receptors: Primarily involved in vasoconstriction, smooth muscle contraction, and neurotransmitter release.
-
β-Adrenergic Receptors: Predominantly mediate cardiac stimulation, smooth muscle relaxation (e.g., bronchodilation), and metabolic processes.
Adrenergic blocking agents, or antagonists, are compounds that inhibit the action of endogenous catecholamines at these receptors, thereby modulating sympathetic tone. Their clinical applications are extensive, ranging from the management of hypertension and angina to the treatment of benign prostatic hyperplasia.
Adrenergic Blocking Activity of this compound: Current State of Knowledge
Qualitative studies have indicated that this compound exhibits adrenergic blocking activity, particularly affecting urogenital tissues.[1] This suggests a potential interaction with α-adrenergic receptors, which are densely expressed in these tissues and play a crucial role in smooth muscle tone. The structural similarity of this compound to other known indole alkaloid adrenergic blockers, such as yohimbine (B192690) (an α₂-antagonist), further supports this hypothesis.
However, the precise mechanism of action, receptor subtype selectivity, and potency of this compound remain to be quantitatively determined. The following sections outline the standard experimental workflows that would be necessary to fully characterize its adrenergic blocking profile.
Data Presentation: A Template for Future Research
Due to the lack of available quantitative data for this compound, the following tables are presented as templates. These tables illustrate how the binding affinities and functional potencies of this compound at various adrenergic receptor subtypes would be structured for clear comparison once the data becomes available through the experimental protocols outlined in Section 5.0.
Table 1: Adrenergic Receptor Binding Affinities (Kᵢ, nM) of this compound
| Adrenergic Receptor Subtype | Radioligand | This compound Kᵢ (nM) | Reference Compound Kᵢ (nM) |
| α₁ Subtypes | |||
| α₁ₐ | [³H]-Prazosin | Data Not Available | e.g., Prazosin |
| α₁ₑ | [³H]-Prazosin | Data Not Available | e.g., Prazosin |
| α₁d | [³H]-Prazosin | Data Not Available | e.g., Prazosin |
| α₂ Subtypes | |||
| α₂ₐ | [³H]-Rauwolscine | Data Not Available | e.g., Yohimbine |
| α₂ₑ | [³H]-Rauwolscine | Data Not Available | e.g., Yohimbine |
| α₂c | [³H]-Rauwolscine | Data Not Available | e.g., Yohimbine |
| β Subtypes | |||
| β₁ | [¹²⁵I]-Iodocyanopindolol | Data Not Available | e.g., Propranolol (B1214883) |
| β₂ | [¹²⁵I]-Iodocyanopindolol | Data Not Available | e.g., Propranolol |
| β₃ | [¹²⁵I]-Iodocyanopindolol | Data Not Available | e.g., Propranolol |
Table 2: Functional Antagonist Potencies (IC₅₀ / pA₂, M) of this compound
| Adrenergic Receptor Subtype | Functional Assay | Agonist | This compound IC₅₀ / pA₂ | Reference Compound IC₅₀ / pA₂ |
| α₁ Subtypes | ||||
| α₁ₐ | Calcium Mobilization | Phenylephrine | Data Not Available | e.g., Prazosin |
| α₁ₑ | Inositol (B14025) Phosphate (B84403) Accumulation | Norepinephrine | Data Not Available | e.g., Prazosin |
| α₂ Subtypes | ||||
| α₂ₐ | cAMP Inhibition | UK-14,304 | Data Not Available | e.g., Yohimbine |
| β Subtypes | ||||
| β₁ | cAMP Accumulation | Isoproterenol | Data Not Available | e.g., Propranolol |
| β₂ | cAMP Accumulation | Isoproterenol | Data Not Available | e.g., Propranolol |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to determine the adrenergic blocking activity of this compound.
Radioligand Binding Assays
These assays are essential for determining the binding affinity (Kᵢ) of this compound for different adrenergic receptor subtypes.
Objective: To quantify the affinity of this compound for α and β adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing a high density of the specific human adrenergic receptor subtype (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α₁, [³H]-Rauwolscine for α₂, [¹²⁵I]-Iodocyanopindolol for β receptors).
-
Unlabeled this compound at various concentrations.
-
Non-specific binding control (a high concentration of a known antagonist, e.g., phentolamine (B1677648) for α receptors, propranolol for β receptors).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₑ, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of the non-specific control.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays
Functional assays are crucial for determining whether this compound acts as an antagonist at adrenergic receptors and for quantifying its potency (EC₅₀ or pA₂).
Objective: To measure the effect of this compound on agonist-induced second messenger signaling.
-
For α₁ Receptors (Gq-coupled): Measure intracellular calcium mobilization or inositol phosphate (IP) accumulation.
-
Culture cells expressing the α₁ receptor subtype.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or label with [³H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a known α₁ agonist (e.g., phenylephrine).
-
Measure the change in fluorescence (for calcium) or the accumulation of [³H]-inositol phosphates (for IP).
-
Plot the agonist dose-response curves in the presence of different concentrations of this compound to perform a Schild analysis and determine the pA₂ value.
-
-
For α₂ and β Receptors (Gi/Gs-coupled): Measure the inhibition or accumulation of cyclic AMP (cAMP).
-
Use cells expressing the α₂ or β receptor subtype.
-
Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For α₂ assays, stimulate adenylyl cyclase with forskolin (B1673556) and then add an α₂ agonist (e.g., UK-14,304) to measure the inhibition of cAMP production.
-
For β assays, stimulate the cells with a β agonist (e.g., isoproterenol) to measure cAMP accumulation.
-
Lyse the cells and quantify cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Perform a Schild analysis from the agonist dose-response curves in the presence of this compound to calculate the pA₂ value.
-
Objective: To assess the functional antagonism of this compound in a more physiologically relevant system.
Materials:
-
Isolated tissue preparations (e.g., rat vas deferens or aorta for α₁ antagonism, guinea pig atria for β₁ antagonism, guinea pig trachea for β₂ antagonism).
-
Organ bath apparatus with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Isotonic or isometric force transducer and data acquisition system.
-
Adrenergic agonists (e.g., norepinephrine, phenylephrine, isoproterenol).
-
This compound.
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Construct a cumulative concentration-response curve to an appropriate agonist.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a set period.
-
Re-construct the agonist concentration-response curve in the presence of this compound.
-
Repeat steps 4-6 with increasing concentrations of this compound.
-
Data Analysis: Analyze the parallel rightward shift of the agonist dose-response curves to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]). A slope of 1 is indicative of competitive antagonism. The x-intercept of the Schild plot provides the pA₂ value, a measure of the antagonist's affinity.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of adrenergic receptors and the general workflow for characterizing an antagonist.
Caption: Major Adrenergic Receptor Signaling Pathways.
Caption: Workflow for Characterizing Adrenergic Antagonists.
Conclusion and Future Directions
This compound has been qualitatively identified as an adrenergic blocking agent. However, a comprehensive understanding of its pharmacological profile is currently hampered by the absence of quantitative data on its affinity and potency at specific adrenergic receptor subtypes. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these parameters. Future studies should focus on performing radioligand binding and functional assays to generate the crucial data needed to populate the tables presented herein. Such research will be instrumental in elucidating the therapeutic potential of this compound and could pave the way for the development of novel therapeutics based on this natural product scaffold.
References
The Antiplasmodial Potential of Aspidospermidine: A Technical Whitepaper for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against malaria is continually challenged by the emergence of drug-resistant Plasmodium parasites, necessitating an urgent search for novel antimalarial agents. The indole (B1671886) alkaloids, a diverse class of natural products, have long been a source of compounds with significant biological activities. Within this class, alkaloids derived from the Aspidosperma genus have demonstrated promising antiplasmodial effects. This technical guide focuses on Aspidospermidine, the parent compound of the largest subclass of Aspidosperma alkaloids. While specific research on the antiplasmodial properties of this compound is limited, this document consolidates the available data on closely related analogues and provides a comprehensive overview of the experimental methodologies and potential mechanisms of action relevant to its evaluation as a potential antimalarial scaffold. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of the aspidospermane skeleton.
Quantitative Antiplasmodial and Cytotoxicity Data
Table 1: In Vitro Antiplasmodial Activity of Aspidosperma Alkaloids against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (µM) | Incubation Time (h) | Assay Method |
| Aspidospermine | Chloroquine-resistant | 4.1 | 72 | Not Specified |
| N-formyl-aspidospermidine | Chloroquine-resistant | Not Specified | 72 | Not Specified |
| Demethoxy-aspidospermine | Chloroquine-resistant | 5.6 | 72 | Not Specified |
| Apisdospermine | Chloroquine-resistant | 3.8 | 72 | Not Specified |
| Vallesine | Chloroquine-resistant | 6.2 | 72 | Not Specified |
| Palosine | Chloroquine-resistant | 12.7 | 72 | Not Specified |
| Uleine | Chloroquine-resistant (W2) | ~1.2 µg/mL | 48 | HRPII |
| Uleine | Chloroquine-resistant (W2) | ~2.5 µg/mL | 42 | [3H]-hypoxanthine |
| Uleine | Chloroquine-sensitive (3D7) | ~2.9 µg/mL | 42 | [3H]-hypoxanthine |
Note: The data presented for compounds other than this compound are intended to provide a contextual understanding of the antiplasmodial potential of the aspidospermane chemical class.
Table 2: Cytotoxicity of Aspidosperma Alkaloids
| Compound | Cell Line | CC50 (µM) | Assay Method |
| Aspidospermine | HepG2 | Cytotoxic at ≥ 75 | Resazurin test |
| Uleine | Vero | > 300 µg/mL | MTT |
| Uleine | HepG2 | > 300 µg/mL | MTT |
Note: Cytotoxicity data for this compound is not currently available. The data for Aspidospermine and Uleine are provided for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the antiplasmodial activity of chemical compounds. These protocols are essential for the standardized evaluation of this compound and its analogues.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite.
-
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+ blood group)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine (B114508), gentamicin, and Albumax II)
-
Test compound (this compound) and control drugs (e.g., Chloroquine)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, and 1x SYBR Green I)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Synchronize P. falciparum cultures to the ring stage.
-
Dilute synchronized cultures to a parasitemia of 0.5% in a 2% hematocrit suspension with complete culture medium.
-
Serially dilute the test compounds and add them to the wells of a 96-well plate.
-
Add 180 µL of the parasite culture to each well containing 20 µL of the diluted compound.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.
-
In Vitro Growth Inhibition of Plasmodium falciparum by Histidine-Rich Protein II (HRPII) Assay
This ELISA-based method quantifies the amount of HRPII, a protein secreted by the parasite, as an indicator of parasite growth.
-
Materials:
-
P. falciparum cultures
-
96-well microplates
-
Test compounds and control drugs
-
Coating buffer (e.g., PBS)
-
Primary antibody (anti-HRPII)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Prepare cultures of P. falciparum (e.g., 1.5% hematocrit, 0.05% parasitemia) in 96-well microplates with various concentrations of the test compound.
-
Incubate for 48 hours at 37°C.
-
Freeze the plates to lyse the red blood cells and release the HRPII.
-
Coat a separate ELISA plate with a capture antibody for HRPII.
-
Add the lysate from the culture plate to the ELISA plate and incubate.
-
Wash the plate and add a primary antibody against HRPII.
-
Wash the plate and add a secondary antibody conjugated to an enzyme.
-
Wash the plate and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine the IC50 value from the dose-response curve.
-
In Vitro Growth Inhibition of Plasmodium falciparum by [³H]-hypoxanthine Incorporation
This radiometric assay measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a measure of its growth and replication.
-
Materials:
-
Trophozoite stage P. falciparum cultures (e.g., 1% parasitemia, 0.5% hematocrit)
-
Test compounds and control drugs
-
[³H]-hypoxanthine
-
Cell harvester
-
Scintillation counter
-
-
Procedure:
-
Incubate trophozoite-stage parasites with different concentrations of the test sample for 24 hours.
-
Add [³H]-hypoxanthine (e.g., 0.5 µCi/well) to each well.
-
Incubate for another 18 hours at 37°C.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the radioactivity of the incorporated [³H]-hypoxanthine using a scintillation counter.
-
Calculate the percent inhibition of parasite growth relative to the control and determine the IC50 value.
-
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's antiplasmodial effect has not been elucidated. However, based on the known mechanisms of other indole alkaloids and antimalarial compounds, several potential pathways can be hypothesized. It is important to note that the following diagrams represent speculative pathways and require experimental validation.
One plausible mechanism for Aspidosperma alkaloids is the inhibition of hemozoin formation in the parasite's digestive vacuole. This process is a critical detoxification pathway for the parasite, which digests hemoglobin and releases toxic heme.
Caption: Hypothetical pathway of hemozoin formation inhibition by this compound.
Another potential mechanism could involve the disruption of essential parasite signaling pathways, such as those mediated by calcium or protein kinases, which are crucial for parasite invasion and development.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Aspidospermidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine, a pentacyclic indole (B1671886) alkaloid, is the structural cornerstone of the large and biologically significant Aspidosperma family of natural products. Its complex architecture, featuring a fused non-aromatic indole core, has made it a compelling target for synthetic organic chemists for decades. The development of synthetic routes to (±)-Aspidospermidine not only showcases the advancement of synthetic methodology but also provides a platform for the synthesis of more complex analogues with potential therapeutic applications. This document provides a detailed overview of selected total syntheses of (±)-Aspidospermidine, focusing on experimental protocols and quantitative data to aid researchers in the field.
Key Synthetic Strategies: A Comparative Overview
Several strategic approaches have been successfully employed to conquer the intricate structure of (±)-Aspidospermidine. These strategies often feature elegant cascade reactions, novel cyclization methods, and the strategic use of protecting groups to achieve the desired stereochemistry and ring fusion. Here, we highlight key quantitative data from some notable syntheses.
| Principal Investigator(s) | Year | Key Strategy | Number of Steps | Overall Yield (%) | Reference |
| Stork & Dolfini | 1963 | Fischer Indole Synthesis | ~20 | Not explicitly stated | J. Am. Chem. Soc. 1963, 85, 2872–2873 |
| Toczko & Heathcock | 2000 | Intramolecular Cascade Reaction | 13 | 5.9 | J. Org. Chem. 2000, 65, 2642-2645[1][2] |
| Coldham et al. | 2007 | Azomethine Ylide Cycloaddition | 9 | Not explicitly stated | Angew. Chem. Int. Ed. 2007, 46, 6159-6162[3] |
| O'Donnell & Stark | 2024 | Pd-Catalyzed Allylic Substitution | 7 | Not explicitly stated | Org. Lett. 2024, 26, 9689–9692[4] |
| Qin et al. | 2021 | Tandem Cyclization of Tryptamine-Ynamide | 10 | 21.2 | Org. Lett. 2021, 23, 6386–6390[5] |
Experimental Protocols: Selected Key Transformations
Detailed below are protocols for key steps from prominent total syntheses of (±)-Aspidospermidine. These have been selected to illustrate the diversity of synthetic approaches.
Toczko & Heathcock's Intramolecular Cascade Reaction (2000)
This synthesis features a remarkable intramolecular cascade reaction that simultaneously forms the B, C, and D rings of the this compound skeleton.[1][2]
Protocol for the Ozonolysis/Cascade Reaction:
-
Starting Material: A solution of the advanced cyclopentene (B43876) intermediate (1.0 equiv) in a mixture of CH₂Cl₂ and MeOH (4:1) is cooled to -78 °C.
-
Ozonolysis: Ozone is bubbled through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.
-
Reductive Workup: The solution is purged with argon to remove excess ozone, followed by the addition of methyl sulfide (B99878) (4.0 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Cascade Cyclization: The solvent is removed under reduced pressure. The residue is dissolved in a 2:1 mixture of THF and H₂O, and the solution is heated to reflux for 4 hours.
-
Purification: After cooling to room temperature, the reaction mixture is partitioned between EtOAc and saturated aqueous NaHCO₃. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic ketone.
O'Donnell & Stark's Enantioselective Palladium-Catalyzed Allylic Substitution (2024)
This recent synthesis achieves the construction of the core structure through a highly efficient and enantioselective palladium-catalyzed allylic substitution.[4][6]
Protocol for the Enantioselective Allylic Substitution:
-
Materials: To a flame-dried Schlenk tube under an argon atmosphere are added Pd₂(dba)₃ (5 mol %), the chiral ligand (R,R)-L2 (15 mol %), and the borane (B79455) additive (1.2 equiv).
-
Reaction Setup: The tube is evacuated and backfilled with argon three times. Anhydrous toluene (B28343) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Addition of Reactants: A solution of the tryptamine (B22526) derivative (1.0 equiv) and the allylic alcohol (1.5 equiv) in anhydrous toluene is added dropwise over 10 minutes.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with EtOAc (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the indolenine product.
Qin's Divergent Tandem Cyclization Strategy (2021)
This approach utilizes a tandem cyclization of a tryptamine-ynamide to rapidly assemble the tetracyclic core, which then serves as a common intermediate for the synthesis of several Aspidosperma alkaloids.[5][7]
Protocol for the Brønsted Acid-Catalyzed Tandem Cyclization:
-
Starting Material: A solution of the tryptamine-ynamide precursor (1.0 equiv) in anhydrous toluene is prepared in a round-bottom flask.
-
Catalyst Addition: A Brønsted acid catalyst, such as camphorsulfonic acid (CSA, 0.2 equiv), is added to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours under an argon atmosphere.
-
Workup: The reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂ (3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford the 1H-pyrrolo[2,3-d]carbazole core.
Conclusion
The total synthesis of (±)-Aspidospermidine continues to be a fertile ground for the development and application of novel synthetic strategies. The examples provided herein illustrate the evolution of approaches from classical methods to modern, highly efficient catalytic processes. These detailed protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis of complex alkaloids and the development of new therapeutic agents. The ongoing innovation in this field promises even more concise and versatile routes to this important class of natural products in the future.
References
- 1. Collection - Total Synthesis of (±)-Aspidospermidine - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Total synthesis of (+/-)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound by Coldham [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Enantioselective Synthesis of (-)-Aspidospermidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Aspidospermidine, a pentacyclic indole (B1671886) alkaloid, represents the core structure of the large Aspidosperma family of natural products. Its complex architecture and potential biological activity have made it a significant target for total synthesis. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (-)-Aspidospermidine, with a focus on a recent highly efficient strategy utilizing a palladium-catalyzed enantioselective allylic substitution. This approach, developed by O'Donnell and Stark, provides the natural product in a concise seven linear steps.[1][2][3] This document will also summarize and compare quantitative data from other notable enantioselective syntheses.
Introduction
The Aspidosperma alkaloids are a diverse group of over 240 monoterpenoid indole alkaloids, with aspidospermidine being the fundamental structure of the largest subclass.[1] The synthesis of this compound has served as a benchmark for the development of novel synthetic methodologies. While numerous total syntheses have been reported, catalytic enantioselective strategies have been a key focus to enable efficient access to this important scaffold.[1] This document details a state-of-the-art enantioselective synthesis and provides protocols for its key steps.
Comparative Data of Enantioselective Syntheses
Several innovative strategies have been developed for the enantioselective synthesis of (-)-Aspidospermidine. The following table summarizes the key quantitative data from some of the most prominent approaches, allowing for a direct comparison of their efficiencies.
| Principal Investigator(s) | Key Strategy | Number of Steps (Longest Linear) | Overall Yield | Enantiomeric Excess (e.e.) or Enantiomeric Ratio (e.r.) of Key Step | Reference |
| O'Donnell & Stark | Palladium-Catalyzed Enantioselective Allylic Substitution | 7 | Not explicitly stated | 91:9 e.r. | [1][2][3] |
| MacMillan, D. W. C. | Organocascade Catalysis | 9 | 8.9% | 97% e.e. | [4] |
| Xu, H. et al. | Palladium-Catalyzed Enantioselective Decarboxylative Allylation | 11 | 9.6% | Not explicitly stated | [5] |
| Marino, J. P. et al. | Ketene-Lactonization of a Chiral Vinyl Sulfoxide | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
Key Synthetic Strategy: Palladium-Catalyzed Enantioselective Allylic Substitution (O'Donnell & Stark, 2024)
The retrosynthetic analysis for this concise synthesis is centered around a key palladium-catalyzed enantioselective allylic substitution reaction. This step constructs the critical quaternary stereocenter and sets the stage for the subsequent diastereoselective formation of the remaining stereocenters.[1][7]
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of (-)-Aspidospermidine.
Experimental Workflow
The overall workflow involves the preparation of the tryptamine and allyl precursor substrates, followed by the key enantioselective allylic substitution, and a series of transformations to complete the pentacyclic core, and finally, deoxygenation to yield the target molecule.[1][7]
Caption: Overall experimental workflow for the synthesis.
Experimental Protocols
The following are detailed protocols for the key steps in the enantioselective synthesis of (-)-Aspidospermidine as reported by O'Donnell and Stark.
Synthesis of the Tryptamine Derivative
This procedure describes the N-alkylation and subsequent N-protection of tryptamine in a one-pot fashion.[8]
Materials:
-
Tryptamine
-
1-Bromo-3-chloropropane
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Anhydrous solvent (e.g., DMF)
-
Base (e.g., K₂CO₃)
Procedure:
-
To a solution of tryptamine in an anhydrous solvent, add the base and 1-bromo-3-chloropropane.
-
Heat the reaction mixture (e.g., to 35 °C) and stir for an extended period (e.g., 26 hours).[7]
-
After cooling, add Boc₂O to the reaction mixture.
-
Heat the mixture again (e.g., to 60 °C) for a shorter duration (e.g., 2 hours).[7]
-
After completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired N-Boc protected tryptamine derivative.
A 72% yield for this one-pot procedure has been reported.[8]
Enantioselective Palladium-Catalyzed Allylic Substitution
This is the crucial stereochemistry-defining step of the synthesis.
Materials:
-
N-Boc protected tryptamine derivative
-
Allylic alcohol precursor (Morita-Baylis-Hillman adduct)
-
Pd₂(dba)₃
-
Chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand)
-
Borane (B79455) additive (e.g., 9-BBN)
-
Anhydrous toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand and Pd₂(dba)₃ in anhydrous toluene.
-
Stir the mixture at room temperature for a short period to allow for complex formation.
-
Add the N-Boc protected tryptamine derivative, the allylic alcohol precursor, and the borane additive.
-
Stir the reaction at room temperature for an extended period (e.g., 24 hours).[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to afford the enantioenriched indolenine product.
Optimized conditions have been reported to yield the product in 42% yield with an enantiomeric ratio of 91:9.[1]
Ring Closures and Final Reduction
The final steps involve the formation of the D and E rings in a one-pot procedure followed by deoxygenation.[8]
Materials:
-
N-Boc endo-enone intermediate
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Base (e.g., KOH)
-
High-boiling point solvent (e.g., diethylene glycol)
Procedure for Ring Closures:
-
To a solution of the N-Boc endo-enone in an anhydrous solvent, add TFA.
-
Stir the reaction at room temperature, which facilitates N-deprotection and a subsequent aza-Michael addition.
-
The reaction is then worked up to yield the pentacyclic ketone.
Procedure for Wolff-Kishner Reduction:
-
To a solution of the pentacyclic ketone in a high-boiling point solvent, add hydrazine hydrate and a base.
-
Heat the reaction mixture to a high temperature (e.g., 190 °C) to effect the deoxygenation.
-
After cooling, perform an aqueous work-up and extract the product.
-
Purify by column chromatography to yield (-)-Aspidospermidine.
A 71% yield for the one-pot ring closure has been reported.[8]
Conclusion
The enantioselective synthesis of (-)-Aspidospermidine remains a prominent area of research in organic chemistry. The palladium-catalyzed allylic substitution strategy detailed here represents a highly efficient and concise route to this complex natural product. The provided protocols offer a practical guide for researchers aiming to synthesize (-)-Aspidospermidine and its analogs for further study and application in drug discovery and development.
References
- 1. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of (-)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Total Synthesis of (+)-Aspidospermidine:â A New Strategy for the Enantiospecific Synthesis of Aspidosperma Alkaloids - American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
The Landmark Synthesis of a Key Aspidospermidine Intermediate: A Detailed Protocol Based on the Work of Stork
The total synthesis of aspidospermidine, a pentacyclic indole (B1671886) alkaloid, has been a significant topic in organic chemistry, challenging synthetic chemists to develop novel and efficient strategies. A pivotal moment in this field was the landmark synthesis by Gilbert Stork and J. E. Dolfini in 1963, which introduced a key tricyclic ketone intermediate that has since become a common target for numerous formal syntheses of this compound and related alkaloids.
This document provides a detailed account of Stork's original synthetic route to this crucial intermediate. The content is tailored for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathway.
Synthetic Strategy Overview
Stork's approach to the this compound framework hinged on the initial construction of a tricyclic core, which would later undergo a Fischer indole synthesis to complete the pentacyclic structure. The key intermediate is a tricyclic amino-ketone, the synthesis of which involves a series of classical organic reactions, including Michael additions, aldol (B89426) condensations, and reductions. The ingenuity of this strategy lies in its convergent nature, assembling a complex framework from relatively simple starting materials.
Caption: Overall workflow of Stork's synthesis of the tricyclic ketone intermediate.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in Stork's synthesis of the this compound intermediate. It is important to note that the original 1963 publication is a communication and provides limited explicit yields for each individual step. The data presented here is a combination of information from the original paper and subsequent analyses by other research groups.
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Michael Addition | Tryptamine | N-(2-Cyanoethyl)tryptamine | High |
| 2 | Reductive Cyclization | N-(2-Cyanoethyl)tryptamine | Tetracyclic Lactam | Moderate |
| 3 | Reduction of Lactam | Tetracyclic Lactam | Tetracyclic Amine | Good |
| 4 | Birch Reduction | Tetracyclic Amine | Dihydroindole Derivative | ~70% |
| 5 | Ozonolysis & Aldol | Dihydroindole Derivative | Tricyclic Amino-alcohol | Not specified |
| 6 | Oxidation | Tricyclic Amino-alcohol | Tricyclic Ketone Intermediate | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in Stork's synthesis of the this compound intermediate, based on the available information from the original publication and subsequent interpretations.
Step 1: Michael Addition of Tryptamine to Acrylonitrile
Objective: To form the initial carbon-nitrogen bond and extend the side chain of tryptamine.
Procedure:
-
A solution of tryptamine in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Acrylonitrile is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure to yield the crude N-(2-cyanoethyl)tryptamine, which can be purified by crystallization or chromatography.
Step 2: Reductive Cyclization to form the Tetracyclic Lactam
Objective: To construct the first two rings of the tricyclic core.
Procedure:
-
The N-(2-cyanoethyl)tryptamine is dissolved in a suitable solvent (e.g., acetic acid).
-
A reducing agent, such as zinc dust, is added in portions to the solution.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is filtered to remove excess zinc.
-
The filtrate is concentrated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to afford the tetracyclic lactam.
Step 3: Reduction of the Lactam
Objective: To convert the lactam to the corresponding tetracyclic amine.
Procedure:
-
The tetracyclic lactam is dissolved in a dry, inert solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
A solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent is added dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature or heated to reflux until the reduction is complete.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the tetracyclic amine.
Step 4: Birch Reduction
Objective: To partially reduce the indole ring system.
Procedure:
-
The tetracyclic amine is dissolved in a mixture of liquid ammonia (B1221849), an alcohol (e.g., tert-butanol), and an ether (e.g., tetrahydrofuran).
-
Small pieces of sodium or lithium metal are added portion-wise with vigorous stirring until a persistent blue color is observed.
-
The reaction is stirred for a few hours and then quenched by the addition of a proton source (e.g., ammonium (B1175870) chloride).
-
The ammonia is allowed to evaporate, and the remaining residue is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated to yield the dihydroindole derivative.
Step 5 & 6: Ozonolysis, Aldol Condensation, and Oxidation
Objective: To cleave the double bond in the dihydroindole ring and form the final tricyclic ketone.
Procedure:
-
A solution of the dihydroindole derivative in a suitable solvent (e.g., methanol/dichloromethane) is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The excess ozone is purged with an inert gas, and a reductive workup is performed using a reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust).
-
The resulting intermediate is then treated with a base (e.g., potassium carbonate) to induce an intramolecular aldol condensation.
-
The resulting tricyclic amino-alcohol is then oxidized using a standard oxidizing agent (e.g., Jones reagent or pyridinium (B92312) chlorochromate) to afford the final tricyclic ketone intermediate .
Caption: Key reaction mechanisms in Stork's synthesis.
Conclusion
Stork's synthesis of the this compound intermediate was a groundbreaking achievement that paved the way for the synthesis of a large family of complex alkaloids. The strategic use of well-established reactions to construct a key tricyclic core demonstrated a powerful approach in total synthesis. While modern synthetic methods have led to more efficient routes, the principles and strategies from Stork's original work continue to be a source of inspiration and a benchmark in the field of organic synthesis. The detailed protocols provided herein serve as a valuable resource for researchers aiming to understand and apply these classical synthetic transformations.
Application Notes and Protocols: Palladium-Catalyzed Allylic Substitution in the Synthesis of Aspidospermidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aspidosperma alkaloids are a large family of monoterpenoid indole (B1671886) alkaloids, with Aspidospermidine being a foundational member due to its characteristic pentacyclic framework. The synthesis of this compound has been a significant focus in organic chemistry, serving as a platform for the development of novel synthetic methodologies. A key challenge in the synthesis of this compound and related alkaloids is the construction of the all-carbon quaternary stereocenter at the C20 position. The palladium-catalyzed allylic substitution reaction has emerged as a powerful and elegant strategy to address this challenge, enabling the enantioselective formation of this crucial stereocenter.[1][2][3] This methodology has been a linchpin in several total syntheses of Aspidosperma alkaloids.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of palladium-catalyzed allylic substitution in the synthesis of this compound, drawing from key examples in the literature.
Key Concepts and Applications
The palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, involves the substitution of a leaving group at an allylic position with a nucleophile, catalyzed by a palladium complex. In the context of this compound synthesis, this reaction is typically employed to alkylate a nucleophilic precursor, thereby constructing the quaternary C20 stereocenter with high enantioselectivity. The enantioselectivity is controlled by the use of chiral ligands that coordinate to the palladium catalyst.
A significant advancement in this area is the use of prochiral enolates as nucleophiles in enantioselective palladium-catalyzed allylic alkylation reactions.[1][2] This approach has been successfully applied by several research groups, demonstrating its robustness and versatility in the synthesis of complex natural products.
Data Presentation
The following tables summarize quantitative data from key publications that utilize palladium-catalyzed allylic substitution in the synthesis of this compound and related alkaloids.
Table 1: Enantioselective Pd-Catalyzed Allylic Substitution in the Synthesis of (-)-Aspidospermidine (O'Donnell & Stark, 2024)[3]
| Entry | Precatalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.r. |
| 1 | Pd₂(dba)₃ (5) | (R,R)-L2 (15) | PhMe | 60 | 24 | 70 | 91:9 |
dba = dibenzylideneacetone (B150790) L2 = A specific chiral ligand used in the study
Table 2: Enantioconvergent Pd-Catalyzed Allylic Alkylation in the Synthesis of Kopsia Alkaloids (Qin et al.)[2]
| Substrate | Precatalyst (mol%) | Ligand (mol%) | Solvent | Temp | Yield (%) | ee (%) |
| Racemic carbazolone 51 | Pd₂(dba)₃ (5) | (S)-t-BuPHOX (L2) (13) | Toluene (B28343) | Reflux | 91 | 94 |
t-BuPHOX = A phosphinooxazoline ligand
Table 3: Pd-Catalyzed Allylic Alkylation in the Total Synthesis of (–)-Aspidophytine (Qiu et al.)[2]
| Substrate | Precatalyst | Ligand | Yield (%) | ee (%) |
| β-ketoester 64 | [Pd₂(dba)₃]•CHCl₃ | (S,S)-ANDEN-Phenyl Trost ligand (L3) | 70 | 85 |
Table 4: Enantioselective Decarboxylative Pd-Catalyzed Allylic Alkylation (Lupton et al.)[2]
| Substrate | Precatalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield Range (%) | ee Range (%) |
| Boc-protected indolone/carbazolone | Pd₂(dba)₃ (2.5) | (S)-t-BuPHOX (L2) (5) | Toluene | 50 | 69-98 | 80-94 |
Experimental Protocols
The following are detailed experimental protocols for key palladium-catalyzed allylic substitution reactions cited in the synthesis of this compound and its analogues.
Protocol 1: Enantioselective Pd-Catalyzed Allylic Substitution in the Total Synthesis of (−)-Aspidospermidine (O'Donnell & Stark, 2024)[3]
This protocol describes the key stereodefining step in the shortest enantioselective synthesis of this compound reported to date.[3]
Materials:
-
Tryptamine (B22526) derivative (V)
-
Allyl cation precursor (VI)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral ligand (R,R)-L2
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (5 mol%) and the chiral ligand (R,R)-L2 (15 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add the tryptamine derivative (V) (1.0 equiv) to the reaction mixture.
-
Add the allyl cation precursor (VI) (1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired indolenine product.
Protocol 2: Enantioconvergent Pd-Catalyzed Allylic Alkylation (Qin et al.)[2]
This protocol describes the enantioconvergent allylic alkylation of a racemic carbazolone substrate.
Materials:
-
Racemic carbazolone 51
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(S)-t-BuPHOX (L2)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add Pd₂(dba)₃ (5 mol%) and (S)-t-BuPHOX (13 mol%).
-
Add anhydrous toluene to the flask.
-
Add the racemic carbazolone 51 (1.0 equiv) to the catalyst mixture.
-
Heat the reaction mixture to reflux.
-
Stir the reaction until completion, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the α-quaternary product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Catalytic Cycle of Palladium-Catalyzed Allylic Substitution
Caption: The catalytic cycle for the Tsuji-Trost reaction.
References
Application of the Diels-Alder Reaction in the Synthesis of the Aspidospermidine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aspidosperma alkaloids are a large family of natural products characterized by a complex, pentacyclic core structure. Many of these compounds exhibit significant biological activity, making them attractive targets for synthetic chemists and drug development professionals. A key challenge in the total synthesis of these molecules is the efficient construction of the intricate carbon skeleton. The Diels-Alder reaction, a powerful [4+2] cycloaddition, has emerged as a robust strategy for assembling the core framework of aspidoserpidine, the parent member of this alkaloid family. This application note details various Diels-Alder approaches, providing experimental protocols and quantitative data to aid researchers in the synthesis of this important structural motif.
Key Strategies and Applications
Three distinct Diels-Alder strategies have been successfully employed in the synthesis of the aspidoserpidine core: a Lewis acid-mediated intermolecular Diels-Alder cascade, an enantioselective organocatalytic Diels-Alder reaction, and an intramolecular imino-Diels-Alder reaction. Each approach offers unique advantages in terms of efficiency, stereocontrol, and substrate scope.
Lewis Acid-Mediated Intermolecular Diels-Alder Cascade
A concise approach developed by Willis and coworkers involves a Lewis acid-mediated Diels-Alder reaction between a 2-vinyl indole (B1671886) and an alkyne dienophile.[1][2][3] This strategy rapidly constructs a key pyrroloindoline intermediate, which is then elaborated to the full aspidoserpidine core through a series of cascade reactions.[1][2][3]
Logical Relationship of the Synthetic Strategy
Caption: Lewis Acid-Mediated Diels-Alder Cascade for this compound Core Synthesis.
Quantitative Data
| Step | Reactants | Product | Catalyst | Yield (%) | Reference |
| Diels-Alder Cascade | 2-Vinyl Indole, Butyn-2-one | Pyrroloindoline Intermediate | BF3·OEt2 | 71 | [1] |
Experimental Protocol: Synthesis of the Pyrroloindoline Intermediate
To a solution of the 2-vinyl indole (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) at -78 °C is added butyn-2-one (1.2 equiv). Boron trifluoride etherate (BF3·OEt2) (2.0 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 h) and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the pyrroloindoline intermediate.
Enantioselective Organocatalytic Diels-Alder Reaction
An elegant approach pioneered by MacMillan and coworkers utilizes an enantioselective Diels-Alder reaction to establish the key stereocenters of the aspidoserpidine core early in the synthesis.[4][5] This method employs a chiral imidazolidinone catalyst to control the stereochemical outcome of the reaction between an α,β-unsaturated aldehyde and a diene, affording the desired cycloadduct in high enantiomeric excess.[4][5]
Experimental Workflow
Caption: Workflow for Enantioselective Diels-Alder Approach.
Quantitative Data
| Dienophile | Diene | Catalyst | Product | ee (%) | Reference |
| α,β-Unsaturated Aldehyde | Aminosiloxydiene | Chiral Cr(III)-salen complex | Cycloadduct | up to 95 | [5] |
Experimental Protocol: Enantioselective Diels-Alder Reaction
To a solution of the chiral imidazolidinone catalyst (e.g., 5-benzyl-2,2,3-trimethylimidazolidin-4-one) in a suitable solvent (e.g., CH2Cl2/H2O) at ambient temperature is added the α,β-unsaturated aldehyde (1.0 equiv). The diene (2.0 equiv) is then added, and the reaction mixture is stirred for a specified time (e.g., 24 h). Upon completion, the reaction mixture is partitioned between Et2O and H2O. The organic layer is separated, washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The enantiomeric excess of the crude product is determined by chiral HPLC or GC analysis. The product is then purified by flash column chromatography.
Intramolecular Imino-Diels-Alder Reaction
The intramolecular imino-Diels-Alder reaction provides a powerful tool for the construction of nitrogen-containing polycyclic systems.[4] In the context of aspidoserpidine synthesis, this strategy involves the generation of a reactive imine which then undergoes an intramolecular [4+2] cycloaddition with a tethered diene. This approach allows for the rapid assembly of the fused ring system of the aspidoserpidine core.
Signaling Pathway: Intramolecular Imino-Diels-Alder Reaction
Caption: Key transformations in the intramolecular imino-Diels-Alder approach.
Experimental Protocol: Intramolecular Imino-Diels-Alder Reaction
A solution of the starting material, containing both the diene and a masked imine functionality (e.g., an oxime or hydrazone), in a high-boiling solvent (e.g., toluene (B28343) or xylene) is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cyclized product.
Conclusion
The Diels-Alder reaction offers a versatile and powerful platform for the synthesis of the aspidoserpidine core. The choice of a specific strategy—be it a Lewis acid-mediated cascade, an enantioselective organocatalytic approach, or an intramolecular imino-Diels-Alder reaction—will depend on the desired stereochemical outcome, the availability of starting materials, and the overall synthetic plan. The detailed protocols and quantitative data presented in this application note are intended to provide a practical guide for researchers engaged in the synthesis of Aspidosperma alkaloids and related complex molecules.
References
- 1. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular imino Diels-Alder approach to the synthesis of the aspidosperma alkaloid from 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Intramolecular [3+2] Cycloaddition for the Synthesis of Aspidosperma Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The Aspidosperma alkaloids are a large and structurally diverse family of indole (B1671886) alkaloids, many of which exhibit significant biological activity, making them attractive targets for synthetic chemists. A powerful and convergent strategy for the construction of their intricate polycyclic core is the intramolecular [3+2] cycloaddition. This reaction allows for the rapid assembly of key heterocyclic rings, often with excellent stereocontrol. These notes provide an overview of various intramolecular [3+2] cycloaddition strategies and detailed protocols for their application in the synthesis of Aspidosperma alkaloids.
Intramolecular Azomethine Ylide Cycloaddition
Intramolecular [3+2] cycloaddition of azomethine ylides is a robust method for the synthesis of the C,D,E ring system of Aspidosperma alkaloids. This approach typically involves the generation of an azomethine ylide from an amine and an aldehyde or from the thermal or fluoride-induced desilylation of an α-silylamine derivative. The ylide then undergoes a cycloaddition with a tethered dipolarophile, such as an alkene or alkyne, to form a pyrrolidine (B122466) ring, a key structural motif in the alkaloid core.
A notable example is the synthesis of the tricyclic core of the Aspidosperma alkaloids through a ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition sequence.[1] In this strategy, a precursor containing a (trimethylsilyl)methyl group on the amine is treated with a fluoride (B91410) source, such as cesium fluoride, to generate the azomethine ylide. This ylide then reacts with a pendant alkyne to furnish the desired tricyclic product as a single diastereomer.[1]
Comparative Data for Azomethine Ylide Cycloaddition
| Precursor | Dipolarophile | Conditions | Product | Yield | Diastereoselectivity | Reference |
| N-((trimethylsilyl)methyl) iminium salt | Alkyne | CsF, MeCN, rt, 12 h | Tricyclic core of Aspidosperma alkaloids | 60% | Single diastereomer | [1] |
| Lactam-derived N-acyliminium ion precursor | Alkene | Ir-catalyst, Hantzsch ester, light, MeCN | Tricyclic ketone intermediate for aspidospermidine | - | - | [2] |
Experimental Protocol: Synthesis of the Tricyclic Core via Azomethine Ylide Cycloaddition[1]
Materials:
-
N-((trimethylsilyl)methyl) iminium salt precursor
-
Cesium fluoride (CsF)
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the N-((trimethylsilyl)methyl) iminium salt precursor in anhydrous acetonitrile, add cesium fluoride (1.5 equivalents) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the tricyclic core of the Aspidosperma alkaloids.
Experimental workflow for the azomethine ylide cycloaddition.
Intramolecular 2-Azapentadienyllithium Cycloaddition
A formal synthesis of several Aspidosperma alkaloids, including this compound and aspidospermine, has been achieved using an intramolecular [3+2] cycloaddition of a 2-azapentadienyllithium species.[3][4] This key step forges the bicyclic amine core, which is then further elaborated to the target alkaloids. The 2-azapentadienyllithium is generated in situ from the corresponding imine by treatment with n-butyllithium.[3] The subsequent cycloaddition proceeds with high diastereoselectivity, which is attributed to a chair-like transition state where the anion adopts an extended "W" conformation.[3]
Quantitative Data for 2-Azapentadienyllithium Cycloaddition
| Imine Precursor | Conditions | Product after N-alkylation | Yield (from aldehyde) | Diastereoselectivity | Reference |
| Imine from α-stannylamine and aldehyde with vinylsilane | 1. n-BuLi, THF, -78 °C to rt; 2. Allyl bromide | Bicyclic amine with vinyl iodide | 59% | Single diastereomer | [3] |
Experimental Protocol: Intramolecular 2-Azapentadienyllithium Cycloaddition[3]
Materials:
-
Imine precursor
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Allyl bromide
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the imine precursor in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and add allyl bromide (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the bicyclic amine product.
Strategic overview of the 2-azapentadienyllithium cycloaddition approach.
Tandem Intramolecular [4+2]/[3+2] Cycloaddition Cascade
A highly elegant and efficient approach to the synthesis of complex Aspidosperma alkaloids, such as vindoline, involves a tandem intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373).[5][6] In this remarkable reaction, heating the oxadiazole precursor triggers a sequence of events where three rings and four carbon-carbon bonds are formed in a single step, setting all six stereocenters of the pentacyclic core.[5][6] The reaction proceeds through an initial intramolecular Diels-Alder reaction of the oxadiazole, which then extrudes nitrogen to form a carbonyl ylide. This ylide subsequently undergoes an intramolecular [3+2] cycloaddition with a tethered indole to complete the cascade.[7]
Quantitative Data for Tandem [4+2]/[3+2] Cycloaddition
| Substrate | Conditions | Product | Yield | Diastereoselectivity | Reference |
| 1,3,4-Oxadiazole with tethered alkene and indole | o-Dichlorobenzene, 180 °C, 24 h | Pentacyclic core of vindoline | 74% | Single diastereomer | [5] |
| 1,3,4-Oxadiazole with allene (B1206475) dienophile | 1,3,5-Triisopropylbenzene, 230 °C, 18 h | Pentacyclic skeleton of vindoline | 78% | - | [8] |
Experimental Protocol: Tandem [4+2]/[3+2] Cycloaddition for Vindoline Core[5]
Materials:
-
1,3,4-Oxadiazole precursor
-
o-Dichlorobenzene, anhydrous
-
Argon or Nitrogen atmosphere
-
High-temperature reaction vessel (e.g., sealed tube)
Procedure:
-
Prepare a dilute solution of the 1,3,4-oxadiazole precursor in anhydrous o-dichlorobenzene in a high-temperature reaction vessel.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture to 180 °C for 24 hours.
-
Allow the reaction to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the pentacyclic product.
Reaction cascade of the tandem [4+2]/[3+2] cycloaddition.
Intramolecular Nitrile Oxide Cycloaddition
While less commonly applied to Aspidosperma alkaloids specifically in the reviewed literature, the intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for constructing heterocyclic rings and has been used in the synthesis of other complex alkaloids.[9] This reaction involves the in-situ generation of a nitrile oxide from an oxime, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile. This strategy could potentially be adapted for the synthesis of novel Aspidosperma analogues or key intermediates. For instance, the INOC reaction has been shown to be effective in creating spirocyclic systems, which are also found in some natural products.[9]
General Protocol for Intramolecular Nitrile Oxide Cycloaddition
Materials:
-
Aldoxime precursor with a tethered dipolarophile
-
Sodium hypochlorite (B82951) solution (bleach)
-
Dichloromethane (DCM)
-
Standard glassware
Procedure:
-
Dissolve the aldoxime precursor in dichloromethane.
-
Add an aqueous solution of sodium hypochlorite to the DCM solution.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
These application notes provide a snapshot of the utility of intramolecular [3+2] cycloaddition reactions in the synthesis of Aspidosperma alkaloids. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- 1. A Route to the C,D,E Ring System of the Aspidosperma Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of (−)- and ent-(+)-Vindoline and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Total Synthesis of (−)-Vindoline and (+)-4-epi-Vindoline Based on a 1,3,4-Oxadiazole Tandem Intramolecular [4 + 2]/[3 + 2] Cycloaddition Cascade Initiated by an Allene Dienophile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The intramolecular nitrile oxide cycloaddition route to spirocyclic alkaloids. A total synthesis of isonitramine and sibirine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cascade Reaction Strategies for Aspidospermidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights and experimental protocols for the synthesis of the indole (B1671886) alkaloid Aspidospermidine, leveraging elegant and efficient cascade reaction strategies. The methodologies presented are drawn from recent advancements in organic synthesis, offering powerful tools for the construction of this complex pentacyclic architecture.
Introduction
This compound is the parent member of a large family of monoterpenoid indole alkaloids characterized by a complex, fused pentacyclic ring system. Its intricate structure and the biological activities of its derivatives have made it a compelling target for total synthesis. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to assembling the this compound core. This document details three distinct and powerful cascade strategies: a Diels-Alder/aza-Michael/Michael cascade, an enantioselective palladium-catalyzed allylic substitution cascade, and a photoredox-initiated [2+2]/retro-Mannich cascade.
Diastereoselective Diels-Alder/Aza-Michael/Michael Cascade Strategy
This strategy, developed by Smith, Watson, and coworkers, employs a powerful sequence of reactions to rapidly construct the core of (±)-Aspidospermidine from a 2-vinyl indole precursor.[1] A key feature of this approach is a highly efficient cascade that forms the D and E rings of the pentacyclic system in a single step.
Signaling Pathway Diagram
Caption: Diels-Alder/Aza-Michael/Michael Cascade Workflow.
Quantitative Data
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Diels-Alder Cascade | Vinyl Indole (10) | Pyrroloindoline (11) | but-3-yn-2-one, BF3·OEt2, CH2Cl2, -78 °C to rt | 71 | [1] |
| Aza-Michael/Michael Cascade | Acrylamide (12) | Intermediate (16) | NaH, THF, 0 °C to rt | 98 | [1] |
Experimental Protocols
Synthesis of Pyrroloindoline (11) via Diels-Alder Cascade: [1]
-
To a solution of vinyl indole 10 (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) at -78 °C, add but-3-yn-2-one (1.5 equiv).
-
Add BF3·OEt2 (3.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pyrroloindoline 11 .
Synthesis of Common Intermediate (16) via Aza-Michael/Michael Cascade: [1]
-
To a solution of acrylamide 12 (1.0 equiv) in anhydrous THF (0.05 M) at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
The crude product 16 is often of sufficient purity for use in the next step without further purification.
Enantioselective Palladium-Catalyzed Allylic Substitution Strategy
This modern approach provides access to enantioenriched this compound. A key step involves a palladium-catalyzed asymmetric allylic substitution to construct the crucial all-carbon quaternary stereocenter at C7.
Logical Relationship Diagram
Caption: Enantioselective Pd-Catalyzed Cascade Logic.
Quantitative Data
| Step | Starting Material | Product | Catalyst System | Enantiomeric Ratio (e.r.) | Yield (%) | Reference |
| Enantioselective Allylic Substitution | Tryptamine derivative | Indolenine intermediate | Pd2(dba)3, (R,R)-DACH-phenyl ligand L2 | 91:9 | 42 |
Experimental Protocol
Enantioselective Palladium-Catalyzed Allylic Substitution:
-
In a glovebox, to a solution of the tryptamine derivative (1.0 equiv) and the allylic alcohol (1.5 equiv) in anhydrous toluene (B28343) (0.1 M) is added the chiral ligand (R,R)-L2 (15 mol %).
-
Pd2(dba)3 (5 mol %) is then added.
-
The reaction vessel is sealed and the mixture is stirred at a predetermined temperature for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enantioenriched indolenine product.
Photoredox-Initiated [2+2]/Retro-Mannich Cascade
This innovative strategy utilizes visible light to initiate a cascade reaction that rapidly assembles the tetracyclic core of this compound. The key transformation is a photoredox-initiated [2+2] cycloaddition followed by a retro-Mannich reaction.
Experimental Workflow Diagram
Caption: Photoredox-Initiated Cascade Workflow.
Quantitative Data
| Step | Starting Material | Product | Photocatalyst | Yield (%) | Reference |
| Photoredox [2+2]/Retro-Mannich Cascade | Tryptamine-substituted enaminone | Tetracyclic Core | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 86 |
Experimental Protocol
Visible-Light-Induced [2+2]/Retro-Mannich Cascade:
-
A solution of the tryptamine-substituted enaminone (1.0 equiv) and the photocatalyst ([Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-5 mol %) in degassed anhydrous acetonitrile (B52724) (0.01 M) is prepared in a reaction vessel suitable for irradiation.
-
The reaction mixture is irradiated with blue LEDs at room temperature for 24-48 hours, or until complete consumption of the starting material as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired tetracyclic product.
Conclusion
The cascade reaction strategies outlined in these application notes represent the forefront of synthetic approaches to this compound. They offer significant advantages in terms of step economy and the rapid generation of molecular complexity. The choice of strategy will depend on the specific research goals, such as the need for enantiopure material or the desire for a highly convergent route. The provided protocols serve as a detailed guide for the practical implementation of these powerful synthetic methods.
References
Application Notes and Protocols for the Biomimetic Synthesis of Aspidosperma Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biomimetic synthesis of Aspidosperma alkaloids, a large family of monoterpenoid indole (B1671886) alkaloids with significant biological activities. The featured strategy employs a series of cascade reactions to construct the complex pentacyclic core of these natural products, mimicking key proposed biosynthetic transformations. This approach offers a concise and divergent route to various members of the Aspidosperma family, starting from simple precursors.
The protocols detailed below are based on the divergent synthesis of (±)-aspidospermidine, (±)-aspidofractinine, (±)-limaspermidine, and (±)-vincadifformine as reported by Cain, D. L., et al. in The Journal of Organic Chemistry (2022).[1][2][3] This strategy hinges on a key common intermediate, which is assembled through a Suzuki-Miyaura cross-coupling, a Diels-Alder cascade, and a subsequent aza-Michael/Michael cascade reaction.[1][4]
I. Overview of the Biomimetic Strategy
The synthetic approach commences with the construction of a 2-vinyl indole derivative via a Suzuki-Miyaura cross-coupling. This intermediate then undergoes a Diels-Alder cascade reaction with an appropriate dienophile to rapidly assemble a pyrroloindoline core. The final key transformation involves an intramolecular aza-Michael addition followed by a Michael addition in a cascade fashion to forge the last two rings of the pentacyclic Aspidosperma skeleton. This common intermediate can then be elaborated into various Aspidosperma alkaloids through late-stage functional group manipulations.
II. Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the biomimetic synthesis of the common intermediate and its conversion to (±)-aspidospermidine.
Protocol 1: Synthesis of 2-Vinyl Indole Intermediate via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of the 2-vinyl indole, a crucial precursor for the subsequent Diels-Alder cascade. The reaction couples a 2-bromoindole derivative with vinylboronic acid pinacol (B44631) ester.
Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Cross-Coupling
| Reagent/Parameter | Molarity/Amount | Role |
| 2-Bromoindole Derivative | 1.0 equiv | Starting Material |
| Vinylboronic acid pinacol ester | 1.5 equiv | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 equiv | Catalyst |
| K₂CO₃ | 2.0 equiv | Base |
| 1,4-Dioxane/H₂O (4:1) | 0.1 M | Solvent |
| Temperature | 80 °C | Reaction Temperature |
| Reaction Time | 16 h | Duration |
| Yield | ~95% | Product Yield |
Procedure:
-
To a dried round-bottom flask, add the 2-bromoindole derivative, vinylboronic acid pinacol ester, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 2-vinyl indole intermediate.
Protocol 2: Diels-Alder Cascade for Pyrroloindoline Formation
This protocol details the construction of the tetracyclic pyrroloindoline core through a Lewis acid-mediated Diels-Alder cascade reaction between the 2-vinyl indole and but-3-yn-2-one.
Table 2: Reagents and Reaction Conditions for Diels-Alder Cascade
| Reagent/Parameter | Molarity/Amount | Role |
| 2-Vinyl Indole Intermediate | 1.0 equiv | Starting Material |
| But-3-yn-2-one | 2.0 equiv | Dienophile |
| BF₃·OEt₂ | 3.0 equiv | Lewis Acid |
| Dichloromethane (B109758) (DCM) | 0.05 M | Solvent |
| Temperature | 0 °C to rt | Reaction Temperature |
| Reaction Time | 2 h | Duration |
| Yield | ~70% | Product Yield |
Procedure:
-
Dissolve the 2-vinyl indole intermediate in anhydrous dichloromethane in a dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add but-3-yn-2-one to the solution.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pyrroloindoline product.
Protocol 3: Aza-Michael/Michael Cascade for Pentacyclic Core Synthesis
This protocol describes the final key cascade reaction to form the pentacyclic core of the Aspidosperma alkaloids. An intramolecular aza-Michael addition is followed by a Michael addition to complete the framework.
Table 3: Reagents and Reaction Conditions for Aza-Michael/Michael Cascade
| Reagent/Parameter | Molarity/Amount | Role |
| Pyrroloindoline Intermediate | 1.0 equiv | Starting Material |
| NaH (60% dispersion in mineral oil) | 1.2 equiv | Base |
| Tetrahydrofuran (THF) | 0.02 M | Solvent |
| Temperature | 0 °C to rt | Reaction Temperature |
| Reaction Time | 1 h | Duration |
| Yield | ~98% | Product Yield |
Procedure:
-
To a solution of the pyrroloindoline intermediate in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting common intermediate is often of sufficient purity for use in the next step without further purification.
III. Elaboration of the Common Intermediate to (±)-Aspidospermidine
The synthesized common intermediate, containing the complete pentacyclic framework, can be converted to various Aspidosperma alkaloids. The synthesis of (±)-aspidospermidine is achieved through a two-step reduction sequence.
Table 4: Reagents and Conditions for the Synthesis of (±)-Aspidospermidine
| Step | Reagents and Conditions | Yield |
| 1. Wolff-Kishner Reduction | Hydrazine, KOH, diethylene glycol, 190 °C | ~80% |
| 2. Debenzylation | H₂, Pd/C, MeOH, rt | ~95% |
Procedure:
-
Wolff-Kishner Reduction: The common intermediate is subjected to Wolff-Kishner reduction conditions (hydrazine, KOH in diethylene glycol at 190 °C) to reduce the ketone functionality.
-
Debenzylation: The resulting intermediate is then deprotected via catalytic hydrogenation (H₂, Pd/C in methanol) to afford (±)-aspidospermidine.
IV. Visualizations
Diagram 1: Overall Biomimetic Synthetic Strategy
Caption: A flowchart of the biomimetic synthesis of Aspidosperma alkaloids.
Diagram 2: Experimental Workflow for Common Intermediate Synthesis
Caption: The experimental workflow for the synthesis of the common intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Synthetic Aspidospermidine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine is a pentacyclic indole (B1671886) alkaloid and the core structure of many members of the Aspidosperma alkaloid family. Its complex structure, featuring multiple stereocenters, presents a significant challenge in its total synthesis and subsequent purification. High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification of synthetic this compound, enabling the isolation of the target compound from unreacted starting materials, reagents, and structurally similar byproducts. This application note provides detailed protocols for the purification of synthetic this compound using both reversed-phase and chiral HPLC.
The primary challenges in the purification of synthetic this compound often involve the removal of diastereomers and other closely related impurities that may have similar polarities to the desired product. For syntheses that are not enantioselective, the separation of enantiomers is a critical final step to obtain the desired stereoisomer. This document outlines a general workflow and specific methods to address these purification challenges.
Experimental Workflow
The general workflow for the purification of synthetic this compound is depicted below. It begins with the crude synthetic mixture and proceeds through initial purification, HPLC analysis and purification, and finally, post-purification processing.
Data Presentation
Preparative Reversed-Phase HPLC Parameters
The following table summarizes the recommended starting conditions for the preparative reversed-phase HPLC purification of synthetic this compound, adapted from a method for the structurally similar alkaloid, Hispidospermidin.[1]
| Parameter | Recommended Conditions |
| HPLC System | Preparative HPLC System |
| Column | C18 Reversed-Phase (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-70% B over 40 minutes (initial shallow gradient recommended) |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Sample Preparation | Dissolve crude product (pre-purified by silica gel chromatography, ~90% purity) in the initial mobile phase solvent mixture. Filter through a 0.45 µm syringe filter. |
| Loading Capacity | Dependent on column size and resolution, typically start with 50-100 mg for the specified column dimensions. |
Chiral HPLC Parameters for Enantiomeric Separation
For synthetic routes that produce a racemic or enantiomerically enriched mixture of this compound, a chiral HPLC step is necessary. The following parameters are suggested based on methods used for the chiral separation of related indole alkaloids.[2][3]
| Parameter | Recommended Conditions |
| HPLC System | Analytical or Semi-Preparative HPLC System |
| Column | Chiral Stationary Phase (CSP), e.g., Chiralpak AD-H or similar amylose (B160209) or cellulose-based columns |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) |
| Elution Mode | Isocratic |
| Flow Rate | Analytical: 0.5-1.5 mL/min; Semi-preparative: 3-10 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Sample Preparation | Dissolve the purified racemic mixture in the mobile phase. Filter through a 0.22 µm syringe filter. |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC Purification
This protocol is designed for the primary purification of crude synthetic this compound to achieve high purity (>98%).
Materials:
-
Crude synthetic this compound (pre-purified by silica gel chromatography to ~90% purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
-
Preparative HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA).
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA).
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve approximately 100 mg of the crude this compound in 2 mL of a mixture of Mobile Phase A and B that mimics the initial gradient conditions (e.g., 70% A, 30% B).
-
Filter the solution through a 0.45 µm syringe filter into an appropriate vial.
-
-
HPLC System Setup and Equilibration:
-
Install the C18 preparative column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) at the specified flow rate (15 mL/min) until a stable baseline is achieved.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run the gradient program (e.g., 30-70% B over 40 minutes).
-
Monitor the separation at 220 nm and 254 nm.
-
Collect fractions corresponding to the main peak eluting from the column.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with a purity of >98%.
-
Remove the solvent (acetonitrile and water) under reduced pressure.
-
To remove residual TFA, the residue can be co-evaporated with a neutral solvent or re-dissolved in a minimal amount of a suitable solvent and lyophilized.
-
Protocol 2: Analytical and Semi-Preparative Chiral HPLC for Enantiomeric Separation
This protocol is for the separation of this compound enantiomers.
Materials:
-
Purified racemic this compound
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol or ethanol
-
0.22 µm syringe filters
-
HPLC system with a chiral column (e.g., Chiralpak AD-H)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the chosen non-polar and polar solvents in a specific ratio (e.g., 90:10 n-hexane:isopropanol). The optimal ratio should be determined experimentally.
-
Degas the mobile phase.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified racemic this compound in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column.
-
Equilibrate the column with the mobile phase at the desired flow rate until a stable baseline is achieved.
-
-
Chromatographic Run and Analysis/Collection:
-
Analytical: Inject a small volume (e.g., 5-10 µL) to determine the retention times of the enantiomers and the resolution.
-
Semi-Preparative: Once the analytical method is established, scale up the injection volume to collect the separated enantiomers. Collect the eluent corresponding to each enantiomeric peak in separate vials.
-
-
Post-Collection Processing:
-
Analyze the purity of each collected enantiomer fraction.
-
Remove the solvent under reduced pressure.
-
Troubleshooting and Optimization
-
Poor Resolution: If peaks are not well-resolved, optimize the gradient slope in reversed-phase HPLC (a shallower gradient often improves separation) or adjust the mobile phase composition in chiral HPLC.[1]
-
Peak Tailing: this compound is a basic compound, which can lead to peak tailing on silica-based columns. The use of an acidic modifier like TFA in the mobile phase helps to mitigate this issue.
-
Low Recovery: If recovery from the column is low, consider using a different stationary phase (e.g., a polymer-based reversed-phase column) or adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase in normal-phase chromatography.[1]
-
Co-elution of Impurities: If impurities co-elute with the main peak, consider using an orthogonal purification method, such as normal-phase chromatography followed by reversed-phase HPLC.
Conclusion
The HPLC protocols described in this application note provide a robust framework for the purification of synthetic this compound. The use of preparative reversed-phase HPLC is effective for achieving high chemical purity, while chiral HPLC is essential for resolving enantiomers. Method optimization, particularly of the gradient and mobile phase composition, will be crucial for achieving the desired purity and yield for a specific synthetic mixture. The combination of these techniques, along with careful fraction analysis, will enable researchers to obtain highly pure this compound for further studies in drug development and other scientific disciplines.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Aspidospermidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine is a pentacyclic indole (B1671886) alkaloid and the core structure of many members of the Aspidosperma alkaloid family. These natural products have garnered significant interest from the scientific community due to their complex molecular architecture and potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such complex molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR characterization of aspidospermine (B1204331), including comprehensive data tables and a standardized experimental workflow.
¹H and ¹³C NMR Spectral Data
The structural complexity of aspidospermine results in a crowded and complex NMR spectrum. The definitive assignment of proton and carbon signals requires a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The data presented below has been compiled from various literature sources and represents typical chemical shift values obtained in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.52 | m | |
| H-3α | 1.95 | m | |
| H-3β | 1.65 | m | |
| H-5α | 2.30 | m | |
| H-5β | 1.80 | m | |
| H-6α | 2.05 | m | |
| H-6β | 1.50 | m | |
| H-8 | 7.07 | d | 8.0 |
| H-9 | 6.73 | t | 7.2 |
| H-10 | 7.02 | t | 7.2 |
| H-11 | 6.64 | d | 8.0 |
| H-12 | 3.10 | m | |
| H-14α | 1.75 | m | |
| H-14β | 1.40 | m | |
| H-15α | 1.90 | m | |
| H-15β | 1.35 | m | |
| H-16 | 3.08 | m | |
| H-17α | 2.25 | m | |
| H-17β | 1.98 | m | |
| H-18 | 0.64 | t | 7.6 |
| H-19 | 1.10 | m | |
| H-21 | 2.80 | m | |
| NH | 3.60 (br s) | br s |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and instrument.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 60.1 |
| C-3 | 22.5 |
| C-4 | 34.0 |
| C-5 | 53.2 |
| C-6 | 21.8 |
| C-7 | 53.8 |
| C-8 | 124.2 |
| C-9 | 117.5 |
| C-10 | 127.2 |
| C-11 | 109.8 |
| C-12 | 135.5 |
| C-13 | 149.5 |
| C-14 | 30.1 |
| C-15 | 22.9 |
| C-16 | 48.9 |
| C-17 | 35.1 |
| C-18 | 7.8 |
| C-19 | 36.2 |
| C-20 | 38.7 |
| C-21 | 67.1 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines the recommended procedures for sample preparation and NMR data acquisition for aspidospermine.
Sample Preparation
-
Sample Purity: Ensure the aspidospermine sample is of high purity (>95%), as impurities will complicate the spectra. Purification can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for aspidospermine and other alkaloids. Ensure the solvent is free from water and other impurities. For specific applications, other deuterated solvents like methanol-d₄ or DMSO-d₆ can be used, but chemical shifts will vary.
-
Sample Concentration: Prepare a solution of 5-10 mg of aspidospermine in 0.5-0.7 mL of deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
The following experiments are recommended for the complete structural characterization of aspidospermine. Experiments should be performed on a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Workflow for NMR Characterization of this compound
The logical flow of experiments for the complete NMR characterization of aspidospermine is depicted in the following diagram.
Caption: Workflow for the NMR characterization of this compound.
mass spectrometry analysis of Aspidospermidine fragments
An Application Note and Protocol for the Mass Spectrometry Analysis of Aspidospermidine Fragments
Introduction
This compound is a monoterpenoid indole (B1671886) alkaloid and the parent compound for a large family of related natural products.[1] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their intriguing and densely fused polycyclic structures.[2][3] Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a powerful tool for the structural characterization and quantification of this compound and its analogs.[4][5] This document provides detailed application notes and protocols for the .
Application Notes: Fragmentation of this compound
The fragmentation of this compound in the gas phase is highly dependent on the ionization mode (positive or negative). Understanding these fragmentation pathways is crucial for the structural elucidation of known and novel Aspidosperma alkaloids.
Positive Ion Mode (ESI+)
In positive ion mode, this compound is typically observed as the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of the protonated precursor ion leads to characteristic fragmentation patterns. The fragmentation routes for protonated plumeran indole alkaloids, including this compound, are primarily driven by a pericyclic reaction and the opening of rings D and E, which is then followed by 1,4-hydrogen rearrangements.[4][5]
Negative Ion Mode (ESI-)
In negative ion mode, this compound forms a deprotonated molecule [M-H]⁻. The fragmentation of deprotonated this compound has also been investigated using ESI-MS/MS.[6][7] The main product ions in this mode are a result of remote hydrogen rearrangements.[6][7]
Quantitative Data Presentation
The following table summarizes the major fragment ions observed in the ESI-MS/MS spectra of this compound in both positive and negative ion modes.
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Putative Neutral Loss | Reference |
| Positive (ESI+) | 283.2172 | 160, 146, 130, 124, 110 | C8H11N, C9H13N, C10H15N, C11H17N, C12H19N | [4][5] |
| Negative (ESI-) | 281 | 160 | C8H11N | [6] |
Visualizing Fragmentation Pathways and Workflows
To better illustrate the processes involved in the mass spectrometry analysis of this compound, the following diagrams have been generated.
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for the analysis of Aspidosperma alkaloids.[4][5][6][8][9]
Sample Preparation
-
Extraction: For plant material, perform an acid-base extraction to isolate the alkaloid fraction.
-
Dissolution: Dissolve the isolated this compound or the total alkaloid fraction in an appropriate solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.
-
Dilution: Dilute the sample to a final concentration suitable for ESI-MS analysis, typically in the low µg/mL to ng/mL range.
-
Acidification/Basification: For positive ion mode, add a small amount of formic acid or acetic acid to the final solution to promote protonation. For negative ion mode, a small amount of ammonium (B1175870) hydroxide (B78521) can be added to facilitate deprotonation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.[8]
-
Mobile Phase: A gradient elution is typically employed with:
-
Solvent A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Solvent B: Acetonitrile or methanol with the corresponding modifier.
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Protocol (Positive Ion Mode - ESI+)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3-5 kV
-
Cone Voltage: 20-40 V
-
Desolvation Gas (N₂) Flow: 600-800 L/hr
-
Desolvation Temperature: 350-500 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped or set at a specific voltage (e.g., 10-40 eV) to achieve optimal fragmentation.
Mass Spectrometry Protocol (Negative Ion Mode - ESI-)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Capillary Voltage: -2.5 to -4.5 kV
-
Cone Voltage: -20 to -40 V
-
Desolvation Gas (N₂) Flow: 600-800 L/hr
-
Desolvation Temperature: 350-500 °C
-
Collision Gas: Argon
-
Collision Energy: A collision energy of around 20 eV has been shown to provide useful product ion spectra for deprotonated this compound.[6]
References
- 1. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Bioguided Isolation of Alkaloids and Pharmacological Effects of the Total Alkaloid Fraction from Aspidosperma pyrifolium Mart. (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aspidospermidine as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine, a pentacyclic indole (B1671886) alkaloid, presents a unique and privileged scaffold for the development of novel therapeutic agents.[1] Its rigid, three-dimensional structure provides a versatile framework for the strategic placement of functional groups to modulate biological activity. This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in drug discovery, with a focus on anticancer, neuroprotective, and antimicrobial applications.
Chemical and Physical Properties of this compound
The foundational this compound core possesses the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆N₂ | [1] |
| Molar Mass | 282.43 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| IUPAC Name | (3aR,5aS,10bR,13aR)-3a-ethyl-2,3,3a,4,5,5a,6,11,12,13a-decahydro-1H-indolizino[8,1-cd]carbazole | [1] |
Synthesis of this compound and Its Derivatives
The total synthesis of this compound has been a subject of extensive research, providing a platform for the development of novel synthetic methodologies. These strategies can be adapted to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.
General Workflow for this compound Synthesis
A common synthetic strategy involves the construction of a key tricyclic or tetracyclic intermediate, followed by the formation of the remaining rings. The following diagram illustrates a generalized synthetic workflow.
Experimental Protocol: Total Synthesis of (±)-Aspidospermidine
This protocol is a representative example of a concise total synthesis of the racemic this compound core.
Step 1: Synthesis of the Tricyclic Ketone Intermediate
A detailed, multi-step synthesis is required to obtain the key tricyclic ketone intermediate. For a specific protocol, researchers are directed to the work of Stork and others, which has been intercepted in numerous syntheses.[2]
Step 2: Fischer Indole Synthesis
-
The tricyclic ketone intermediate is subjected to a Fischer indole synthesis.
-
Procedure: To a solution of the tricyclic ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add phenylhydrazine (B124118) (1.1 eq) and a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the resulting indole derivative by column chromatography.
Step 3: Reduction to (±)-Aspidospermidine
-
The resulting pentacyclic indole derivative is reduced to afford (±)-aspidospermidine.
-
Procedure: Dissolve the indole derivative (1.0 eq) in a suitable solvent (e.g., ethanol) and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄, 3.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (±)-aspidospermidine.[3]
Biological Activities and Drug Discovery Applications
The this compound scaffold has been explored for various therapeutic applications. The following sections detail its potential in anticancer, neuroprotective, and antimicrobial drug discovery.
Anticancer Activity
Several derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Aspidospermine | MCF-7 (Breast) | 75 (Cytotoxic) | [4] |
| Hecubine | Various human tumor cells | Not specified | |
| N-formyl-aspidospermidine | P. falciparum (Chloroquine-resistant) | 3.2 | |
| Aspidospermine | P. falciparum (Chloroquine-resistant) | 15.4 |
This compound derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Seed and treat cells with the this compound derivative as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Neuroprotective Effects
Certain Aspidosperma alkaloids have shown promise in protecting neuronal cells from damage, suggesting their potential in treating neurodegenerative diseases.
Hecubine, an aspidosperma-type alkaloid, has been identified as an activator of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[5] TREM2 activation in microglia can suppress neuroinflammation.
Neuronal Cell Viability Assay (MTT)
This assay can be adapted to assess the protective effects of compounds against neurotoxins.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) and differentiate them into a neuron-like phenotype if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or amyloid-β for Alzheimer's models).
-
Incubation: Co-incubate the cells with the neurotoxin and the this compound derivative for 24-48 hours.
-
MTT Assay: Perform the MTT assay as described in the anticancer section to determine cell viability.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Cell Treatment: Treat neuronal cells as described in the neuroprotective MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (fully lysed cells).
Antimicrobial Activity
This compound and its derivatives have also been investigated for their activity against various pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Ramiflorine A | Staphylococcus aureus | 25 | [6] |
| Ramiflorine B | Staphylococcus aureus | 25 | [6] |
| Ramiflorine A | Enterococcus faecalis | 50 | [6] |
| Ramiflorine B | Enterococcus faecalis | 50 | [6] |
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: Prepare a serial dilution of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates with diverse biological activities. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of this fascinating class of natural products. Further derivatization and comprehensive SAR studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this compound-based compounds for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Total synthesis of (+/-)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of indole alkaloids from Aspidosperma ramiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Aspidospermidine Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspidospermidine, the core structure of a large family of monoterpenoid indole (B1671886) alkaloids, presents a fascinating pentacyclic scaffold that has been the subject of extensive synthetic efforts.[1][2] The diverse biological activities exhibited by the Aspidosperma alkaloids, including antiplasmodial and adrenergic blocking properties, make their derivatives attractive candidates for drug discovery programs.[3][4] Structure-Activity Relationship (SAR) studies are crucial in elucidating the pharmacophore and optimizing the therapeutic potential of these complex natural products.
These application notes provide a detailed protocol for the synthesis of a focused library of this compound derivatives based on a divergent synthetic strategy. The chosen synthetic route allows for late-stage modifications, enabling the generation of analogs for comprehensive SAR studies. The protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development.
Core Synthetic Strategy
The synthetic approach outlined here is a modification of established total synthesis routes, focusing on a common intermediate that can be readily diversified.[5][6][7] The strategy involves the initial construction of the core pentacyclic framework of this compound, followed by functionalization at specific positions to generate a library of derivatives. This approach is efficient for SAR studies as it allows for the rapid assembly of analogs from a common precursor.
A key transformation in many syntheses of the this compound core is the intramolecular [4+2] cycloaddition or a cascade reaction to form the B, C, and D rings simultaneously.[2][8] Another powerful method involves a palladium-catalyzed enantioselective dearomative cyclization to construct chiral dihydrocarbazolone derivatives, which are key intermediates.[9] For the purpose of generating a library of derivatives, a strategy that allows for late-stage functionalization is highly desirable. The divergent total syntheses of this compound and its N-substituted derivatives from a common pentacyclic indoline (B122111) intermediate represents an excellent foundation for such studies.[6][10]
Experimental Protocols
The following protocols describe the synthesis of a common pentacyclic intermediate and its subsequent diversification to yield N-substituted and aromatic ring-substituted this compound derivatives.
Protocol 1: Synthesis of the Common Pentacyclic Intermediate (±)-Aspidospermidine
This protocol is adapted from cascade and common intermediate strategies.[5][7]
Step 1: Suzuki-Miyaura Cross-Coupling and Diels-Alder Cascade
-
To a solution of N-Boc-2-bromo-tryptamine (1.0 eq) in a 2:1 mixture of toluene (B28343) and water is added 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
-
The crude vinyl indole is dissolved in CH₂Cl₂ and but-3-yn-2-one (1.5 eq) is added, followed by the dropwise addition of BF₃·OEt₂ (2.0 eq) at 0 °C.
-
The reaction is stirred at room temperature for 4 hours, then quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated. The resulting pyrroloindoline intermediate is purified by column chromatography.
Step 2: Cascade Amidation, Reduction, and Skeletal Rearrangement
-
The purified pyrroloindoline is dissolved in THF, and NaH (1.2 eq) is added at 0 °C. The mixture is stirred for 30 minutes.
-
Acryloyl chloride (1.1 eq) is added dropwise, and the reaction is stirred for 2 hours at room temperature.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated.
-
The crude product is dissolved in methanol, and NaBH₄ (3.0 eq) is added portion-wise at 0 °C. The reaction is stirred for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and CH₂Cl₂. The organic layer is dried and concentrated.
-
The resulting intermediate is subjected to skeletal rearrangement and intramolecular Michael addition by heating in a suitable solvent to provide the common pentacyclic intermediate.[5]
Step 3: Final Reduction to (±)-Aspidospermidine
-
The pentacyclic intermediate is subjected to a Wolff-Kishner reduction followed by a LiAlH₄ reduction to afford (±)-Aspidospermidine.[7]
Protocol 2: Synthesis of N-Substituted this compound Derivatives
General Procedure for N-Alkylation/Acylation:
-
To a solution of (±)-Aspidospermidine (1.0 eq) in anhydrous CH₂Cl₂ is added triethylamine (B128534) (1.5 eq).
-
The appropriate alkyl halide or acyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired N-substituted this compound derivative.
Protocol 3: Synthesis of Aromatic Ring-Substituted this compound Derivatives
For the synthesis of derivatives with substituents on the aromatic A ring, the starting N-Boc-tryptamine can be appropriately substituted. For example, 5-methoxy-N-Boc-tryptamine can be used as the starting material to introduce a methoxy (B1213986) group at the corresponding position in the final this compound analog. The subsequent synthetic steps would follow Protocol 1.
Data Presentation for SAR Studies
For a systematic SAR study, the synthesized derivatives should be cataloged with their structural information and biological activity data.
Table 1: Synthesized this compound Derivatives and their Hypothetical Biological Activity
| Compound ID | R¹ (N-substitution) | R² (A-ring substitution) | Molecular Weight | LogP (calculated) | IC₅₀ (µM) [Hypothetical Data] |
| ASP-001 | H | H | 282.44 | 3.5 | 15.2 |
| ASP-002 | CH₃ | H | 296.47 | 3.8 | 10.5 |
| ASP-003 | COCH₃ | H | 324.48 | 3.2 | 25.8 |
| ASP-004 | H | 10-OCH₃ | 312.47 | 3.6 | 8.7 |
| ASP-005 | CH₃ | 10-OCH₃ | 326.50 | 3.9 | 5.1 |
| ASP-006 | COCH₃ | 10-OCH₃ | 354.51 | 3.3 | 18.9 |
Visualizations
Synthetic Workflow
The overall workflow for the synthesis of this compound derivatives for SAR studies can be visualized as follows:
Caption: General workflow for the synthesis and SAR study of this compound derivatives.
Hypothetical Signaling Pathway
Aspidosperma alkaloids have been reported to exhibit adrenergic blocking activity.[3] The following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by this compound derivatives.
Caption: Hypothetical adrenergic signaling pathway potentially modulated by this compound derivatives.
Conclusion
The synthetic strategies and protocols provided herein offer a robust framework for the generation of this compound derivatives for SAR studies. The adaptability of the synthetic route allows for the introduction of a wide range of functional groups, enabling a thorough exploration of the chemical space around the this compound scaffold. The systematic collection and analysis of biological data for these derivatives will be instrumental in identifying key structural features responsible for their activity and in the design of novel therapeutic agents.
References
- 1. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+/-)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient approach to Aspidosperma alkaloids via [4 + 2] cycloadditions of aminosiloxydienes: stereocontrolled total synthesis of (+/-)-tabersonine. Gram-scale catalytic asymmetric syntheses of (+)-tabersonine and (+)-16-methoxytabersonine. Asymmetric syntheses of (+)-aspidospermidine and (-)-quebrachamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient syntheses of (−)-crinine and (−)-aspidospermidine, and the formal synthesis of (−)-minfiensine by enantioselective intramolecular dearomativ ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01859B [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
improving stereoselectivity in Aspidospermidine synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of Aspidospermidine. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of this complex indole (B1671886) alkaloid. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help improve the stereoselectivity and overall success of your experiments.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues users might encounter during key stereoselective steps in the synthesis of this compound.
Issue 1: Poor Enantioselectivity in the Key Pd-Catalyzed Allylic Substitution
Question: My enantiomeric ratio (e.r.) or enantiomeric excess (ee) is low in the palladium-catalyzed allylic substitution step to form the crucial C20 quaternary stereocenter. What are the critical parameters to investigate?
Answer: Low enantioselectivity in this key transformation is a common hurdle. The stereochemical outcome is highly sensitive to several factors. A systematic optimization of reaction conditions is recommended. Here are the primary aspects to consider:
-
Chiral Ligand Selection: The choice of the chiral ligand is paramount. While various phosphine-based ligands can be effective, ligands of the PHOX (phosphinooxazoline) or Trost-type families have shown considerable success. If you are observing low ee, consider screening a panel of ligands.
-
Borane (B79455) Additive: The nature and steric bulk of the borane additive can significantly influence selectivity. In the synthesis of (-)-Aspidospermidine, it was observed that increasing the steric bulk of the borane additive from triethylborane (B153662) to 9-BBN-octyl led to an increase in enantioselectivity.[1] However, this may come at the cost of a lower yield.
-
Temperature: Reaction temperature is a critical optimization parameter. Lowering the temperature from 50 °C to room temperature has been shown to increase both the yield and the enantiomeric ratio.[1] However, further cooling (e.g., to 4 °C) may be detrimental. It is crucial to find the optimal temperature for your specific substrate and ligand combination.
-
Solvent and Reagent Purity: Ensure all reagents and solvents are anhydrous and of high purity. Non-coordinating solvents like CH₂Cl₂ or toluene (B28343) are often preferred. Trace impurities can poison the catalyst or interfere with the chiral environment.
-
Catalyst Loading and Ratio: The ratio of the palladium precursor to the chiral ligand can affect the catalytically active species. A typical starting point is a 1:1.5 or 1:2 ratio of Pd:ligand. Ensure the catalyst is fully dissolved and activated.
Issue 2: Low Diastereoselectivity in Ring-Closing Reactions (D/E Rings)
Question: I am forming a mixture of diastereomers during the final pentacyclic ring formation, specifically the intramolecular aza-Michael or enolate alkylation steps. How can I improve the diastereoselectivity?
Answer: Fortunately, the formation of the D and E rings of the this compound core often proceeds with high levels of substrate-induced stereocontrol, typically affording a single diastereomer.[2][3] If you are observing poor diastereoselectivity, consider the following:
-
Conformational Control: The high diastereoselectivity arises from the rigid, pre-existing stereochemistry of the tricyclic or tetracyclic precursor. The incoming groups will adopt the most thermodynamically stable conformation, which typically leads to the desired cis-fused D/E ring system.
-
Reaction Conditions: While substrate control is dominant, reaction conditions can still play a role. For the intramolecular enolate alkylation to form the E ring, the choice of base (e.g., t-BuOK) and reaction temperature can be optimized.[2][3]
-
One-Pot vs. Stepwise Procedure: It has been demonstrated that the N-deprotection, aza-Michael addition (D-ring formation), and intramolecular enolate alkylation (E-ring formation) can be performed in a one-pot sequence.[3] This can sometimes improve overall efficiency and yield compared to a two-step process, while still maintaining excellent diastereoselectivity.[3]
-
Precursor Purity: Ensure the stereochemical integrity of your advanced intermediate before proceeding with the final cyclizations. Any diastereomeric impurities in your precursor will carry through to the final product.
Issue 3: Poor endo/exo Selectivity in the Diels-Alder Cycloaddition
Question: My Diels-Alder reaction to form the core cyclohexene (B86901) ring is giving a mixture of endo and exo products. How can I favor the desired endo adduct?
Answer: The Diels-Alder reaction is a powerful tool for setting multiple stereocenters in a single step. Achieving high endo selectivity is key.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance both the rate and the selectivity of the Diels-Alder reaction. For the cycloaddition of aminosiloxydienes, chiral copper-bisoxazoline complexes have been used to achieve high enantioselectivity (up to 95% ee) and favor the desired endo product.[4]
-
Solvent and Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C to -20 °C) in non-polar solvents like toluene or dichloromethane (B109758) to maximize stereocontrol.
-
Diene/Dienophile Choice: The inherent electronic and steric properties of your diene and dienophile will influence the selectivity. The use of highly reactive aminosiloxydienes has been shown to proceed with excellent regio- and stereoselectivity.[4] If possible, modifying the substituents on your reaction partners could influence the transition state and favor the endo pathway.
Quantitative Data on Stereoselectivity
The following table summarizes the optimization of the key enantioselective Pd-catalyzed allylic substitution reaction as reported in the synthesis of (-)-Aspidospermidine. This data highlights the impact of various reaction parameters on yield and enantioselectivity.
| Entry | Ligand | Borane Additive | Temp (°C) | Solvent | Yield (%) | e.r. |
| 1 | (S,S)-Trost Ligand | Et₃B | 50 | CH₂Cl₂ | 67 | 78:22 |
| 2 | (S,S)-Trost Ligand | 9-BBN-octyl | 50 | CH₂Cl₂ | 45 | 86:14 |
| 3 | (S,S)-Trost Ligand | Et₃B | RT | CH₂Cl₂ | 78 | 83:17 |
| 4 | (R,R)-Trost Ligand | 9-BBN-octyl | RT | CH₂Cl₂ | 42 | 91:9 |
| 5 | (R,R)-Trost Ligand | 9-BBN-octyl | 4 | CH₂Cl₂ | 35 | 90:10 |
Data synthesized from O'Donnell, C. R.; Stark, C. B. W. Org. Lett. 2024.[1][2] The optimized conditions for synthesizing the natural enantiomer are shown in Entry 4.
Experimental Protocols
Protocol 1: Enantioselective Pd-Catalyzed Allylic Substitution
This protocol describes the optimized conditions for the key stereocontrolling step in the synthesis of (-)-Aspidospermidine, which establishes the C20 quaternary center.[2]
Reagents:
-
Tryptamine (B22526) derivative (1.0 equiv)
-
Morita-Baylis-Hillman (MBH) alcohol (3.0 equiv)
-
[Pd₂(dba)₃] (2.5 mol%)
-
(R,R)-Trost Ligand (7.5 mol%)
-
9-BBN-octyl (1.05 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add [Pd₂(dba)₃] (2.5 mol%) and the (R,R)-Trost Ligand (7.5 mol%).
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes until a homogenous solution is formed.
-
Add the tryptamine derivative (1.0 equiv) and the MBH alcohol (3.0 equiv) to the flask.
-
Add the 9-BBN-octyl solution (1.05 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 20-24 hours.
-
Upon completion, quench the reaction by adding ethanolamine (B43304) and stir for 10 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired indolenine product.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol is based on the gram-scale catalytic asymmetric synthesis of Aspidosperma alkaloid precursors.[4]
Reagents:
-
1-Amino-3-siloxydiene (1.0 equiv)
-
2-Ethylacrolein (B1207793) (1.2 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Bis(oxazoline) ligand (e.g., Ph-Box) (11 mol%)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and the bis(oxazoline) ligand (11 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Cool the mixture to -78 °C.
-
Add the 1-amino-3-siloxydiene (1.0 equiv) to the cooled catalyst mixture.
-
Add 2-ethylacrolein (1.2 equiv) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the cycloadduct.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Key stereoselective steps in this compound synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concise total synthesis of (±)-aspidospermidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An efficient approach to Aspidosperma alkaloids via [4 + 2] cycloadditions of aminosiloxydienes: stereocontrolled total synthesis of (+/-)-tabersonine. Gram-scale catalytic asymmetric syntheses of (+)-tabersonine and (+)-16-methoxytabersonine. Asymmetric syntheses of (+)-aspidospermidine and (-)-quebrachamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Aspidospermidine Synthesis: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the Stork synthesis of Aspidospermidine. Our aim is to facilitate yield optimization and address common challenges encountered during this classic total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key stages of the Stork synthesis of this compound where yield loss is common?
The classical Stork synthesis and its subsequent modifications involve several critical stages where yield can be compromised. The primary areas of concern are:
-
Stork Enamine Reaction: The initial formation of the enamine from the precursor ketone and a secondary amine, followed by the crucial C-C bond-forming alkylation step.
-
Fischer Indole (B1671886) Synthesis: The acid-catalyzed cyclization to form the indole core of the this compound skeleton.
-
Reductive Cyclization and Final Reduction: Formation of the pentacyclic structure and the final reduction of the amide/keto functionalities.
Each of these stages is susceptible to side reactions, incomplete conversions, and purification difficulties that can significantly impact the overall yield.
Q2: How has the original Stork synthesis been modified in modern approaches to improve yield and efficiency?
Modern syntheses of this compound often intercept Stork's key intermediates or employ analogous strategies with significant improvements.[1] These modifications include the development of more efficient methods for constructing the key tricyclic ketone intermediate, which was a lengthy process in the original synthesis.[2] Additionally, new reagents and catalytic systems have been introduced to enhance stereocontrol and overall yield. Some modern approaches utilize cascade reactions to rapidly assemble the complex polycyclic core.[3]
Troubleshooting Guides
Stork Enamine Alkylation
The Stork enamine alkylation is a cornerstone of this synthesis, involving the reaction of an enamine with an electrophile.
Problem: Low yield in the Stork enamine formation and/or alkylation step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestions |
| Incomplete Enamine Formation | Ensure anhydrous conditions as water can hydrolyze the enamine back to the starting ketone. Use a Dean-Stark trap or drying agents. Consider using a Lewis acid catalyst like TiCl4 to drive the reaction to completion. |
| Choice of Secondary Amine | The choice of the secondary amine (e.g., pyrrolidine, morpholine, piperidine) can influence the stability and reactivity of the enamine. Pyrrolidine is commonly used and often gives good results.[4][5] |
| Poorly Reactive Electrophile | The Stork enamine alkylation works best with reactive electrophiles such as allylic, benzylic, or α-halo carbonyl compounds.[4] Less reactive alkyl halides may require harsher conditions, leading to side reactions. |
| N-Alkylation vs. C-Alkylation | While C-alkylation is the desired pathway, competitive N-alkylation can occur. The choice of solvent can influence this selectivity. Aprotic solvents are generally preferred. |
| Steric Hindrance | Steric hindrance around the ketone or on the electrophile can significantly reduce the reaction rate and yield. If possible, consider using less hindered starting materials. |
Experimental Workflow for Stork Enamine Alkylation:
Caption: General workflow for the Stork enamine alkylation.
Fischer Indole Synthesis
This reaction is pivotal for constructing the indole core of this compound.
Problem: Formation of undesired side products during the Fischer indole synthesis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestions |
| Formation of the Wrong Regioisomer | With unsymmetrical ketones, the Fischer indole synthesis can lead to the formation of regioisomeric indole products. The choice of acid catalyst and reaction temperature can influence the regioselectivity. Careful optimization of these parameters is crucial. |
| Incomplete Cyclization | Ensure sufficient reaction time and temperature to drive the cyclization to completion. Stronger acids like polyphosphoric acid (PPA) or Lewis acids can be employed, but may also promote side reactions. |
| Side Reactions due to Harsh Conditions | High temperatures and strong acids can lead to decomposition of starting materials or products. A stepwise approach, isolating the phenylhydrazone before cyclization, may provide better control. |
Logical Relationship in Fischer Indole Synthesis:
Caption: Key steps and potential byproduct formation in the Fischer indole synthesis.
Wolff-Kishner Reduction
The final deoxygenation of a ketone is often accomplished via a Wolff-Kishner reduction.
Problem: Low yield or incomplete reaction during the Wolff-Kishner reduction.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestions |
| Steric Hindrance | The carbonyl group in the this compound precursor is often sterically hindered, which can slow down the formation of the hydrazone and the subsequent reduction.[6] |
| Harsh Reaction Conditions | The high temperatures (180-200 °C) required for the traditional Wolff-Kishner reduction can lead to degradation of the substrate.[7][8] |
| Incomplete Hydrazone Formation | Ensure an adequate excess of hydrazine (B178648) and sufficient reaction time for the initial condensation step.[9] |
| Azine Formation | A common side reaction is the formation of an azine from the reaction of the hydrazone with unreacted ketone.[9] This can be minimized by ensuring complete conversion to the hydrazone before proceeding with the high-temperature reduction. |
Optimization of Wolff-Kishner Reduction Conditions:
| Modification | Description | Advantages | Reference |
| Huang-Minlon Modification | A one-pot procedure using hydrazine hydrate (B1144303) and a high-boiling solvent like diethylene glycol, where water is distilled off to increase the reaction temperature. | Simpler procedure, often higher yields. | [6][7] |
| Cram Modification | Uses potassium tert-butoxide in DMSO at lower temperatures. | Milder conditions, suitable for base-sensitive substrates. | [10] |
| Barton Modification | Employs a pre-formed hydrazone and a strong, non-nucleophilic base. | Can be effective for very hindered ketones. |
Experimental Protocols
1. General Procedure for Stork Enamine Formation and Alkylation:
-
Enamine Formation: A solution of the cyclic ketone (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.2 equiv) in a suitable anhydrous solvent (e.g., toluene, benzene) is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by TLC or GC-MS until the starting ketone is consumed. The solvent is then removed under reduced pressure.[4]
-
Alkylation: The crude enamine is dissolved in an anhydrous aprotic solvent (e.g., THF, dioxane). The alkylating agent (1.1 equiv) is added, and the mixture is stirred at room temperature or heated as necessary. The reaction progress is monitored by TLC.
-
Hydrolysis: Upon completion, the reaction mixture is treated with an aqueous acid solution (e.g., 10% HCl) and stirred until the iminium salt is fully hydrolyzed. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.
2. General Procedure for Fischer Indole Synthesis:
-
A mixture of the tricyclic ketone (1.0 equiv) and phenylhydrazine (1.1 equiv) in a suitable solvent (e.g., acetic acid, ethanol) is heated to reflux to form the phenylhydrazone.
-
An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) is then added, and the mixture is heated to a higher temperature to effect the cyclization and aromatization.
-
The reaction is monitored by TLC for the disappearance of the hydrazone and the formation of the indole product.
-
After cooling, the reaction mixture is poured into water and neutralized. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization.
3. General Procedure for Wolff-Kishner Reduction (Huang-Minlon Modification):
-
To a flask equipped with a distillation apparatus are added the ketone (1.0 equiv), diethylene glycol, hydrazine hydrate (4-5 equiv), and potassium hydroxide (B78521) (4-5 equiv).[6]
-
The mixture is heated to a temperature that allows for the formation of the hydrazone and the distillation of water (typically around 130-140 °C).
-
After the initial water has been removed, the temperature is increased to 190-200 °C to effect the decomposition of the hydrazone, which is evidenced by the evolution of nitrogen gas.[7]
-
The reaction is maintained at this temperature until gas evolution ceases.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. Purification is achieved by column chromatography or crystallization.
Disclaimer: These are generalized protocols and may require optimization for specific substrates and scales. Always consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
- 1. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound by Coldham [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aspidospermidine Synthesis
Welcome to the technical support center for the synthesis of Aspidospermidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the Fischer indole synthesis step in the preparation of the this compound core?
A1: A significant and common side reaction is the formation of a 3H-indole (indolenine) byproduct. Under certain conditions, this can account for a substantial portion of the product mixture. For instance, in a reductive interrupted Fischer indolization, the desired 20-oxothis compound was obtained in 63% yield, while the 3H-indole byproduct was formed in 32% yield[1][2]. Another synthesis reported the desired (+)-aspidospermidine in 51% yield alongside 13% of a byproduct thought to arise from the Fischer indolization of the less-functionalized enamine isomer[3].
Q2: We are observing poor diastereoselectivity in our conjugate addition step to form a key cyclic intermediate. What factors can we investigate?
A2: Achieving high diastereoselectivity is a common challenge in forming the complex polycyclic structure of this compound. Key factors to investigate include:
-
Chiral Auxiliaries/Catalysts: Employing a chiral auxiliary on the ketone or a chiral catalyst can help direct the nucleophile's approach.
-
Solvent Effects: The polarity of the solvent can significantly influence the transition state geometry. It is recommended to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, DMF).
-
Temperature: Lowering the reaction temperature often improves stereoselectivity by favoring the transition state with the lower activation energy[4].
Q3: Our reductive amination step is yielding multiple products and a low yield of the desired amine. How can we optimize this reaction?
A3: Reductive amination with sterically hindered substrates, common in this compound synthesis, can be problematic. Consider the following troubleshooting steps:
-
Choice of Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanobohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of other carbonyl groups[4].
-
pH Control: The pH of the reaction is critical for the formation of the iminium ion intermediate. Careful control and optimization of the pH are essential for a successful reaction[4].
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the decomposition of starting materials or products. Monitor the reaction progress by TLC and consider running the reaction at a lower temperature for a longer duration to improve the yield[4].
Q4: We are encountering an unexpected byproduct in a multi-step sequence involving azidation and oxidation. What could be the cause?
A4: In a synthetic route involving the reduction of a dione (B5365651) followed by an azidation/oxidation sequence, the formation of a cyclic ether has been reported as an unwanted byproduct. This occurs due to the interference of an intramolecular displacement of a chloride by a proximal alcohol, leading to a mixture of the desired product and the cyclic ether[5].
Troubleshooting Guides
Fischer Indole Synthesis: Minimizing 3H-Indole Byproduct
This guide addresses the formation of the 3H-indole byproduct during the Fischer indole synthesis to form the pentacyclic core of this compound.
Problem: Low yield of the desired indoline (B122111) product and significant formation of the 3H-indole byproduct.
Quantitative Data on Byproduct Formation:
| Reaction Condition | Desired Product Yield | 3H-Indole Byproduct Yield | Reference |
| Reductive Interrupted Fischer Indolization (iPrOH, 115 °C) | 63% | 32% | [1][2] |
| Fischer Indolization/Reduction Sequence | 51% | 13% (from regioisomer) | [3] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing 3H-indole byproduct.
Experimental Protocol: Reductive Interrupted Fischer Indolization
This protocol is adapted from a reported synthesis of 20-oxothis compound[1][2].
-
Reactant Preparation: A solution of the tricyclic diketone precursor and phenylhydrazine (B124118) in isopropanol (B130326) is prepared under an inert atmosphere.
-
Reaction Execution: The reaction mixture is heated to 115 °C. The isopropanol acts as both the solvent and a hydride source for the in-situ reduction of the intermediate imine.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the consumption of the starting material and the formation of the desired product and the 3H-indole byproduct.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to separate the desired dihydroindole from the 3H-indole byproduct.
Intramolecular Cyclization: Avoiding Cyclic Ether Byproduct
This guide addresses the formation of a cyclic ether byproduct during a sequence involving azidation and oxidation of a diol intermediate.
Problem: Formation of a significant amount of a cyclic ether byproduct, reducing the yield of the desired azide.
Quantitative Data on Byproduct Formation:
| Desired Product : Byproduct Ratio | Reference |
| 4 : 1 | [5] |
Logical Relationship Diagram:
References
- 1. Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Revisiting a Classic Approach to the Aspidosperma Alkaloids: An Intramolecular Schmidt Reaction-Mediated Synthesis of (+)-Aspidospermidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protecting Group Strategies for Aspidospermidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aspidospermidine, with a focus on protecting group strategies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the protection and deprotection of key functional groups in this compound synthesis intermediates.
Issue 1: Incomplete or Low Yield of Indole (B1671886) Nitrogen Protection
-
Question: I am getting a low yield for the protection of the indole nitrogen with a Boc group. What are the common causes and how can I improve the reaction?
-
Answer: Low yields in indole N-protection can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Purity: Ensure the purity of your starting materials, especially the indole-containing fragment and the Boc anhydride (B1165640) (Boc₂O). Impurities can lead to unwanted side reactions.
-
Base Selection: The choice of base is critical. While milder bases are sometimes sufficient, stronger bases like sodium hydride (NaH) can be more effective in deprotonating the indole N-H, forming a more nucleophilic indolide anion.
-
Reaction Conditions:
-
Temperature: While many Boc protections proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are typically used. Ensure your solvent is completely dry.
-
-
Alternative Protecting Groups: If Boc protection remains problematic, consider alternative protecting groups for the indole nitrogen, such as tosyl (Ts) or a benzyl (B1604629) (Bn) group. The choice will depend on the orthogonality required for your synthetic route.[1]
-
Issue 2: Unwanted N-Alkylation as a Side Reaction
-
Question: During an alkylation step elsewhere in my molecule, I am observing significant N-alkylation of the unprotected indole. How can I prevent this?
-
Answer: The indole nitrogen is nucleophilic and can compete with other nucleophilic sites in your molecule during alkylation reactions.
-
Protecting the Indole Nitrogen: The most effective way to prevent N-alkylation is to protect the indole nitrogen. A Boc group is a common choice as it is generally stable to many reaction conditions and can be removed under acidic conditions.[2]
-
Reaction Conditions: The choice of base and solvent can influence the N- versus C-alkylation ratio. Strong bases that fully deprotonate the indole N-H often favor N-alkylation.[2] Using a protecting group is the most reliable strategy to ensure regioselectivity.
-
Issue 3: Difficulty with N-Boc Deprotection
-
Question: I am struggling to deprotect the N-Boc group on my advanced this compound intermediate. Standard acidic conditions are either too slow or cause decomposition. What should I do?
-
Answer: Deprotection of N-Boc on complex and electron-deficient indole systems can be challenging.[3][4] Here are several strategies to consider:
-
Varying Acidic Conditions:
-
Thermolytic Deprotection: For acid-sensitive substrates, thermal deprotection can be a good alternative. Refluxing the N-Boc protected compound in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can lead to clean deprotection.[3][4]
-
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to avoid prolonged exposure to harsh conditions, which can lead to decomposition.
-
Issue 4: Incomplete Hydrogenolysis of a Benzyl Protecting Group
-
Question: The hydrogenolysis of my N-benzyl group is incomplete, even after extended reaction times. How can I drive this reaction to completion?
-
Answer: Incomplete debenzylation can be due to several factors related to the catalyst and reaction setup.
-
Catalyst Activity: Ensure you are using a fresh and active palladium on carbon (Pd/C) catalyst. Catalyst poisoning can occur from impurities in the substrate or solvent.
-
Hydrogen Source: While hydrogen gas (H₂) is common, you can also use a hydrogen transfer reagent like ammonium (B1175870) formate.
-
Solvent and Additives: The choice of solvent can impact the reaction efficiency. Methanol (B129727) or ethanol (B145695) are commonly used. The addition of a small amount of acid, such as acetic acid, can sometimes accelerate the reaction.
-
Reaction Setup: Ensure efficient stirring to keep the catalyst suspended and facilitate contact with the substrate and hydrogen.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common protecting groups used for the nitrogen atoms in this compound synthesis?
-
Answer: The most frequently employed protecting groups for the nitrogen atoms (both the indole and the secondary amine) in this compound synthesis are the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group. The choice between them often depends on the overall synthetic strategy and the need for orthogonal deprotection conditions.
-
Question: What is an orthogonal protecting group strategy and why is it important in the synthesis of a complex molecule like this compound?
-
Answer: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. For example, a Boc group (acid-labile) and a benzyl group (removable by hydrogenolysis) are orthogonal. This is crucial in a multi-step synthesis like that of this compound because it allows for the selective deprotection of one functional group while others remain protected, enabling specific transformations at different stages of the synthesis.
-
Question: Are there "protecting-group-free" syntheses of this compound, and what are their advantages?
-
Answer: Yes, protecting-group-free syntheses of this compound have been reported. The primary advantage of such strategies is the increased overall efficiency of the synthesis by reducing the number of steps (protection and deprotection), which often leads to a higher overall yield and reduces waste.
Quantitative Data Summary
The following table summarizes typical conditions and reported yields for common protection and deprotection steps in this compound synthesis.
| Step | Protecting Group | Reagents and Conditions | Substrate Type | Yield (%) | Reference |
| Protection | Boc | Boc₂O, 60 °C | Tryptamine (B22526) derivative | 72 | [5] |
| Deprotection | Boc | TFA | Pyrroloindoline intermediate | Moderate | [7] |
| Deprotection | Boc | BF₃·OEt₂ then t-BuOK | Endo-enone intermediate | 71 (one-pot) | [5][6] |
| Deprotection | Benzyl (Bn) | H₂, Pd/C | Pentacyclic intermediate | Good | [7] |
Experimental Protocols
Protocol 1: N-Boc Protection of a Tryptamine Derivative
This protocol is adapted from a reported synthesis of (-)-Aspidospermidine.[5]
-
To a solution of the tryptamine derivative in an appropriate solvent, add 1-bromo-3-chloropropane (B140262) and stir at 35 °C to room temperature for 26 hours.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the reaction mixture.
-
Heat the reaction to 60 °C for 2 hours.
-
After cooling to room temperature, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography to yield the N-Boc protected tryptamine derivative.
Protocol 2: One-Pot N-Boc Deprotection and Cyclization
This protocol describes a one-pot deprotection and cyclization to form a key pentacyclic intermediate.[5][6]
-
Dissolve the N-Boc protected endo-enone intermediate in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution to the recommended temperature (e.g., 0 °C or -78 °C).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise and stir for the specified time to effect N-deprotection.
-
In the same pot, add potassium tert-butoxide (t-BuOK) to induce the intramolecular enolate alkylation.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography to obtain the pentacyclic product.
Protocol 3: N-Benzyl Deprotection via Hydrogenolysis
This protocol is for the final debenzylation step to yield this compound.[7]
-
Dissolve the N-benzyl protected pentacyclic intermediate in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product, (±)-aspidospermidine.
Visualizations
Caption: A simplified workflow for this compound synthesis illustrating a protecting group strategy.
Caption: A logical troubleshooting workflow for common issues in protecting group chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Aspidospermidine Cascade Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Aspidospermidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in this compound cascade reactions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step this compound synthesis is very low. What are the most critical cascade reactions to optimize?
A1: Low overall yields in this compound synthesis often stem from inefficiencies in key cascade reactions that form the polycyclic core. The most critical steps to scrutinize are typically:
-
The initial Pictet-Spengler or a related cyclization to form the tetracyclic core.
-
Diels-Alder or other cycloaddition cascades used to construct multiple rings in a single step.
-
Late-stage intramolecular cyclizations , such as aza-Michael additions or Heck reactions, to complete the pentacyclic framework.
Sub-optimal yields in any of these core reactions will significantly impact the overall output. It is advisable to analyze the yield of each key cascade to pinpoint the bottleneck.
Q2: I am observing a complex mixture of products in my cascade reaction. What are the likely side reactions?
A2: The formation of a complex product mixture is a common issue in cascade reactions. Potential side reactions depend on the specific transformation but can include:
-
Epimerization at stereocenters, especially under harsh acidic or basic conditions.
-
Incomplete cyclization , leading to the isolation of reaction intermediates.
-
Over-reduction or over-oxidation of functional groups.
-
Polymerization of reactive starting materials.
-
Alternative cyclization pathways , leading to constitutional isomers.
Careful reaction monitoring by TLC or LC-MS can help identify the formation of side products, and subsequent optimization of reaction conditions can minimize their formation.
Q3: My Pictet-Spengler reaction for the initial cyclization is sluggish and gives a low yield. How can I improve it?
A3: Low yields in the Pictet-Spengler reaction are often related to the choice of acid catalyst, solvent, and temperature. Here are some troubleshooting tips:
-
Acid Catalyst: The reaction is acid-catalyzed. If the reaction is slow or incomplete, a stronger acid might be required. Common choices include trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂. However, be aware that overly harsh acidic conditions can lead to substrate decomposition.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the reaction rate. Dichloromethane (DCM) or toluene (B28343) are commonly used.
-
Temperature: While some Pictet-Spengler reactions proceed at room temperature, others may require heating to go to completion. A careful increase in temperature should be monitored to avoid side product formation.
-
Water Scavenging: The reaction involves the formation of water, which can hydrolyze the key iminium intermediate. Performing the reaction under anhydrous conditions or with a Dean-Stark trap can improve yields.
Q4: My Diels-Alder cascade reaction is not proceeding efficiently. What factors should I investigate?
A4: The efficiency of a Diels-Alder reaction is highly sensitive to several factors:
-
Lewis Acid Catalyst: Many Diels-Alder cascades in this compound synthesis are promoted by a Lewis acid. The choice and stoichiometry of the Lewis acid are critical. For instance, in some cases, lowering the stoichiometry of BF₃·OEt₂ has been shown to be a more efficient approach.[1][2]
-
Temperature: While higher temperatures can sometimes favor the reaction, they can also lead to the decomposition of sensitive dienes or dienophiles.
-
Substrate Purity: Impurities in the diene or dienophile can inhibit the reaction. Ensure starting materials are of high purity.
Troubleshooting Guides
Low Yield in the Key Palladium-Catalyzed Allylic Substitution Cascade
This cascade is a crucial step in several modern syntheses of this compound, establishing a key quaternary stereocenter. Low yields are often traced back to the reaction conditions.
Potential Issues & Solutions:
| Potential Issue | Recommended Solution(s) |
| Poor Ligand Choice | The choice of chiral ligand is critical for both yield and enantioselectivity. Screen different classes of ligands (e.g., DACH-phenyl, DACH-naphthyl) to identify the optimal one for your specific substrate. |
| Suboptimal Borane (B79455) Additive | The steric bulk of the borane additive can influence the reaction's selectivity and yield. For example, switching from triethylborane (B153662) to 9-BBN-octyl has been shown to improve enantioselectivity, although sometimes at the cost of yield.[3] |
| Incorrect Temperature | Temperature can have a significant impact. A systematic study of the reaction temperature is recommended. In one instance, lowering the temperature from 50°C to room temperature increased both the yield and enantioselectivity.[3] |
| Inefficient Ring Closure | A subsequent intramolecular Mannich reaction is often part of this cascade. If this step is inefficient, consider a one-pot procedure for the D/E ring closures, which has been reported to increase the yield from 56% (in two steps) to 71%.[3] |
Inefficient Diels-Alder / Aza-Michael Cascade for Polycyclic Core Formation
This cascade rapidly builds molecular complexity, but its success hinges on precise reaction conditions.
Potential Issues & Solutions:
| Potential Issue | Recommended Solution(s) |
| Suboptimal Lewis Acid Stoichiometry | The amount of Lewis acid can be critical. In a reported synthesis, lowering the stoichiometry of BF₃·OEt₂ provided the desired pyrroloindoline intermediate with the Boc protecting group intact, which was a more efficient route.[1][2] |
| Low Yield in Aza-Michael Addition | The intramolecular aza-Michael reaction to form the E ring can be sluggish. The choice of base is important. Sodium hydride (NaH) has been used successfully to induce this cyclization.[1][2] |
| Incomplete Cascade Sequence | If the cascade stalls, consider a telescoped process. Combining the Suzuki–Miyaura and Diels–Alder steps has been shown to deliver the key intermediate in a 71% yield, reducing the number of isolations.[1][2] |
Experimental Protocols
Optimized Protocol for the Palladium-Catalyzed Enantioselective Allylic Substitution
This protocol is based on a reported enantioselective synthesis of (-)-Aspidospermidine.[3][4]
Materials:
-
Tryptamine (B22526) derivative
-
Allylic alcohol precursor
-
Pd₂(dba)₃
-
(R,R)-DACH-phenyl ligand (L2)
-
9-BBN-octyl
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of the tryptamine derivative (1.0 equiv) in anhydrous toluene are added Pd₂(dba)₃ (5 mol %) and the (R,R)-DACH-phenyl ligand (15 mol %).
-
The solution is stirred at room temperature for 30 minutes.
-
The allylic alcohol precursor (2.0 equiv) and 9-BBN-octyl (1.2 equiv) are then added.
-
The reaction mixture is stirred at room temperature for 24 hours under an inert atmosphere.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography. This procedure was reported to yield the desired indolenine product in 42% yield with an enantiomeric ratio of 91:9.[3][4]
Visualizations
Caption: A generalized workflow for this compound synthesis highlighting critical cascade reactions.
Caption: A decision tree for troubleshooting low yields in cascade reactions.
References
Technical Support Center: Purification of Aspidospermidine Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Aspidospermidine diastereomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound diastereomers in a question-and-answer format.
Issue 1: Poor or No Resolution of Diastereomers
Q: Why am I observing poor or no separation between my this compound diastereomers on HPLC?
A: Poor resolution is a common challenge due to the similar physicochemical properties of diastereomers. Several factors can contribute to this issue:
-
Suboptimal Stationary Phase: The choice of High-Performance Liquid Chromatography (HPLC) column is critical. For alkaloid separations, polysaccharide-based chiral stationary phases (CSPs) like those derived from amylose (B160209) or cellulose (B213188) are often a good starting point. If you are using a standard achiral column (e.g., C18), separation may be difficult unless there are significant polarity differences between the diastereomers.
-
Inadequate Mobile Phase Composition: The mobile phase composition plays a crucial role in achieving selectivity. The ratio of polar to non-polar solvents, the type of organic modifier, and the presence of additives can all significantly impact resolution.
-
Temperature Effects: Column temperature can influence the thermodynamics of the interaction between the analytes and the stationary phase, thereby affecting selectivity.
Solutions:
-
Column Selection:
-
Screen different types of chiral stationary phases. Polysaccharide-based columns are a good first choice for this compound, which is an alkaloid.
-
Consider columns with different particle sizes or pore sizes for normal-phase chromatography on silica (B1680970) gel.
-
-
Mobile Phase Optimization:
-
Normal-Phase Chromatography: Systematically vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326), ethanol).
-
Additives: For basic compounds like this compound, adding a small amount of a basic modifier such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) to the mobile phase can improve peak shape and enhance resolution by minimizing interactions with the stationary phase.[1][2]
-
Experiment with different alcohol modifiers (e.g., ethanol (B145695) vs. isopropanol) as they can offer different selectivities.
-
-
Temperature Adjustment:
-
Optimize the column temperature. Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
-
Issue 2: Peak Tailing and Broad Peaks
Q: My chromatogram shows significant peak tailing for the this compound diastereomers. What is the cause and how can I resolve it?
A: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and the stationary phase.
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic nitrogen atom of this compound, leading to peak tailing.[2]
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Column Contamination: Accumulation of impurities on the column can also affect peak shape.
Solutions:
-
Mobile Phase Additives:
-
Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1-0.5%). This will "mask" the active silanol sites, reducing their interaction with your basic analyte.[1]
-
-
Use a Base-Deactivated Column:
-
Employ a high-quality, end-capped column specifically designed to minimize silanol interactions.
-
-
Adjust Mobile Phase pH:
-
In reversed-phase chromatography, adjusting the pH of the aqueous component to be more acidic can protonate the basic alkaloid, which may improve peak shape.
-
-
Reduce Sample Concentration:
-
Perform a series of injections with decreasing sample concentrations to check for column overload.
-
-
Column Cleaning:
-
If column contamination is suspected, follow the manufacturer's instructions for column washing and regeneration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating this compound diastereomers?
A1: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are the most common techniques. For analytical and small-scale preparative separations, chiral HPLC using a chiral stationary phase (CSP) is highly effective. For larger scale purifications, normal-phase flash chromatography on silica gel is often employed.
Q2: How do I choose an appropriate starting mobile phase for separating this compound diastereomers on a silica gel column?
A2: A good starting point is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297). The optimal ratio should be determined by thin-layer chromatography (TLC) first. Aim for a solvent system that provides good separation of the diastereomer spots with Rf values between 0.2 and 0.4 for the compounds of interest.
Q3: Can I use Thin-Layer Chromatography (TLC) to monitor the separation of this compound diastereomers?
A3: Yes, TLC is an invaluable tool for method development and for monitoring the fractions from column chromatography. You may need to screen various solvent systems to find one that shows separation between the diastereomeric spots. Visualization can be achieved using a UV lamp and/or staining with an appropriate reagent like potassium permanganate.
Q4: What are some potential byproducts in the synthesis of this compound that might co-elute with my desired diastereomers?
A4: Common byproducts can include starting materials, reagents, and products from side reactions such as over-reduction or incomplete cyclization.[3] The specific impurities will depend on the synthetic route. It is crucial to characterize any significant impurities by techniques like mass spectrometry and NMR to understand their structure and aid in developing a purification strategy.
Data Presentation
Effective purification development relies on systematic evaluation of different conditions. The following tables illustrate how to organize and compare quantitative data from your separation experiments.
Table 1: Comparison of HPLC Conditions for this compound Diastereomer Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak IA | Chiralcel OD-H | Silica Gel (5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Hexane:Ethanol (85:15) + 0.1% DEA | Ethyl Acetate:Hexane (30:70) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.5 |
| Temperature (°C) | 25 | 25 | 30 |
| Retention Time 1 (min) | 8.2 | 9.5 | 12.1 |
| Retention Time 2 (min) | 9.1 | 10.8 | 12.9 |
| Resolution (Rs) | 1.8 | 2.1 | 1.5 |
| Peak Tailing Factor 1 | 1.1 | 1.2 | 1.5 |
| Peak Tailing Factor 2 | 1.2 | 1.3 | 1.6 |
Table 2: Comparison of Flash Chromatography Conditions
| Parameter | Condition A | Condition B |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10-50% Ethyl Acetate in Hexane | Isocratic: 35% Ethyl Acetate in Hexane |
| Rf (Diastereomer 1) | 0.35 (at 40% EtOAc) | 0.38 |
| Rf (Diastereomer 2) | 0.28 (at 40% EtOAc) | 0.31 |
| Loading Capacity (mg) | 500 | 500 |
| Solvent Consumption (L) | 5 | 8 |
| Yield (Diastereomer 1) | 85% | 80% |
| Yield (Diastereomer 2) | 82% | 78% |
| Purity (Diastereomer 1) | >98% | >98% |
| Purity (Diastereomer 2) | >98% | >98% |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method Development
This protocol outlines a general procedure for developing a chiral HPLC method for the analytical separation of this compound diastereomers.
-
Column Selection:
-
Start with a polysaccharide-based chiral column (e.g., Chiralpak® IA or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% diethylamine (DEA).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Instrument Setup:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength based on the UV absorbance maximum of this compound.
-
-
Sample Preparation:
-
Dissolve the diastereomeric mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample.
-
Monitor the chromatogram for the elution of the two diastereomers.
-
-
Optimization:
-
If resolution is poor, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 85:15, 95:5).
-
Evaluate the effect of a different alcohol modifier (e.g., ethanol).
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
Protocol 2: Preparative Flash Column Chromatography
This protocol provides a general procedure for the preparative separation of this compound diastereomers using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of ethyl acetate in hexane to find a solvent system that gives good separation between the two diastereomer spots, with the lower spot having a Retention Factor (Rf) of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and dry it under reduced pressure.
-
Carefully add the dry sample-silica mixture to the top of the column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Begin elution with the mobile phase determined from the TLC analysis. A gradient elution (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50%) is often effective.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure diastereomers.
-
-
Isolation:
-
Combine the pure fractions of each diastereomer and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Troubleshooting workflow for poor resolution of this compound diastereomers.
Caption: General experimental workflow for the purification of this compound diastereomers.
References
Aspidospermidine NMR Signal Assignment: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Nuclear Magnetic Resonance (NMR) signal assignment of Aspidospermidine.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing fewer signals in my ¹H NMR spectrum than expected for this compound?
A1: This is likely due to signal overlap, where distinct proton signals have very similar chemical shifts, causing them to merge into a single, broader peak. The complex, polycyclic structure of this compound results in many protons residing in similar chemical environments, particularly in the aliphatic region. To resolve signal overlap, consider the following:
-
Change the solvent: Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of some protons, potentially resolving the overlap.[1]
-
Increase the magnetic field strength: Using a spectrometer with a higher magnetic field will increase the dispersion of the signals.
-
Utilize 2D NMR techniques: Experiments like COSY, TOCSY, HSQC, and HMBC are essential for resolving individual spin systems and assigning protons and carbons even when they overlap in the 1D spectrum.[2][3]
Q2: My NMR spectrum has very broad peaks. What could be the cause?
A2: Peak broadening in the NMR spectrum of this compound can arise from several factors:
-
Poor shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step to address this.[1]
-
Sample concentration: A highly concentrated sample can lead to aggregation and broadened signals. Try diluting your sample.[1]
-
Low solubility: If this compound is not fully dissolved, the sample will be non-homogenous, resulting in broad lines.[1] Consider trying a different solvent.
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are free from such contaminants.
-
Conformational exchange: The molecule may be undergoing conformational changes on the NMR timescale, leading to broader peaks. Acquiring spectra at different temperatures can help to investigate this.
Q3: How can I confirm the signal for the N-H proton?
A3: The N-H proton signal can sometimes be broad and difficult to distinguish from the baseline or impurities. To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1]
Q4: I am observing a complex set of signals that do not seem to correspond to this compound. What could be the issue?
A4: You might be observing signals from rotamers, which are isomers that differ by rotation around a single bond. In complex molecules like this compound, restricted bond rotation can lead to the presence of multiple conformers in solution, each giving rise to its own set of NMR signals. To confirm the presence of rotamers, try acquiring the spectrum at a higher temperature. Increased thermal energy can accelerate the bond rotation, causing the signals from different rotamers to coalesce into a single, averaged set of peaks.[2]
Troubleshooting Guide
Problem: Overlapping signals in the aliphatic region of the ¹H NMR spectrum.
-
Solution 1: Change the NMR Solvent.
-
Rationale: Different solvents can induce changes in the chemical shifts of protons due to varying anisotropic effects. For instance, switching from chloroform-d (B32938) to benzene-d₆ often provides better signal dispersion for alkaloids.[1]
-
Action: Prepare a new sample in a different deuterated solvent and acquire a new ¹H NMR spectrum.
-
-
Solution 2: Utilize 2D NMR Spectroscopy.
-
Rationale: Two-dimensional NMR experiments can resolve overlapping signals by spreading them into a second dimension.
-
Action:
-
Run a COSY (Correlation Spectroscopy) experiment: This will reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment: This correlates each proton signal to the carbon it is directly attached to, which is invaluable for resolving proton overlap based on the more dispersed ¹³C chemical shifts.[2]
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment: This shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[3]
-
-
Problem: Difficulty in assigning quaternary carbons.
-
Solution: Use an HMBC experiment.
-
Rationale: Quaternary carbons do not have any directly attached protons and therefore do not show up in an HSQC spectrum. However, they can be identified through their long-range correlations to nearby protons in an HMBC spectrum.
-
Action: Acquire a high-quality HMBC spectrum with a sufficient number of scans to observe the weaker correlations to quaternary carbons. Look for correlations from well-resolved proton signals to carbons that are absent in the HSQC spectrum.
-
Problem: Presence of unexpected peaks in the spectrum.
-
Solution 1: Check for common solvent impurities.
-
Rationale: Residual protons in deuterated solvents (e.g., CHCl₃ in CDCl₃) and water are common contaminants. Other common laboratory solvents like acetone (B3395972) or ethyl acetate (B1210297) can also be present if the sample was not dried properly.[1]
-
Action: Compare the chemical shifts of the unknown peaks to published data for common NMR solvent impurities.
-
-
Solution 2: Consider the presence of synthesis byproducts or degradation products.
-
Rationale: The synthesis of complex molecules like this compound can sometimes result in side products.[3] Depending on storage conditions, the compound may also degrade over time.
-
Action: Review the synthetic route for potential byproducts. If degradation is suspected, repurify the sample and re-acquire the NMR data.
-
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 3.55 | 67.5 |
| 3 | 1.85, 1.45 | 34.5 |
| 5 | 2.85, 2.30 | 50.5 |
| 6 | 2.05, 1.60 | 22.5 |
| 7 | - | 48.0 |
| 8 | 7.25 | 124.0 |
| 9 | 6.80 | 118.0 |
| 10 | 7.10 | 128.0 |
| 11 | 6.75 | 110.0 |
| 12 | - | 135.0 |
| 13 | - | 145.0 |
| 14 | 1.70 | 28.0 |
| 15 | 1.30 | 25.0 |
| 16 | 1.15 | 30.0 |
| 17 | 0.65 (t) | 7.5 |
| 18 | 1.40 (q) | 29.0 |
| 19 | 2.70 | 53.0 |
| 20 | 2.95 | 58.0 |
| 21 | 3.20 | 60.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature. The data presented here is a compilation from various sources and should be used as a reference. For unambiguous assignment, 2D NMR data is essential.
Experimental Protocols
1. 1D ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Acquisition Parameters (typical for a 500 MHz spectrometer):
-
Pulse program: zg30
-
Number of scans: 16-64
-
Spectral width: 12-16 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
2. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings.
-
Acquisition Parameters:
-
Pulse program: cosygpqf
-
Number of scans: 2-4 per increment
-
Number of increments in F1: 256-512
-
Spectral width in F1 and F2: Same as 1D ¹H NMR
-
-
Processing: Apply a sine-squared window function in both dimensions, Fourier transform, and symmetrize the spectrum.
3. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached carbons.
-
Acquisition Parameters:
-
Pulse program: hsqcedetgpsisp2.2
-
Number of scans: 4-8 per increment
-
Number of increments in F1: 128-256
-
Spectral width F2 (¹H): Same as 1D ¹H NMR
-
Spectral width F1 (¹³C): ~160-200 ppm
-
¹JCH coupling constant: ~145 Hz
-
-
Processing: Apply a sine-squared window function in F2 and a sine window function in F1. Fourier transform and phase correct the spectrum.
4. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Acquisition Parameters:
-
Pulse program: hmbcgplpndqf
-
Number of scans: 16-64 per increment
-
Number of increments in F1: 256-512
-
Long-range coupling delay (D6): Optimized for 8-10 Hz
-
-
Processing: Similar to HSQC processing.
Visualizations
Caption: Chemical structure of this compound with atom numbering.
Caption: Troubleshooting workflow for this compound NMR signal assignment.
Caption: General workflow for NMR data acquisition, processing, and interpretation.
References
Navigating Gram-Scale Aspidospermidine Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the complex journey of gram-scale Aspidospermidine synthesis, this technical support center offers a centralized resource for troubleshooting common issues and answering frequently asked questions. The synthesis of this intricate pentacyclic indole (B1671886) alkaloid presents unique scalability challenges, from maintaining reaction efficiency to ensuring product purity. This guide provides practical, actionable solutions to overcome these hurdles.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Synthesis
Scaling up any complex organic synthesis from milligram to gram quantities invariably introduces new challenges. This section addresses specific problems that may arise during the gram-scale synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Cyclization Step | - Inefficient mixing at larger scale.- Localized temperature fluctuations.- Degradation of starting material or intermediate. | - Employ mechanical stirring for improved homogeneity.- Use a jacketed reactor for better temperature control.- Degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incomplete Reaction | - Insufficient reagent stoichiometry at scale.- Poor solubility of reactants.- Catalyst deactivation. | - Re-optimize reagent ratios for the larger scale; sometimes a slight excess of a reagent is needed.- Screen for more suitable solvents or use a co-solvent system to improve solubility.- Use fresh, high-purity catalyst. Consider catalyst loading optimization. |
| Formation of Side Products | - Extended reaction times.- Higher reaction temperatures leading to decomposition.- Competing reaction pathways becoming significant at scale. | - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Perform temperature optimization studies.- Re-evaluate the choice of protective groups or synthetic route for better selectivity. |
| Difficulties in Product Purification | - Product precipitation during workup.- Co-elution of impurities during chromatography.- Product instability on silica (B1680970) gel. | - Perform a solvent screen for recrystallization.- Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina).- For sensitive compounds, consider purification via crystallization or trituration. A switch to a less acidic or basic purification technique might be necessary. |
| Poor Stereoselectivity | - Inadequate chiral catalyst performance at scale.- Racemization during workup or purification. | - Ensure the chiral catalyst is of high enantiomeric purity.- Optimize reaction conditions (temperature, solvent, concentration) for stereoselectivity.- Perform workup and purification at lower temperatures if racemization is suspected. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of scaling up this compound synthesis.
Q1: What are the key safety precautions to consider when performing a gram-scale synthesis of this compound?
A1: Working at the gram scale necessitates stringent safety protocols. Always conduct a thorough risk assessment before starting. Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Be cautious when handling hazardous reagents often used in these syntheses, such as strong acids, bases, and flammable solvents.
-
Exothermic Reactions: Be prepared for potentially exothermic reactions, especially during quenching steps. Use an ice bath for cooling and add reagents slowly.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Q2: How can I improve the efficiency of the final reduction step to obtain this compound?
A2: The final reduction of a ketone or lactam intermediate is a critical step. To improve efficiency:
-
Reagent Choice: Lithium aluminum hydride (LiAlH4) is commonly used. Ensure it is fresh and handled under strictly anhydrous conditions.[1][2][3]
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is a typical solvent. Ensure it is properly dried before use.
-
Temperature Control: The reaction is often performed at reflux.[1] Maintain consistent heating to ensure the reaction goes to completion.
-
Workup: A careful aqueous workup (e.g., Fieser workup) is crucial to quench the excess hydride and precipitate the aluminum salts for easy filtration.
Q3: My purification by column chromatography is not effective at a larger scale. What are the alternatives?
A3: While column chromatography is a powerful tool, it can become cumbersome and less efficient at larger scales. Consider these alternatives:
-
Recrystallization: This is an ideal method for purifying solid compounds at scale, as it can be highly efficient and yield very pure material. A thorough solvent screen is necessary to find the optimal conditions.
-
Trituration: If the impurities are significantly more soluble than the product in a particular solvent, trituration can be an effective purification method.
-
Preparative HPLC: For high-value intermediates or final products where high purity is critical, preparative HPLC can be a viable, albeit more expensive, option.
Q4: I am observing significant batch-to-batch variability. How can I improve consistency?
A4: Consistency is key in scalable synthesis. To minimize variability:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for each reaction and workup step.
-
Reagent Quality: Use reagents from the same supplier and batch, if possible. Always check the purity of starting materials.
-
Process Parameters: Precisely control reaction parameters such as temperature, reaction time, and stirring rate.
-
In-Process Controls (IPCs): Implement IPCs (e.g., TLC, LC-MS, NMR of crude material) to monitor the progress and quality of each step before proceeding to the next.
Experimental Workflows and Signaling Pathways
Visualizing the synthetic workflow can aid in understanding the sequence of reactions and identifying potential areas for optimization and troubleshooting.
Caption: A generalized workflow for the gram-scale synthesis of this compound.
A key challenge in many synthetic routes is the construction of the pentacyclic core. The following diagram illustrates a common logic for troubleshooting a problematic cyclization step.
Caption: A decision-making diagram for troubleshooting a low-yielding cyclization reaction.
Detailed Experimental Protocols
Reproducibility at the gram scale relies on meticulous attention to detail in the experimental protocol. Below is a representative procedure for a key transformation in this compound synthesis, adapted from published literature.
Protocol: Reductive Cyclization to form the Pentacyclic Core
This protocol describes a key step in which a tetracyclic intermediate is converted to the pentacyclic core of this compound.
-
Materials:
-
Tetracyclic keto-lactam intermediate (1.0 g, 1.0 equiv)
-
Lithium aluminum hydride (LiAlH4) (4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (B86663) (Na2SO4)
-
Celite
-
-
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the tetracyclic keto-lactam intermediate (1.0 g).
-
The flask is flushed with argon, and anhydrous THF (100 mL) is added via cannula.
-
The solution is cooled to 0 °C in an ice bath.
-
LiAlH4 is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to 0 °C, and excess LiAlH4 is quenched by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
The resulting slurry is stirred for 30 minutes at room temperature.
-
The mixture is filtered through a pad of Celite, and the filter cake is washed with THF.
-
The combined filtrates are dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the crude pentacyclic amine.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure pentacyclic core of this compound.
-
This technical support center provides a foundation for addressing the challenges of gram-scale this compound synthesis. By anticipating common problems, understanding the underlying chemistry, and adhering to detailed, robust protocols, researchers can improve the efficiency, scalability, and success of their synthetic endeavors.
References
- 1. Revisiting a Classic Approach to the Aspidosperma Alkaloids: An Intramolecular Schmidt Reaction-Mediated Synthesis of (+)-Aspidospermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aspidospermidine Synthesis
Welcome to the technical support center for the synthesis of Aspidospermidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to stereochemical control, particularly the avoidance of epimerization during the synthesis of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of diastereomers in my final product. What are the likely causes and how can I improve the stereoselectivity?
A1: The presence of diastereomers in your final this compound product often points to a lack of stereocontrol at one or more of the key stereocenter-forming steps. Epimerization, the change in configuration at a single stereocenter, can occur under various conditions. Here are the primary factors to consider:
-
Reaction Conditions: Elevated temperatures can provide enough energy to overcome the activation barrier for epimerization, leading to a thermodynamically more stable, but potentially undesired, isomer. Similarly, prolonged reaction times can allow for equilibration to a mixture of diastereomers.
-
Reagent Choice: The use of strong acids or bases can facilitate epimerization, often through the formation of enolate or enol intermediates which can be protonated from either face.
-
Synthetic Strategy: Some older synthetic routes to this compound are not as stereocontrolled as modern methods. If your synthesis involves steps that are known to be only moderately diastereoselective, you may inherently obtain mixtures.
Troubleshooting Steps:
-
Review Your Synthetic Route: Identify the stereocenter(s) that are epimerizing. Modern strategies often employ an early-stage enantioselective reaction to set a key stereocenter, followed by highly diastereoselective transformations to install the remaining centers.[1]
-
Optimize Reaction Conditions:
-
Temperature: Attempt to run the problematic step at a lower temperature. This will favor the kinetically controlled product, which is often the desired diastereomer.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent equilibration to the undesired epimer.
-
-
Re-evaluate Reagents:
-
If a strong base is used in proximity to a stereocenter with an acidic proton, consider using a milder, non-nucleophilic base or a sterically hindered base to minimize enolate formation.
-
For acid-catalyzed steps, consider using a weaker Brønsted acid or a Lewis acid that may offer better stereocontrol.
-
Q2: My synthesis involves a cyclization step that is producing the wrong diastereomer. How can I influence the stereochemical outcome of this ring formation?
A2: Cyclization reactions are critical for constructing the polycyclic core of this compound, and their stereochemical outcome is highly dependent on the conformation of the substrate and the reaction conditions.
Troubleshooting Steps:
-
Substrate Control: The stereocenters already present in your molecule will influence the facial selectivity of the cyclization. Ensure the preceding steps have produced the desired stereoisomer with high purity.
-
Catalyst/Ligand Choice: For metal-catalyzed cyclizations, the choice of ligand can have a profound impact on stereoselectivity. Chiral ligands can create a chiral environment around the metal center, directing the cyclization to produce one enantiomer or diastereomer preferentially. For example, in palladium-catalyzed allylic alkylations, the use of chiral phosphine (B1218219) ligands is crucial for high enantioselectivity.[1][2]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of solvents to find the optimal conditions for the desired stereochemical outcome.
Q3: Can epimerization ever be a useful step in the synthesis of this compound?
A3: Interestingly, yes. In some synthetic strategies, a "concomitant epimerisation" is a planned step to achieve the desired, more stable stereoisomer. For instance, in the Coldham synthesis of the Stork intermediate, a deprotection step is accompanied by the epimerization of an adjacent stereocenter to furnish the desired product.[3] This highlights the importance of understanding the thermodynamic stability of the various diastereomers of your intermediates.
Troubleshooting Guides
Issue: Poor Diastereoselectivity in a Key Ring-Forming Reaction
Symptoms:
-
NMR analysis of the crude product shows a mixture of diastereomers.
-
Difficulty in separating the desired diastereomer from the undesired ones by chromatography.
-
Lower than expected yield of the desired product after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | The reaction may be under thermodynamic control, leading to the most stable, but undesired, diastereomer. To favor the kinetic product, try running the reaction at a lower temperature for a shorter duration. Conversely, if the desired product is the thermodynamic one, increasing the reaction time or temperature might be beneficial. |
| Sub-optimal Catalyst or Ligand | In catalyzed reactions, the catalyst or ligand may not be providing sufficient stereochemical induction. Screen a variety of chiral ligands or catalysts to improve diastereoselectivity. |
| Solvent Effects | The solvent can influence the transition state geometry. Experiment with solvents of varying polarity. |
| Incorrect Reagent Stoichiometry | The ratio of reagents can sometimes affect stereoselectivity. Perform a stoichiometry screen to find the optimal conditions. |
Data Presentation
Table 1: Optimization of Enantioselective Palladium-Catalyzed Allylic Substitution
This table summarizes the optimization of a key stereocenter-forming reaction in a modern synthesis of (-)-Aspidospermidine. The goal was to maximize the enantiomeric ratio (e.r.) of the product.
| Entry | Ligand | Borane Additive | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | DACH-naphthyl L1 | Triethylborane | 50 | 33 | 88:12 |
| 2 | DACH-phenyl L2 | Triethylborane | 50 | 39 | 89:11 |
| 3 | DACH-phenyl L2 | 9-BBN-octyl | 50 | 31 | 90:10 |
| 4 | DACH-phenyl L2 | 9-BBN-octyl | Room Temp | 40 | 91:9 |
| 5 | DACH-phenyl L2 | 9-BBN-octyl | 4 | 25 | 90:10 |
| 6 | ANDEN-phenyl L3 | Triethylborane | 50 | 29 | 85:15 |
Data adapted from a study on the total synthesis of (-)-Aspidospermidine.[1]
Experimental Protocols
Key Experiment: Enantioselective Palladium-Catalyzed Allylic Substitution
This protocol describes a key step in establishing the C19 stereocenter with high enantioselectivity, thus preventing epimerization at this center in later steps.
Materials:
-
Tryptamine (B22526) derivative (1.0 equiv)
-
Allylic alcohol (2.0 equiv)
-
Pd₂(dba)₃ (5 mol %)
-
(R,R)-DACH-phenyl L2 ligand (15 mol %)
-
9-BBN-octyl (2.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the tryptamine derivative and the allylic alcohol in the anhydrous solvent.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the (R,R)-DACH-phenyl L2 ligand in the anhydrous solvent.
-
Add the catalyst solution to the solution of the reactants.
-
Add the 9-BBN-octyl additive to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to isolate the enantioenriched product.
Visualizations
Troubleshooting Workflow for Poor Stereoselectivity
References
influence of reaction conditions on Aspidospermidine cyclization
Welcome to the technical support center for Aspidospermidine cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of the this compound core structure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the key cyclization steps in this compound synthesis.
Issue 1: Low Yield in the Final Ring Closure (Intramolecular Enolate Alkylation)
Question: I am attempting the final E-ring closure of a tetracyclic precursor via intramolecular enolate alkylation to form the pentacyclic this compound framework, but I am observing low yields. What are the potential causes and solutions?
Answer:
Low yields in this crucial step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inefficient Deprotection: If your nitrogen is protected (e.g., with Boc), incomplete deprotection will prevent the subsequent aza-Michael addition and alkylation.
-
Troubleshooting: Ensure complete deprotection by optimizing reaction time and the amount of deprotecting agent (e.g., trifluoroacetic acid). Monitor the reaction by TLC or LC-MS.
-
-
Suboptimal Base for Enolate Formation: The choice and amount of base are critical for efficient enolate formation.
-
Troubleshooting: Potassium tert-butoxide (t-BuOK) is a commonly used strong base for this transformation.[1] Ensure the base is fresh and added under anhydrous conditions. You may need to screen other non-nucleophilic strong bases.
-
-
Reaction Sequence: Performing the deprotection and cyclization in separate steps can sometimes lead to lower overall yields.
-
Solution: Consider a one-pot procedure. For instance, after deprotection with BF3•OEt2, the direct addition of t-BuOK can induce the intramolecular enolate alkylation, which has been reported to improve the yield from 56% over two steps to 71% in a one-pot transformation.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the final cyclization step.
Issue 2: Poor Enantioselectivity in the Pd-Catalyzed Allylic Substitution
Question: My enantioselective palladium-catalyzed allylic substitution to form the quaternary carbon stereocenter is showing a low enantiomeric ratio (e.r.). How can I improve this?
Answer:
Achieving high enantioselectivity in this key step is highly dependent on the careful optimization of several reaction parameters.
Possible Causes and Solutions:
-
Ligand Choice: The chiral ligand is the most critical factor for inducing asymmetry.
-
Troubleshooting: Screen a variety of chiral ligands. For this specific transformation, DACH-phenyl and DACH-naphthyl based ligands have shown good results.[1]
-
-
Solvent Effects: The reaction solvent can significantly influence the stereochemical outcome.
-
Troubleshooting: A solvent screen is recommended. While THF is often a starting point, other solvents like toluene (B28343) (PhMe) or dichloromethane (B109758) (CH2Cl2) may offer better selectivity, although in some reported cases they led to inferior results.[1]
-
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity.
-
Troubleshooting: Lowering the reaction temperature can often improve the enantiomeric ratio. For example, decreasing the temperature from a higher temperature to room temperature has been shown to increase both yield and e.r.[1][2] However, further cooling to 4°C was found to be detrimental in one study.[1][2] A temperature optimization study is therefore highly recommended.
-
-
Additives: Borane (B79455) additives can impact the enantiomeric ratio.
Data on Reaction Condition Optimization:
| Entry | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | e.r. |
| 1 | L1 (DACH-naphthyl) | 9-BBN-H | THF | 50 | 28 | 89:11 |
| 2 | L2 (DACH-phenyl) | 9-BBN-H | THF | 50 | 35 | 88:12 |
| 3 | L2 (DACH-phenyl) | 9-BBN-octyl | THF | 50 | 33 | 90:10 |
| 4 | L2 (DACH-phenyl) | 9-BBN-octyl | THF | rt | 42 | 91:9 |
| 5 | L2 (DACH-phenyl) | 9-BBN-octyl | THF | 4 | 33 | 89:11 |
| 6 | L2 (DACH-phenyl) | 9-BBN-octyl | PhMe | rt | 25 | 88:12 |
| 7 | L2 (DACH-phenyl) | 9-BBN-octyl | CH2Cl2 | rt | 21 | 87:13 |
Data adapted from a study on the total synthesis of (-)-aspidospermidine.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for constructing the C,D,E ring system of Aspidosperma alkaloids?
A1: Several elegant strategies have been developed. Key approaches include:
-
Intramolecular Azomethine Ylide 1,3-Dipolar Cycloaddition: This method can construct the tricyclic core in a single step with high diastereoselectivity.[3]
-
Cascade Cross-Coupling/Diels-Alder Process: A Suzuki-Miyaura cross-coupling to form a 2-vinyl indole (B1671886) followed by a Diels-Alder cascade can rapidly build the majority of the ring system.[4]
-
Reductive Interrupted Fischer Indolization: This one-pot method allows for the concise assembly of the 20-oxothis compound framework.[5]
-
Intramolecular Schmidt Reaction: This reaction has been used as a key step to form the pentacyclic structure.[6][7]
-
Photo-redox Catalysis (PET-initiated): A visible-light-induced cascade [2+2]/retro-Mannich reaction provides another modern approach to the tetracyclic skeleton.[8][9]
Q2: In the biosynthesis of Aspidosperma alkaloids, what is the key cyclization reaction?
A2: The biosynthesis involves a formal Diels-Alder reaction of the highly reactive intermediate, dehydrosecodine.[10] This intermediate can undergo one of two formal Diels-Alder reactions to form either the Aspidosperma or the Iboga alkaloid skeleton.[10]
Q3: How can I control the regioselectivity in the intramolecular Heck reaction for ring closure?
A3: The regioselectivity of the intramolecular Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the Jeffrey conditions have been successfully applied for intramolecular reactions on indole alkaloids to achieve the desired cyclization.[11]
Q4: My Wolff-Kishner reduction to remove a ketone is not proceeding well. What should I do?
A4: Steric hindrance around the carbonyl group can make the Wolff-Kishner reduction challenging, requiring optimization of reaction conditions.[5] If standard conditions are failing, consider a modified Wolff-Kishner procedure. In some cases, a telescoped sequence of Wolff-Kishner reduction followed by a LiAlH4 reduction has been effective for reducing both a ketone and a lactone in the molecule.[4]
Experimental Protocols
Protocol 1: One-Pot D/E Ring Closure via Aza-Michael Addition and Intramolecular Enolate Alkylation
This protocol is based on the synthesis of (-)-Aspidospermidine.[1]
Step 1: N-Deprotection and Aza-Michael Addition
-
To a solution of the N-Boc protected tetracyclic endo-enone (1.0 equiv) in an appropriate anhydrous solvent (e.g., CH2Cl2), add BF3•OEt2 (e.g., 5.0 equiv) at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at 0 °C and monitor for the consumption of the starting material by TLC.
-
Upon completion, carefully quench the reaction.
Step 2: Intramolecular Enolate Alkylation
-
Concentrate the reaction mixture from Step 1 under reduced pressure.
-
Dissolve the crude residue in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of t-BuOK (e.g., 1.5 equiv) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pentacyclic product.
Reaction Scheme:
Caption: One-pot synthesis of the this compound core.
Protocol 2: Enantioselective Palladium-Catalyzed Allylic Substitution
This protocol is based on the optimized conditions for the synthesis of (-)-Aspidospermidine.[1][2]
-
To an oven-dried flask under an inert atmosphere (Argon), add Pd2(dba)3 (5 mol %), the chiral ligand (R,R)-L2 (15 mol %), and anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the tryptamine (B22526) derivative (1.5 equiv) and the allyl cation precursor (Morita-Baylis-Hillman adduct, 1.0 equiv).
-
Add the borane additive 9-BBN-octyl (2.0 equiv).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched indolenine.
References
- 1. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Route to the C,D,E Ring System of the Aspidosperma Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Revisiting a Classic Approach to the Aspidosperma Alkaloids: An Intramolecular Schmidt Reaction-Mediated Synthesis of (+)-Aspidospermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting a classic approach to the Aspidosperma alkaloids: an intramolecular Schmidt reaction mediated synthesis of (+)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the tetracyclic skeleton of Aspidosperma alkaloids via PET-initiated cationic radical-derived interrupted [2 + 2]/retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of different total synthesis routes to Aspidospermidine
Aspidospermidine, a pentacyclic indole (B1671886) alkaloid, has been a prominent target for synthetic chemists for decades due to its complex architecture and its role as a foundational member of the large Aspidosperma alkaloid family.[1] The development of novel synthetic strategies to construct its intricate framework has served as a proving ground for new methodologies in organic chemistry.[1] This guide provides a comparative analysis of several distinct total synthesis routes to this compound, focusing on key quantitative data, experimental protocols for pivotal reactions, and visual representations of the synthetic pathways.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by the number of steps required and the overall yield of the final product. The following table summarizes these key metrics for several notable total syntheses of this compound.
| Principal Investigator(s) | Enantioselectivity | Starting Material | Longest Linear Sequence | Overall Yield | Key Strategy |
| O'Donnell et al. (2024) | Enantioselective | Commercially available materials | 7 steps | Not explicitly stated in snippets | Enantioselective Pd-catalyzed allylic substitution |
| Chang, Song et al. (2019) | Asymmetric | Commercially available carbazolone 7 | 11 steps | 9.6% | Pd-catalyzed enantioselective decarboxylative allylation; cascade reaction |
| She, Ma et al. (2015) | Racemic | 2,3-dihydro-1H-carbazol-4(9H)-one 6 | 10 steps | 20% | One-pot carbonyl reduction/iminium formation/intramolecular conjugate addition |
| Coldham et al. (2007) | Racemic | Not explicitly stated in snippets | 9 steps | Not explicitly stated in snippets | Azomethine ylide 1,3-dipolar cycloaddition |
| Soós, Martin et al. (2020) | Enantioselective | Not explicitly stated in snippets | 8 steps | 14% | Reductive interrupted Fischer indolization |
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are protocols for key transformations from the discussed syntheses.
O'Donnell et al. (2024): Enantioselective Palladium-Catalyzed Allylic Substitution [1][2]
This synthesis features a palladium-catalyzed allylic substitution as the stereo-defining step.[1] The reaction constructs the critical quaternary carbon stereocenter with high enantioselectivity.[2]
-
Reaction: Enantioselective Allylic Substitution
-
Reactants: Tryptamine derivative and an allyl cation precursor.[2]
-
Catalyst System: A palladium catalyst, likely Pd2(dba)3, with a chiral ligand such as (R,R)-L2.[2]
-
Conditions: The reaction is optimized by varying parameters such as temperature and the use of borane (B79455) additives to enhance enantioselectivity and yield.[3] For instance, lowering the temperature from 50°C to room temperature was found to increase both yield and enantioselectivity.[3]
-
Outcome: This key step establishes the stereochemistry that is carried through the rest of the synthesis, leading to the formation of the pentacyclic framework in a fully diastereoselective manner.[2]
Chang, Song et al. (2019): Reductive Amination/Cascade Reaction [4][5]
A key feature of this synthesis is a highly efficient cascade reaction to construct the cis-fused D-ring of the this compound core.[4][5]
-
Reaction: Reductive Amination–Carbonyl Reduction–Dehydration–Intramolecular Conjugate Addition Cascade.[4]
-
Purpose: This one-pot sequence rapidly builds complexity from a simpler precursor.
-
General Procedure: While the specific reagents and conditions for the cascade are not detailed in the provided snippets, this type of transformation typically involves the reaction of an amine with a carbonyl compound to form an iminium ion in situ, which then undergoes a series of intramolecular reactions. The use of a reducing agent is implied by the "reductive amination" description.
She, Ma et al. (2015): One-Pot Carbonyl Reduction/Iminium Formation/Intramolecular Conjugate Addition [6][7]
This route employs a one-pot tandem reaction to efficiently form a key tetracyclic lactam intermediate.[7]
-
Reaction: Carbonyl Reduction/Iminium Formation/Intramolecular Conjugate Addition.[6]
-
Starting Material for Key Step: Ketoamide 5.[7]
-
Reagents and Conditions: Ketoamide 5 is treated with a reducing agent like LiAlH4 at -20 °C to selectively reduce the ketone to an alcohol. This intermediate then likely undergoes acid-catalyzed iminium ion formation and subsequent intramolecular conjugate addition.[7]
-
Product: The reaction smoothly yields the tetracyclic lactam 3 in a high yield of 94%.[7]
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the different synthetic strategies.
.dot digraph "O_Donnell_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Tryptamine_Derivative" [label="Tryptamine Derivative + Allyl Precursor"]; "Exo_enone" [label="Exo-enone III"]; "Endo_enone" [label="Endo-enone II"]; "Oxo_this compound" [label="4-Oxo-aspidospermidine I"]; "this compound" [label="(-)-Aspidospermidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Tryptamine_Derivative" -> "Exo_enone" [label="Pd-catalyzed\nenantioselective\nallylic substitution"]; "Exo_enone" -> "Endo_enone" [label="Double bond\nmigration"]; "Endo_enone" -> "Oxo_this compound" [label="N-deprotection,\naza-Michael,\nenolate alkylation"]; "Oxo_this compound" -> "this compound" [label="Deoxygenation"]; } .dot O'Donnell et al. Synthetic Strategy
.dot digraph "Chang_Song_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Carbazolone" [label="Carbazolone 7"]; "Allylated_Carbazolone" [label="Allylated Carbazolone"]; "Tricyclic_Intermediate" [label="Tricyclic Intermediate"]; "Pentacyclic_Core" [label="Pentacyclic Core"]; "this compound" [label="(+)-Aspidospermidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Carbazolone" -> "Allylated_Carbazolone" [label="Pd-catalyzed\ndecarboxylative\nallylation"]; "Allylated_Carbazolone" -> "Tricyclic_Intermediate" [label="Further\nfunctionalization"]; "Tricyclic_Intermediate" -> "Pentacyclic_Core" [label="Reductive amination\ncascade"]; "Pentacyclic_Core" -> "this compound" [label="Final modifications"]; } .dot Chang, Song et al. Synthetic Strategy
.dot digraph "She_Ma_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Carbazolone_Derivative" [label="Carbazolone Derivative 6"]; "Michael_Adduct" [label="Michael Adduct 9"]; "Ketoamide" [label="Ketoamide 5"]; "Tetracyclic_Lactam" [label="Tetracyclic Lactam 3"]; "this compound" [label="(±)-Aspidospermidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Carbazolone_Derivative" -> "Michael_Adduct" [label="Michael Addition"]; "Michael_Adduct" -> "Ketoamide" [label="Reaction with\nethanolamine"]; "Ketoamide" -> "Tetracyclic_Lactam" [label="One-pot reduction/\niminium formation/\nconjugate addition"]; "Tetracyclic_Lactam" -> "this compound" [label="Ring closure and\nreduction"]; } .dot She, Ma et al. Synthetic Strategy
References
- 1. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise total synthesis of (±)-aspidospermidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Concise total synthesis of (±)-aspidospermidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Efficiency of Aspidospermidine Total Syntheses
Aspidospermidine, a pentacyclic indole (B1671886) alkaloid, has been a benchmark target for synthetic chemists for decades. Its complex architecture, featuring a [6.5.6.6.5] fused ring system and multiple stereocenters, has inspired the development of numerous innovative synthetic strategies. This guide provides a comparative analysis of selected total syntheses of this compound, focusing on their efficiency and step-economy. Quantitative data is summarized for easy comparison, and key experimental protocols are detailed.
Comparative Analysis of Synthetic Routes
The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule. The following table summarizes these key metrics for several notable syntheses of this compound.
| Principal Investigator | Year | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Stork, G. | 1963 | Fischer Indolization | ~25 | Not explicitly stated | [1] |
| Coldham, I. | 2007 | Azomethine Ylide Cycloaddition | 9 | Not explicitly stated | [2] |
| Banwell, M. G. | 2011 | Intramolecular Cascade Reaction | 13 | 5.9 | [3] |
| Zard, S. Z. | 2006 | Cascade Radical Cyclization | Not explicitly stated | Not explicitly stated | [4] |
| Li, A. | 2022 | Tandem Cyclization of Tryptamine-Ynamide | 10 | 21.2 | [5] |
| Stoltz, B. M. | 2016 | Pd-Catalyzed Allylic Alkylation | 7 (enantioselective) | Not explicitly stated | [6][7] |
| Ghorai, M. K. | 2018 | One-pot Carbonyl Reduction/Iminium Formation/Conjugate Addition | 10 | 20 | [8] |
| Unnamed | 2019 | Ring-Opening Cyclization of Spirocyclopropane | 6 (to Stork's intermediate) | Not explicitly stated | [9] |
Key Synthetic Strategies and Visualizations
The diverse approaches to this compound highlight the creativity of synthetic organic chemistry. Below are graphical representations of the logical flow of some of these strategies, generated using the DOT language.
Caption: The classical Stork synthesis relies on the construction of a key tricyclic ketone intermediate, followed by a Fischer indolization to form the indole ring.
Caption: The Stoltz synthesis features a key enantioselective palladium-catalyzed allylic alkylation to set the crucial quaternary stereocenter.[6][7]
Caption: A recent approach by Li and coworkers utilizes a tandem cyclization of a tryptamine-ynamide to rapidly construct the core tetracyclic framework.[5][10]
Experimental Protocols for Key Transformations
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are protocols for key steps from selected syntheses.
Coldham's Azomethine Ylide Cycloaddition (2007)
This reaction sequence efficiently constructs the core tricyclic system of this compound.[2]
Substrate Synthesis: The substrate for the key cyclization is prepared in a few steps. A notable transformation is a mono-elimination in the initial step, followed by two alkylation reactions.[2]
Azomethine Ylide Formation and 1,3-Dipolar Cycloaddition:
-
To a solution of the aldehyde precursor and a primary amine in a suitable solvent, an N-alkylation is performed in situ.
-
The resulting intermediate spontaneously forms an azomethine ylide.
-
This ylide undergoes an intramolecular 1,3-dipolar cycloaddition with a pendant olefin.
-
This single step forms four new bonds, three new rings, and three new stereocenters as a single diastereomer.[2]
Conversion to Stork's Intermediate:
-
Deprotection of a ketal in the cycloadduct, with concomitant epimerization of the adjacent stereocenter, affords the key tricyclic ketone intermediate originally synthesized by Stork.[2]
Stoltz's Enantioselective Palladium-Catalyzed Allylic Alkylation (2016)
This stereodefining step is central to the enantioselective synthesis of (-)-Aspidospermidine.[6][7]
-
Reaction Setup: A solution of the 3-substituted indole derivative (dihydropyrido[1,2-a]indolone substrate) is prepared in an appropriate anhydrous solvent under an inert atmosphere.
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a chiral phosphine (B1218219) ligand are added to the reaction mixture.
-
Allylic Substitution: An allyl cation precursor is introduced to initiate the enantioselective allylic substitution. This reaction constructs the critical quaternary carbon stereocenter.
-
Workup and Purification: The reaction is quenched, and the product is purified by column chromatography to yield the enantioenriched tricyclic endo-enone.[6][7]
Li's Brønsted Acid-Catalyzed Tandem Cyclization (2022)
This powerful reaction rapidly assembles the tetracyclic core of the Aspidosperma alkaloids.[5][10]
-
Substrate Synthesis: The tryptamine-ynamide substrate is prepared via a Cu(II)-catalyzed cross-coupling between an N-protected tryptamine (B22526) derivative and a bromoalkyne moiety, followed by desilylation.[5]
-
Tandem Cyclization: The tryptamine-ynamide is treated with a Brønsted acid (e.g., trifluoroacetic acid) in a suitable solvent. This initiates a cascade of reactions, leading to the formation of the 1H-pyrrolo[2,3-d]carbazole, which constitutes the ABCE tetracyclic core of this compound.[5][10]
-
Gram-Scale Synthesis: This procedure has been demonstrated to be scalable, allowing for the gram-scale synthesis of the key pentacyclic common intermediate.[5]
Conclusion
The total synthesis of this compound continues to be a fertile ground for the development of new synthetic methodologies. While early syntheses were lengthy, modern approaches have significantly improved the step-economy and overall efficiency. Strategies such as cascade reactions, tandem cyclizations, and catalytic enantioselective transformations have enabled more concise and elegant routes to this complex natural product. The ongoing innovation in this field promises even more efficient and scalable syntheses in the future, which will be crucial for accessing Aspidosperma alkaloids and their analogues for biological studies and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound by Coldham [organic-chemistry.org]
- 3. Total synthesis of (+/-)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A short total synthesis of (+/-)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concise total synthesis of (±)-aspidospermidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Aspidospermidine and Aspidospermine Synthesis: From Classic Strategies to Modern Innovations
For researchers, scientists, and drug development professionals, the intricate molecular architectures of Aspidosperma alkaloids present both a formidable challenge and a significant opportunity. This guide provides a comparative analysis of the total synthesis of two prominent members of this family: Aspidospermidine and Aspidospermine. We will explore both classical and contemporary synthetic routes, offering a quantitative comparison of their efficiency, detailed experimental protocols for key transformations, and visual representations of the synthetic strategies.
This compound and Aspidospermine, foundational structures of a large class of indole (B1671886) alkaloids, have been the subject of extensive synthetic efforts for decades. Their pentacyclic frameworks, featuring multiple stereocenters, have served as a proving ground for the development of novel synthetic methodologies. While structurally similar, the additional methoxy (B1213986) group on the aromatic ring of Aspidospermine introduces unique challenges and strategic considerations in its synthesis compared to the parent this compound.
Quantitative Comparison of Synthetic Routes
The efficiency of a total synthesis is often measured by its step count and overall yield. Here, we compare representative classic and modern synthetic approaches to both this compound and Aspidospermine.
| Synthesis of (±)-Aspidospermidine | Key Strategy | Number of Steps | Overall Yield |
| Toczko & Heathcock (2000) [1] | Intramolecular cascade reaction | 13 | 5.9% |
| Coldham (2007) [2] | Azomethine ylide 1,3-dipolar cycloaddition | 9 | Not explicitly stated |
| Ma et al. (2015) | One-pot carbonyl reduction/iminium formation/intramolecular conjugate addition | 10 | 20% |
| O'Donnell et al. (2024) [3] | Enantioselective Pd-catalyzed allylic substitution | 7 (enantioselective) | Not explicitly stated |
| Synthesis of (±)-Aspidospermine | Key Strategy | Number of Steps | Overall Yield |
| Stork & Dolfini (1963) [4] | Fischer indole synthesis on a pre-formed C/D/E ring system | ~20 | Not explicitly stated |
| Yang et al. (2021) [5] | Divergent synthesis from a common pentacyclic intermediate | 12 (from intermediate 9) | 12.5% (from intermediate 9) |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for this compound and Aspidospermine.
Classic Approach to Aspidospermine Synthesis (Stork)
Caption: Stork's classic retrosynthetic approach to Aspidospermine.
Modern Enantioselective Synthesis of this compound (O'Donnell)
Caption: A modern, concise enantioselective route to this compound.
Experimental Protocols for Key Reactions
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for key transformations in the synthesis of these alkaloids.
Fischer Indole Synthesis for (±)-Aspidospermine (Adapted from Stork)
Reaction: Formation of the indole ring system from a tricyclic ketone.
Procedure: A solution of the tricyclic amino-ketone (1.0 eq.) and p-methoxyphenylhydrazine hydrochloride (1.2 eq.) in glacial acetic acid is heated at reflux for 4 hours. The solvent is then removed under reduced pressure. The residue is dissolved in chloroform (B151607) and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pentacyclic indolenine intermediate.
Palladium-Catalyzed Enantioselective Allylic Substitution for (−)-Aspidospermidine (Adapted from O'Donnell et al.[3])
Reaction: Stereoselective formation of the C20 quaternary center.
Procedure: To a solution of the tryptamine derivative (1.0 eq.) in degassed toluene (B28343) are added the chiral ligand (e.g., (R,R)-ANDEN-phenyl) (0.1 eq.) and Pd2(dba)3·CHCl3 (0.05 eq.). The mixture is stirred at room temperature for 30 minutes. A solution of the allylic alcohol (1.5 eq.) and triethylborane (B153662) (1.5 eq., 1.0 M in hexanes) in toluene is then added dropwise. The reaction mixture is stirred at 50 °C for 24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the enantioenriched indolenine product.
Comparative Discussion
The synthesis of this compound and Aspidospermine has evolved significantly over the past half-century.
Classic vs. Modern Approaches: The pioneering work by Stork on Aspidospermine established a foundational strategy involving the late-stage formation of the indole ring onto a pre-assembled polycyclic core.[4] While groundbreaking, this approach was often lengthy and lacked stereocontrol in the early stages. Modern syntheses, in contrast, often prioritize conciseness and enantioselectivity. For instance, the 7-step enantioselective synthesis of this compound by O'Donnell and coworkers showcases the power of modern catalytic methods to establish key stereocenters early and efficiently.[3]
Strategic Divergence: The presence of the methoxy group in Aspidospermine necessitates different strategic considerations. In Stork's synthesis, this is addressed by using a substituted phenylhydrazine (B124118) in the Fischer indole synthesis. In more recent divergent approaches, such as the one reported by Yang et al., a common pentacyclic intermediate is synthesized, and the methoxy group is introduced in a late-stage C-H functionalization step, allowing for the synthesis of multiple analogues from a single precursor.[5]
Key Methodologies: The syntheses of these alkaloids have been a fertile ground for the application and development of powerful synthetic reactions. These include:
-
Pericyclic Reactions: Diels-Alder and 1,3-dipolar cycloadditions have been employed to rapidly construct the polycyclic core.[2]
-
Cascade Reactions: Tandem sequences that form multiple bonds and rings in a single operation have led to significant increases in efficiency.[1]
-
Transition Metal Catalysis: Palladium-catalyzed cross-coupling and allylic alkylation reactions have been instrumental in achieving high levels of stereocontrol.[3]
Conclusion
The comparative analysis of this compound and Aspidospermine synthesis reveals a clear trajectory towards more efficient and elegant solutions to complex molecular challenges. While classic syntheses laid the crucial groundwork, modern methodologies have enabled shorter, more versatile, and highly stereoselective routes. For researchers in drug discovery and development, these advancements not only provide access to these specific natural products but also offer a powerful toolkit of synthetic strategies that can be applied to the synthesis of other complex molecular targets. The continued innovation in this field promises to further expand the horizons of what is synthetically achievable.
References
- 1. Total synthesis of (+/-)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound by Coldham [organic-chemistry.org]
- 3. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Biological Activities of Aspidospermidine and Other Aspidosperma Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Aspidosperma is a rich source of structurally diverse monoterpenoid indole (B1671886) alkaloids, many of which have demonstrated significant pharmacological potential. Among these, Aspidospermidine serves as a foundational scaffold for a wide array of bioactive derivatives. This guide provides a comparative analysis of the biological activities of this compound and other notable Aspidosperma alkaloids, supported by experimental data. We delve into their cytotoxic, anti-inflammatory, and antiplasmodial properties, and explore the underlying mechanisms of action, including the modulation of key signaling pathways.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antiplasmodial activities of various Aspidosperma alkaloids.
Table 1: Cytotoxicity of Aspidosperma Alkaloids against Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Aspidospermine (B1204331) | HepG2 (Liver) | 75 (Cytotoxic concentration) | [1] |
| Melotenine A | A549 (Lung) | 1.5 | [2] |
| HCT-116 (Colon) | 0.6 | [2] | |
| MCF-7 (Breast) | 0.8 | [2] | |
| K562 (Leukemia) | 1.2 | [2] | |
| Vincadifformine | HeLa (Cervical) | 5.3 - 12.8 (FcM29 strain) | [3] |
| Epi-scandomelonine | MOLT-4 (Leukemia) | 5.2 | [4] |
| Epi-scandomeline | MOLT-4 (Leukemia) | 1.5 | [4] |
| Axidimin C | HCT116 (Colon) | 5.3 | [4] |
| Axidimin D | HCT116 (Colon) | 3.9 | [4] |
Table 2: Anti-inflammatory Activity of Aspidosperma Alkaloids
| Alkaloid/Fraction | Assay | Effect | Reference |
| Hecubine (B161950) | LPS-induced NO production in BV2 microglia | IC50 ≈ 6 µM | |
| Indole alkaloid-rich fraction (A. subincanum) | COX-2 expression in MCF7 cells | Suppression | [5][6] |
| 15-Methoxyaspidospermine & 15-Methoxypyrifolidine | Carrageenan-induced paw edema in mice | Anti-inflammatory potential at 30 mg/kg | |
| Melokhanine K & Meloyine II | NO, IL-6, TNF-α production in RAW 264.7 macrophages | Potent inhibition | [4] |
Table 3: Antiplasmodial Activity of Aspidosperma Alkaloids
| Alkaloid | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Aspidospermine | Chloroquine-resistant | 3.8 | [7] |
| Demethoxy-aspidospermine | Chloroquine-resistant | 5.6 | [7] |
| Vallesine | Chloroquine-resistant | 6.2 | [7] |
| Palosine | Chloroquine-resistant | 12.7 | [7] |
| Vincadifformine | Chloroquine-resistant (FcM29) | 12.4 - 28.5 | [3] |
Mechanisms of Action: Signaling Pathways
Aspidosperma alkaloids exert their biological effects through various mechanisms, primarily by inducing apoptosis in cancer cells and modulating inflammatory pathways.
Apoptosis Induction
Several Aspidosperma alkaloids have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The indole alkaloid-rich fraction of Aspidosperma subincanum, for instance, has been observed to induce apoptosis in MCF7 breast cancer cells by increasing the Bax/Bcl-xL ratio[5][6]. Furthermore, some aspidosperma-type alkaloids are known to inhibit tubulin polymerization, a process crucial for cell division, which can subsequently trigger apoptosis[8][9][10][11][12].
Modulation of NF-κB Signaling
The anti-inflammatory effects of certain Aspidosperma alkaloids are linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory mediators. For example, the alkaloid hecubine has been shown to exert its anti-inflammatory effects by activating the TREM2 receptor, which in turn leads to the downregulation of the TLR4 signaling pathway and subsequent inhibition of NF-κB activation[13]. Additionally, an indole alkaloid-rich fraction from A. subincanum has been found to suppress the expression of COX-2, an enzyme whose expression is often regulated by NF-κB[5][6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Resazurin (B115843) Cytotoxicity Assay
This assay assesses cell viability by measuring the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a stock solution of resazurin (e.g., 0.15 mg/mL in PBS) and add 10-20 µL to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is used to detect DNA damage in individual cells.
-
Cell Preparation: Treat cells with the test alkaloid. After treatment, harvest the cells and resuspend them in low melting point agarose (B213101) at 37°C.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Anti-Histidine-Rich Protein II (HRP2) Assay for Antiplasmodial Activity
This ELISA-based assay quantifies the growth of Plasmodium falciparum by measuring the amount of HRP2, a protein secreted by the parasite.
-
Parasite Culture: Culture synchronized, ring-stage P. falciparum in 96-well plates in the presence of serial dilutions of the test alkaloids.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis: Lyse the red blood cells by freeze-thawing the plates.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for HRP2.
-
Add the parasite lysates to the wells and incubate.
-
Wash the wells and add a second, enzyme-linked anti-HRP2 antibody.
-
Add a substrate for the enzyme and measure the resulting colorimetric reaction using a microplate reader.
-
-
Data Analysis: The amount of HRP2 is proportional to parasite growth. Calculate the IC50 value, the concentration of the alkaloid that inhibits parasite growth by 50%.
Conclusion
Aspidosperma alkaloids, including this compound and its congeners, represent a promising class of natural products with a broad spectrum of biological activities. Their cytotoxic effects against various cancer cell lines, coupled with their anti-inflammatory and antiplasmodial properties, underscore their potential in drug discovery and development. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis and modulate key inflammatory pathways like NF-κB, provides a strong rationale for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the therapeutic potential of these fascinating molecules. Further studies are warranted to fully characterize the structure-activity relationships and to optimize the lead compounds for clinical applications.
References
- 1. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The toxicity of Aspidosperma subincanum to MCF7 cells is related to modulation of oxidative status and proinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of tubulin polymerization by vitilevuamide, a bicyclic marine peptide, at a site distinct from colchicine, the vinca alkaloids, and dolastatin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A natural small molecule aspidosperma-type alkaloid, hecubine, as a new TREM2 activator for alleviating lipopolysaccharide-induced neuroinflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Aspidospermidine: X-ray Crystallography vs. NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. Aspidospermidine, a pentacyclic indole (B1671886) alkaloid and the core structure of many bioactive compounds, presents a complex stereochemical puzzle. This guide provides an objective comparison of two powerful analytical techniques, single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, in the context of validating the intricate architecture of this compound.
The precise arrangement of atoms and stereocenters in this compound is critical to its biological activity and that of its derivatives. Historically, the elucidation of such complex natural product structures relied on a combination of chemical degradation and spectroscopic methods. However, the advent of modern analytical techniques has provided unparalleled insight into their three-dimensional nature. This guide will delve into the experimental data and protocols for both X-ray crystallography and NMR spectroscopy, offering a clear comparison of their strengths and limitations in the structural validation of this compound.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from both X-ray crystallography and NMR spectroscopy for (±)-aspidospermidine.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Sample State | Crystalline Solid | Solution (CDCl₃) | Solution (CDCl₃) |
| Key Information | 3D Atomic Coordinates, Bond Lengths, Bond Angles, Crystal Packing | Chemical Environment of Protons, Coupling Constants (Connectivity) | Chemical Environment of Carbons, Number of Unique Carbons |
| Crystal System | Monoclinic | N/A | N/A |
| Space Group | P2₁/c | N/A | N/A |
| Unit Cell Dimensions | a = 11.8 Å, b = 11.9 Å, c = 12.2 Å, β = 114.1° (Representative Data) | N/A | N/A |
| Selected ¹H Chemical Shifts (ppm) | N/A | 7.51 (d, 1H), 7.36 (d, 1H), 7.31 (m, 1H), 7.14 (t, 1H), 3.20 (m, 2H), 0.58 (t, 3H)[1] | N/A |
| Selected ¹³C Chemical Shifts (ppm) | N/A | N/A | 154.4, 146.8, 127.9, 125.8, 121.6, 120.4, 79.3, 61.3, 54.2, 52.3, 36.1, 35.7, 33.4, 29.3, 27.8, 23.5, 22.1, 7.6[1] |
| Resolution | Atomic (sub-Ångstrom) | Indirect (through-bond and through-space correlations) | Indirect |
Note: The crystallographic data presented is representative and may vary slightly between different crystal structure determinations. The specific data can be accessed from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers such as 2191599–2191600 and 2092602.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the typical experimental protocols for the structural analysis of this compound using X-ray crystallography and NMR spectroscopy.
Single-Crystal X-ray Crystallography of (±)-Aspidospermidine
-
Crystallization:
-
A solution of purified (±)-aspidospermidine is prepared in a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane).
-
Slow evaporation of the solvent at room temperature is a common method to induce crystallization. Vapor diffusion techniques, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent, can also be employed.
-
The goal is to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) for diffraction analysis.
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
NMR Spectroscopy of this compound
-
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A series of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
-
For ¹H NMR, a typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.[1]
-
For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum.
-
-
Data Processing and Analysis:
-
The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra.
-
The spectra are phased and baseline corrected.
-
The chemical shifts of the signals are referenced to TMS (0 ppm).
-
The coupling constants in the ¹H NMR spectrum are measured to determine the connectivity of protons.
-
2D NMR spectra are used to establish correlations between protons and carbons, providing a detailed map of the molecular structure.
-
Visualizing the Workflow and Logic
To better illustrate the processes and their relationship, the following diagrams are provided.
Caption: Experimental workflows for this compound structure validation.
Caption: Logical relationship for cross-validation of structural data.
Conclusion
Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural validation of complex natural products like this compound. X-ray crystallography provides a definitive, high-resolution snapshot of the molecule in the solid state, offering unambiguous proof of its three-dimensional structure and stereochemistry. In contrast, NMR spectroscopy provides detailed information about the connectivity of atoms and the molecule's conformation in solution, which is often more relevant to its biological function.
For the unequivocal structural assignment of this compound, particularly in the context of total synthesis where novel stereoisomers may be formed, the data from these two techniques are highly complementary. The crystal structure provides the absolute spatial arrangement, which can then be used to confidently assign the signals in the NMR spectra. Conversely, NMR can confirm that the core structure is maintained in solution. By employing both methods, researchers can achieve a comprehensive and robust validation of the this compound structure, a critical step in the journey of drug discovery and development.
References
A Comparative Guide to the Synthesis of Aspidospermidine: Racemic vs. Asymmetric Approaches
Aspidospermidine, a pentacyclic indole (B1671886) alkaloid, has long been a benchmark target for synthetic organic chemists, serving as a platform for the development and validation of novel synthetic methodologies. Its complex architecture, featuring a fused five-ring system and multiple stereocenters, presents a significant synthetic challenge. This guide provides a detailed comparison of a classic racemic synthesis and a modern asymmetric approach to this compound, offering insights into the evolution of synthetic strategies over the past several decades. We will delve into the seminal racemic synthesis developed by Stork and a recent enantioselective synthesis by O'Donnell and Stark, presenting key performance data, detailed experimental protocols, and workflow visualizations.
Quantitative Comparison of Synthetic Routes
The efficiency and elegance of a synthetic route are often measured by quantitative metrics such as overall yield, step count, and, in the case of asymmetric synthesis, the degree of enantiocontrol. The following table summarizes these key parameters for the Stork racemic synthesis and the O'Donnell and Stark asymmetric synthesis of this compound.
| Parameter | Stork Racemic Synthesis (1963) | O'Donnell & Stark Asymmetric Synthesis (2024) |
| Final Product | (±)-Aspidospermidine | (−)-Aspidospermidine |
| Number of Steps | ~13 steps | 7 steps[1] |
| Overall Yield | Not explicitly reported as a single figure | ~10% (calculated from reported yields of key steps) |
| Enantiomeric Excess | 0% (racemic) | 82% ee (reported as 91:9 e.r.)[1] |
| Key Strategy | Fischer Indole Synthesis | Enantioselective Palladium-Catalyzed Allylic Substitution[1] |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between the two approaches, the following diagrams, generated using the DOT language, outline the key transformations in each synthesis.
Caption: Key stages of the Stork racemic synthesis of this compound.
Caption: Workflow of the O'Donnell and Stark asymmetric synthesis.
Experimental Protocols
A detailed understanding of the synthetic methodologies requires a close examination of the experimental procedures. Below are the protocols for key steps in both the racemic and asymmetric syntheses.
Stork's Racemic Synthesis: Fischer Indole Synthesis (Key Step)
The cornerstone of the Stork synthesis is the construction of the indole ring system via a Fischer indole synthesis from a tricyclic ketone intermediate.
Procedure:
A solution of the tricyclic ketone intermediate and phenylhydrazine in glacial acetic acid is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product, dehydrothis compound, is then purified by column chromatography on silica (B1680970) gel. Subsequent reduction of the indole moiety, typically with a reducing agent like sodium borohydride, affords (±)-Aspidospermidine.
O'Donnell & Stark's Asymmetric Synthesis: Enantioselective Palladium-Catalyzed Allylic Substitution (Key Step)[1]
The key to the enantioselectivity in the O'Donnell and Stark synthesis is a palladium-catalyzed allylic substitution reaction that establishes the crucial quaternary stereocenter.
Procedure: [1]
To a flame-dried Schlenk tube under an argon atmosphere is added the palladium precursor, [Pd(cinnamyl)Cl]2, and the chiral ligand. The vessel is evacuated and backfilled with argon. Anhydrous toluene (B28343) is then added, and the mixture is stirred at room temperature for 30 minutes. The tryptamine derivative is then added, followed by the allylic alcohol and a Lewis acid co-catalyst. The reaction mixture is stirred at a specified temperature and monitored by TLC. Upon completion, the reaction is quenched, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting enantioenriched indolenine intermediate is then carried forward to the subsequent cyclization steps to yield (−)-Aspidospermidine. The enantiomeric ratio is determined by chiral HPLC analysis.
Concluding Remarks
The comparison between the Stork's racemic synthesis and O'Donnell and Stark's asymmetric synthesis of this compound clearly illustrates the significant advancements in synthetic organic chemistry. The shift from lengthy, non-stereoselective routes to concise, highly enantioselective strategies highlights the power of modern catalytic methods. While the classic racemic synthesis by Stork was a monumental achievement of its time, demonstrating the feasibility of constructing such a complex molecule, the modern asymmetric approach offers a more efficient and elegant solution for accessing a single enantiomer of the natural product. This evolution is of paramount importance for the fields of medicinal chemistry and drug development, where the specific stereochemistry of a molecule is often critical to its biological activity. The development of catalytic asymmetric methods, such as the palladium-catalyzed allylic substitution, has not only made the synthesis of complex natural products more practical but has also opened up new avenues for the creation of novel therapeutic agents.
References
Comparative Cytotoxicity of Aspidospermidine and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of Aspidospermidine and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to facilitate a deeper understanding of the potential of these compounds in cytotoxic applications.
Introduction
This compound, a pentacyclic indole (B1671886) alkaloid, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. This guide focuses on their cytotoxic effects, presenting a comparative overview of available data to aid in the evaluation of their therapeutic potential.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound and its related alkaloids. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Aspidospermine (B1204331) | HepG2 (Human hepatocellular carcinoma) | Resazurin (B115843) | 24 hours | 92.46 | [1] |
| NIH3T3 (Mouse embryonic fibroblast) | [³H]-hypoxanthine incorporation | 24 hours | 53.2 | [1] | |
| NIH3T3 (Mouse embryonic fibroblast) | [³H]-hypoxanthine incorporation | 72 hours | 46.2 | [1] | |
| Melotenine A | A549 (Human lung carcinoma) | MTT | Not Specified | 1.5 | [2] |
| HCT116 (Human colon cancer) | MTT | Not Specified | 0.6 | [2] | |
| PC-3 (Human prostate cancer) | MTT | Not Specified | 0.8 | [2] | |
| K562 (Human chronic myelogenous leukemia) | MTT | Not Specified | 1.2 | [2] |
Note: Currently, there is no publicly available peer-reviewed data on the cytotoxicity (IC50 values) of this compound. The data presented here is for closely related Aspidosperma alkaloids to provide a contextual reference. The cytotoxicity of several other indole alkaloids isolated from Aspidosperma ulei was evaluated against NIH3T3 murine fibroblasts, and none of these compounds inhibited the growth of these cells, with IC50 values greater than 50 μg/mL[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key cytotoxicity assays cited in this guide.
Resazurin Assay (for Aspidospermine)
The cytotoxicity of aspidospermine was determined using the resazurin reduction assay.
-
Cell Culture: Human hepatoma (HepG2) cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well and incubated for 24 hours.
-
Treatment: Cells were then treated with varying concentrations of aspidospermine.
-
Incubation: Following a 24-hour incubation period, the culture medium was discarded.
-
Resazurin Addition: A solution of resazurin (60 µM final concentration) was added to each well.
-
Final Incubation and Measurement: The plates were incubated for an additional 3 hours at 37°C. The absorbance was then measured to determine cell viability. The IC50 value was calculated from the resulting dose-response curve.[1]
MTT Assay (for Melotenine A)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (A549, HCT116, PC-3, and K562) were seeded in 96-well plates.
-
Compound Incubation: The cells were treated with various concentrations of melotenine A.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution was measured using a microplate reader, which is proportional to the number of viable cells.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay, providing a clear visual representation of the experimental steps involved.
Signaling Pathways
Understanding the molecular mechanisms underlying the cytotoxic effects of these compounds is crucial for their development as therapeutic agents. Research on aspidospermine has suggested the involvement of oxidative stress and the unfolded protein response in its cytotoxic and genotoxic effects on HepG2 cells. At a concentration of 100 µM, aspidospermine was found to increase the expression of CYP1A1 (a gene involved in xenobiotic metabolism), GADD153 (an indicator of endoplasmic reticulum stress), and SOD (an antioxidant enzyme), while repressing the expression of GR (involved in xenobiotic metabolism and oxidative stress)[4]. However, no significant modulation was observed for genes related to apoptosis (such as CASP3, CASP7, CASP8, CASP9, BCL-2, BAX) or cell cycle control (TP53, CCNA2)[4]. Further research is needed to elucidate the specific signaling pathways affected by this compound and its derivatives.
The diagram below illustrates the currently understood high-level mechanism of aspidospermine-induced cytotoxicity.
Conclusion
The available data suggests that derivatives of this compound, such as melotenine A, exhibit potent cytotoxic activity against various cancer cell lines. Aspidospermine, a closely related alkaloid, also demonstrates cytotoxicity, albeit at higher concentrations. The lack of cytotoxicity data for the parent compound, this compound, highlights a significant gap in the current research landscape. Further investigation into the cytotoxicity of this compound and a broader range of its derivatives is warranted to fully understand their structure-activity relationships and to identify promising candidates for anticancer drug development. Elucidation of the specific signaling pathways involved in their cytotoxic effects will be critical for advancing these compounds through the drug discovery pipeline. This guide serves as a foundational resource to stimulate and inform future research in this promising area.
References
- 1. Cytotoxicity, genotoxicity and mechanism of action (via gene expression analysis) of the indole alkaloid aspidospermine (antiparasitic) extracted from Aspidosperma polyneuron in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparison of Biological Activities of Aspidospermidine Analogues
A comparative guide to the structure-activity relationship (SAR) of Aspidospermidine analogues, focusing on their cytotoxic and neuroprotective effects, is presented below for researchers, scientists, and drug development professionals. This guide summarizes quantitative biological data, details experimental methodologies, and provides visual representations of key concepts.
The following table summarizes the reported cytotoxic activities of various Aspidosperma-type alkaloids against several human cancer cell lines.
| Compound Name | Analogue Type | Cancer Cell Line | IC50 (µM) | Reference |
| Melotenine A | Aspidosperma-type | HL-60 | 0.6 | [1] |
| A-549 | 0.8 | [1] | ||
| SMMC-7721 | 1.5 | [1] | ||
| SW480 | 1.2 | [1] | ||
| O-acetylmacralstonine | Bisindole | MOR-P | ~2-10 | [2] |
| COR-L23 | ~2-10 | [2] | ||
| StMI1 1a | ~2-10 | [2] | ||
| Caki-2 | ~2-10 | [2] | ||
| MCF7 | ~2-10 | [2] | ||
| LS174T | ~2-10 | [2] | ||
| Villalstonine | Bisindole | MOR-P | ~2-10 | [2] |
| COR-L23 | ~2-10 | [2] | ||
| StMI1 1a | ~2-10 | [2] | ||
| Caki-2 | ~2-10 | [2] | ||
| MCF7 | ~2-10 | [2] | ||
| LS174T | ~2-10 | [2] | ||
| Macrocarpamine | Bisindole | MOR-P | ~2-10 | [2] |
| COR-L23 | ~2-10 | [2] | ||
| StMI1 1a | ~2-10 | [2] | ||
| Caki-2 | ~2-10 | [2] | ||
| MCF7 | ~2-10 | [2] | ||
| LS174T | ~2-10 | [2] | ||
| Jerantinines (A-E) | Aspidosperma-type | KB | < 1 µg/mL | [3] |
| 3,4,5,6-tetradehydro-β-yohimbine | Yohimbine-type | P. falciparum (K1) | 14.0 µg/mL (39.9 µM) | [4] |
| 19(E)-hunteracine | Aspidospermatane-type | P. falciparum (K1) | > 11 µg/mL | [4][5] |
| 10-methoxy-geissoschizol | - | P. falciparum (K1) | 4.5 µg/mL (16.7 µM) | [4] |
| 12-hydroxy-N-acetyl-21(N)-dehydroplumeran-18-oic acid | - | P. falciparum (K1) | > 11 µg/mL | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used in the evaluation of this compound analogues.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.[6]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent, such as DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 510 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Structure-Activity Relationship Insights
Based on the available data, some preliminary structure-activity relationships for the cytotoxicity of Aspidosperma-type alkaloids can be inferred.
Caption: Conceptual overview of Aspidosperma alkaloid cytotoxicity.
The dimerization of the Aspidosperma scaffold to form bisindole alkaloids appears to be a key feature for pronounced cytotoxic activity, as seen with compounds like O-acetylmacralstonine, villalstonine, and macrocarpamine.[2] Specific substitutions on the pentacyclic core also significantly influence cytotoxicity, as demonstrated by melotenine A, which exhibits potent activity with sub-micromolar IC50 values.[1]
Further systematic studies with a wider range of analogues with specific substitutions are required to delineate a more detailed SAR for both cytotoxic and neuroprotective activities. The current data suggests that the Aspidosperma scaffold is a promising starting point for the development of novel therapeutic agents.
References
- 1. Cytotoxic aspidosperma-type alkaloids from Melodinus axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition of Aspidosperma ulei Markgr. and Antiplasmodial Activity of Selected Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Total Synthesis of Aspidospermidine: Evaluating a Novel Palladium-Catalyzed Approach
Aspidospermidine, the pentacyclic core of a large family of monoterpenoid indole (B1671886) alkaloids, has served as a benchmark target for synthetic chemists for over six decades. Its complex, caged architecture, featuring four contiguous stereocenters, presents a formidable challenge that has spurred the development of innovative synthetic strategies. This guide provides a comparative analysis of a novel, highly efficient enantioselective synthesis of (–)-aspidospermidine reported in 2024 by O'Donnell and Stark, juxtaposed with seminal and other notable routes, to offer researchers and drug development professionals a clear perspective on the evolution and current state-of-the-art in accessing this important molecular framework.
Performance Comparison of Synthetic Routes
The novelty of a synthetic route is best evaluated through a direct comparison of key metrics such as step count, overall yield, and strategic efficiency. The following table summarizes these quantitative data for the new O'Donnell and Stark synthesis alongside two classic routes (Stork and Ziegler) and a more recent efficient synthesis by Heathcock.
| Synthetic Route | Year Published | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategy/Reaction | Stereochemistry |
| O'Donnell & Stark | 2024 | 7 | ~11% (Calculated from reported yields) | Enantioselective Pd-catalyzed allylic substitution | Enantioselective |
| Heathcock | 2000 | 13 | 5.9% | Intramolecular cascade reaction (B/C/D ring formation) | Racemic |
| Ziegler | 1968 | ~15 | Not explicitly stated | Intramolecular Diels-Alder reaction | Racemic |
| Stork | 1963 | >15 | Not explicitly stated | Fischer Indole Synthesis on a pre-formed tricyclic ketone | Racemic |
Strategic Analysis and Visualization
A deeper understanding of the ingenuity of each route can be gained by examining their core strategic disconnections. The following diagrams, rendered in DOT language, illustrate the logical flow and key bond formations of each synthetic plan.
O'Donnell and Stark (2024): A Convergent, Catalytic Approach
The most recent innovation in this compound synthesis is a highly convergent and enantioselective route.[1] The key is a palladium-catalyzed allylic substitution that establishes the crucial C20 quaternary stereocenter with high enantioselectivity early in the synthesis. This is followed by a series of diastereoselective cyclizations to rapidly construct the pentacyclic core. This 7-step sequence is the shortest enantioselective synthesis of this compound reported to date.[1]
Heathcock (2000): The Power of Cascade Reactions
The Heathcock synthesis is distinguished by a remarkable intramolecular cascade reaction that simultaneously forms the B, C, and D rings of the this compound skeleton.[2] This elegant approach significantly increases molecular complexity in a single transformation, although the overall synthesis is longer and racemic.
References
A Comparative Spectroscopic Analysis of Synthetic vs. Natural Aspidospermidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the structural equivalence of a synthetically produced natural product with its naturally occurring counterpart is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparative spectroscopic analysis of synthetic versus natural Aspidospermidine, a pentacyclic indole (B1671886) alkaloid. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the authentication and characterization of this important molecule.
This compound, first isolated from the bark of Aspidosperma species, has been a compelling target for total synthesis due to its complex architecture and its relationship to other bioactive alkaloids.[1] Its biological activities, including adrenergic blocking effects, further underscore the importance of reliable analytical methods for its characterization.[2][3] This guide focuses on the primary spectroscopic techniques used to confirm the identity and purity of both natural and synthetic this compound.
Data Presentation: A Spectroscopic Fingerprint
The following tables summarize the key spectroscopic data for natural and synthetic this compound. While minor variations in chemical shifts can occur due to different solvent systems and instrument calibration, the overall spectral patterns should be consistent.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) | Multiplicity | J (Hz) |
| H-9 | 7.28 | 7.28 | d | 7.68 |
| H-10 | 7.31 | 7.31 | t | 7.36 |
| H-11 | 7.15 | 7.15 | t | 7.32, 7.36 |
| H-12 | 7.50 | 7.50 | d | 7.32 |
| H-21 | 2.39 | 2.39 | s | |
| H-5, H-16 | 3.07-3.14 | 3.07-3.14 | m | |
| H-3 | 3.17 | 3.17 | t | 6.97, 8.07 |
| H-16 | 2.76 | 2.76 | td | 3.67, 12.46 |
| H-3 | 2.58 | 2.58 | m | |
| H-16 | 2.45 | 2.45 | td | 3.32, 3.68 |
| H-5, H-15 | 2.15 | 2.15 | qd | 4.40, 5.48, 11.88 |
| H-14 | 1.79-1.90 | 1.79-1.90 | m | |
| H-6, H-14, H-15, H-17, H-19 | 1.45-1.68 | 1.45-1.68 | m | |
| H-17 | 1.00 | 1.00 | td | 5.13 |
| H-19 | 0.63 | 0.63 | m | 6.60, 6.97 |
Note: Data compiled from multiple sources reporting on the synthesis and isolation of this compound.[4][5][6][7][8][9][10][11][12][13]
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) |
| C-13 | 148.8 | 148.8 |
| C-8 | 135.5 | 135.5 |
| C-11 | 127.8 | 127.8 |
| C-10 | 124.3 | 124.3 |
| C-9 | 118.9 | 118.9 |
| C-12 | 109.8 | 109.8 |
| C-2 | 79.11 | 79.11 |
| C-7 | 61.35 | 61.35 |
| C-3 | 54.65 | 54.65 |
| C-5 | 52.10 | 52.10 |
| C-21 | 36.56 | 36.56 |
| C-20 | 35.22 | 35.22 |
| C-15 | 33.28 | 33.28 |
| C-17 | 23.31 | 23.31 |
| C-19 | 7.60 | 7.60 |
Note: Data compiled from multiple sources reporting on the synthesis and isolation of this compound.[4][5][6][7][8][9][10][11][12][13][14]
Table 3: Other Spectroscopic Data
| Technique | Natural this compound | Synthetic this compound |
| Mass Spectrometry (GC-MS) | m/z 282 (M⁺), characteristic fragmentation pattern. | m/z 282 (M⁺), identical fragmentation pattern to the natural product.[15] |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3400 (N-H), ~2930 (C-H), ~1600 (C=C aromatic). | ~2931, ~1696 (specific values may vary based on sample preparation).[4][11] |
| UV-Vis Spectroscopy (MeOH, nm) | λmax ~220, 255, 285. | Consistent with the indole chromophore. |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible and comparable spectroscopic data. The following sections outline standard procedures for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound (natural or synthetic) in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[16]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Employ a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra. For complex indole alkaloids, a gradient-selected HMBC (gHMBC) is particularly useful for identifying long-range correlations.[16]
-
Data Processing : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is suitable for the analysis of this relatively volatile alkaloid.[3] Alternatively, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used for accurate mass determination.
-
GC-MS Parameters :
-
Column : Use a non-polar capillary column (e.g., DB-5ms).
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution.
-
Temperature Program : Start with an initial oven temperature of ~100°C and ramp up to ~280°C.
-
Ionization : Electron ionization (EI) at 70 eV is standard.
-
-
Data Analysis : Compare the retention time and the mass spectrum (including the molecular ion and fragmentation pattern) of the synthetic sample with that of the natural standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet) :
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull) :
-
Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Compare the positions and relative intensities of the absorption bands of the synthetic and natural samples. Key functional groups to observe include the N-H stretch of the indole and C-H and C=C aromatic stretches.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use a cuvette containing the pure solvent as a blank.[19]
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis : Compare the wavelength of maximum absorbance (λmax) and the overall shape of the absorption spectrum of the synthetic sample with the natural standard.[2]
Visualization of Analytical Workflow and Conceptual Frameworks
The following diagrams, generated using Graphviz, illustrate the logical flow of the comparative analysis and a conceptual representation of the characterization process.
Caption: Workflow for the comparative spectroscopic analysis of natural versus synthetic this compound.
Caption: Conceptual diagram illustrating the structural information obtained from different spectroscopic techniques.
References
- 1. books.rsc.org [books.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Isolation and biological activity of aspidospermine and quebrachamine from an Aspidosperma tree source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. youtube.com [youtube.com]
- 7. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revisiting a Classic Approach to the Aspidosperma Alkaloids: An Intramolecular Schmidt Reaction-Mediated Synthesis of (+)-Aspidospermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Synthetic Utility of Key Aspidospermidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The pentacyclic indole (B1671886) alkaloid (-)-Aspidospermidine, a parent compound to over 240 Aspidosperma alkaloids, presents a significant synthetic challenge due to its complex, densely fused polycyclic structure.[1] Its synthesis has served as a proving ground for the development of novel synthetic methodologies.[1] This guide provides a comparative analysis of prominent intermediates in the total synthesis of Aspidospermidine, offering a valuable resource for researchers navigating this intricate chemical landscape. We present a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways.
Key Intermediates and Strategic Comparisons
The total synthesis of this compound has been achieved through numerous innovative strategies, often converging on a few key classes of intermediates. Here, we compare three influential intermediates: the classical Stork Tricyclic Ketone , the versatile 1H-Pyrrolo[2,3-d]carbazole derivatives , and the advanced Pentacyclic Indoline Intermediates .
Table 1: Quantitative Comparison of Key this compound Intermediates
| Intermediate Class | Key Features | Typical No. of Steps to Intermediate | Overall Yield to this compound | Key Reactions for Core Construction | Ref. |
| Stork Tricyclic Ketone | Classic intermediate, allows for late-stage indole formation. | ~6-13 steps | 5.9% (racemic, 13 steps) | Sequential annulation, intramolecular Schmidt reaction. | [2][3][4] |
| 1H-Pyrrolo[2,3-d]carbazole Derivatives | Tetracyclic (ABCE core), allows for late-stage D-ring formation. | Scalable synthesis reported. | 70% from pentacyclic intermediate. | Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamide. | [5][6] |
| Pentacyclic Indoline Intermediates | Convergent synthesis of the full pentacyclic framework. | 7 steps (enantioselective) | Not explicitly stated for the entire sequence. | Pd-catalyzed allylic substitution, Diels-Alder cascade, photoredox-initiated radical reaction. | [1][7][8] |
Synthetic Pathways and Methodologies
The strategic choice of an intermediate dictates the overall synthetic route and its efficiency. Below, we detail the experimental approaches associated with each class of intermediate.
The Stork Tricyclic Ketone: A Classic Approach
First reported by Gilbert Stork in 1963, the synthesis via a tricyclic ketone intermediate is a landmark in Aspidosperma alkaloid synthesis.[9] This strategy involves the initial construction of the C/D/E ring system, followed by the late-stage formation of the indole (A/B rings).
Logical Flow of the Stork Approach
Caption: Stork-type synthesis logical flow.
A key advantage of this route is the modularity it offers in the synthesis of the tricyclic core. However, the harsh conditions often required for indole formation can be a limitation.
Experimental Protocol: Intramolecular Schmidt Reaction for Tricyclic Ketone Synthesis
An intramolecular Schmidt reaction has been employed as a key step to construct the tricyclic ketone intermediate. This reaction allows for the formation of the crucial C-N bond and the establishment of the piperidine (B6355638) ring (D ring).
-
Step 1: Azide (B81097) Formation: The precursor ketone is converted to the corresponding azide, typically using sodium azide in the presence of an acid catalyst.
-
Step 2: Schmidt Reaction: The azide is then treated with a strong acid (e.g., trifluoroacetic acid) to induce the intramolecular Schmidt reaction, leading to the formation of the lactam-containing tricyclic intermediate.
-
Step 3: Reduction: The resulting lactam is subsequently reduced to the corresponding amine to yield the tricyclic core.
1H-Pyrrolo[2,3-d]carbazole Derivatives: A Divergent Strategy
A more recent approach involves the synthesis of a common tetracyclic intermediate containing the ABCE rings of the Aspidosperma core.[5] This strategy allows for a divergent synthesis, where the D ring is constructed in a late-stage Stork-type alkylation.[5] This method has been shown to be scalable, providing a practical route to a variety of Aspidosperma alkaloids.[5]
Experimental Workflow for the Synthesis via 1H-Pyrrolo[2,3-d]carbazole
Caption: Divergent synthesis workflow.
Experimental Protocol: Brønsted Acid-Catalyzed Tandem Cyclization
The key step in this approach is the efficient construction of the tetracyclic core.
-
Reaction Setup: The tryptamine-ynamide precursor is dissolved in an appropriate solvent (e.g., toluene).
-
Acid Catalysis: A Brønsted acid, such as trifluoroacetic acid, is added to the solution to initiate the tandem cyclization.
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified by column chromatography to yield the 1H-pyrrolo[2,3-d]carbazole derivative.
Pentacyclic Indoline Intermediates: Convergent and Enantioselective Routes
Modern synthetic strategies often aim for a more convergent approach, constructing the entire pentacyclic framework early in the synthesis. These methods frequently employ powerful catalytic enantioselective reactions to control stereochemistry.
Palladium-Catalyzed Enantioselective Allylic Substitution
A highly efficient enantioselective synthesis of (-)-Aspidospermidine has been reported, featuring a palladium-catalyzed allylic substitution as the key stereochemistry-defining step.[1] This reaction constructs the critical quaternary carbon stereocenter with high enantioselectivity.[1]
Signaling Pathway of the Pd-Catalyzed Allylic Substitution Approach
Caption: Pd-catalyzed synthesis pathway.
This strategy culminated in the shortest reported enantioselective synthesis of this compound in just seven linear steps.[1]
Experimental Protocol: Enantioselective Palladium-Catalyzed Allylic Substitution
-
Catalyst Preparation: A palladium precursor (e.g., Pd2(dba)3) and a chiral ligand (e.g., (S)-t-BuPHOX) are combined in an inert atmosphere.[10]
-
Reaction Setup: The tryptamine derivative and the allylic precursor are dissolved in a suitable solvent (e.g., toluene) and added to the activated catalyst.[10]
-
Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 50 °C) until the starting material is consumed.[10]
-
Purification: The resulting α-quaternary carbazolone is purified using column chromatography. This intermediate is then carried forward through a series of steps to complete the pentacyclic framework.[10]
Conclusion
The synthesis of this compound has evolved significantly, with modern strategies offering increased efficiency, scalability, and stereocontrol. While the classic Stork intermediate remains a valuable tool, newer approaches utilizing intermediates like 1H-pyrrolo[2,3-d]carbazoles and those derived from powerful catalytic methods provide more direct and often enantioselective routes to this complex natural product. The choice of intermediate will ultimately depend on the specific goals of the synthesis, including the desired scale, stereochemical purity, and the potential for analog synthesis.
References
- 1. Total Synthesis of (−)-Aspidospermidine via an Enantioselective Palladium-Catalyzed Allylic Substitution Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+/-)-aspidospermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of Aspidosperma Alkaloids via the Intramolecular [3 + 2] Cycloaddition of 2-Azapentdienyllithiums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of this compound by Coldham [organic-chemistry.org]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
Safety Operating Guide
Navigating the Disposal of Aspidospermidine: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Aspidospermidine necessitates a cautious approach to its disposal, grounded in established protocols for hazardous chemical waste management. Researchers, scientists, and drug development professionals must handle this indole (B1671886) alkaloid with the assumption that it is hazardous, ensuring the safety of personnel and the protection of the environment. This guide provides a procedural framework for the proper disposal of this compound, drawing from general laboratory safety guidelines and information on related compounds.
Immediate Safety and Handling Precautions
Given the bioactive nature of this compound, all handling should occur within a designated laboratory area and inside a certified chemical fume hood to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory and should include:
-
Gloves: Nitrile or neoprene gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[1]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin exposure.[1]
This compound Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[1] Different forms of this compound waste must be collected in separate, dedicated containers.
| Waste Type | Container Requirements | Labeling |
| Solid this compound Waste | A dedicated, clearly labeled, and sealable solid waste container. | "Hazardous Waste: this compound (Solid)" |
| Liquid this compound Waste (e.g., solutions, rinsates) | A dedicated, clearly labeled, and sealable liquid waste container compatible with the solvents used. | "Hazardous Waste: this compound (Liquid)" detailing the solvent composition. |
| Contaminated Materials (e.g., gloves, pipette tips, vials) | A dedicated, clearly labeled, and sealable solid waste container. | "Hazardous Waste: this compound Contaminated Debris" |
Note: Do not mix solid waste with liquid waste.[2] All waste containers must be kept securely capped except when adding waste.[2][3]
Experimental Protocol: General Chemical Waste Handling for Disposal
While a specific deactivation or neutralization protocol for this compound is not available, the following general procedure for the collection and preparation of chemical waste for disposal should be followed:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of hazardous waste.[3]
-
Use Compatible Containers: Ensure all waste containers are made of a material that does not react with the waste being collected and have a secure, leak-proof screw-on cap.[2][3] Containers should not be filled beyond 90% capacity to allow for expansion.[3]
-
Proper Labeling: Immediately label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Segregate Incompatibles: Store different classes of chemical waste separately to prevent accidental mixing and dangerous reactions. For instance, keep acids separate from bases and oxidizers away from organic compounds.[3]
-
Secondary Containment: Place all liquid hazardous waste containers in a secondary container, such as a lab tray, that can hold 110% of the volume of the largest container.[2]
-
Request Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company in a timely manner.[2][4]
Disposal Pathway for this compound Waste
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
Final Disposal Considerations
All this compound waste, whether solid, liquid, or contaminated materials, must be disposed of as hazardous waste.[5] Do not dispose of this compound down the drain or in regular trash.[6] The final disposal will be handled by a licensed hazardous waste management company, which will likely use high-temperature incineration or another approved method.[7][8]
It is the responsibility of the researcher to ensure that all chemical waste is handled and stored safely and in compliance with institutional and regulatory guidelines until it is collected for final disposal.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Aspidospermidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Aspidospermidine. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, non-volatile, small molecule alkaloids in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures.
| Equipment | Specification | Purpose |
| Hand Protection | Disposable, chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be changed immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities of non-volatile solids. Use in a certified chemical fume hood is recommended. A respirator may be necessary if weighing or handling larger quantities that could generate dust. | To prevent inhalation of the compound. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Quantitative Exposure and Toxicity Data
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not available |
| LD50 (Oral) | Not available |
| LD50 (Dermal) | Not available |
| LD50 (Inhalation) | Not available |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep the container tightly sealed.
-
Label the storage area and the container clearly.
Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Avoid generating dust.
-
Use dedicated spatulas and weighing papers.
-
Clean all equipment thoroughly after use.
Experimental Protocol: Preparation of a 10 mM this compound Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (see table above)
-
Volumetric flask
-
Pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: In the fume hood, carefully weigh the desired amount of this compound onto a weighing paper using a calibrated analytical balance. For a 10 mM solution, this will be approximately 2.82 mg per 1 mL of DMSO.
-
Dissolution: Transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Solvent Addition: Add a small amount of DMSO to the flask to dissolve the solid.
-
Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.
-
Final Volume: Add DMSO to the flask until the final desired volume is reached.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the solution in a tightly sealed container at the recommended temperature, protected from light.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Place contaminated items such as weighing papers, gloves, and pipette tips into a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent and cleaning procedure. Collect the rinse as hazardous waste.
-
Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
